molecular formula C10H11N3 B1320648 4-(1-Methyl-1H-pyrazol-3-yl)aniline CAS No. 916766-82-0

4-(1-Methyl-1H-pyrazol-3-yl)aniline

Cat. No.: B1320648
CAS No.: 916766-82-0
M. Wt: 173.21 g/mol
InChI Key: WEFJHPBVOKVCLZ-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-pyrazol-3-yl)aniline is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1-methylpyrazol-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11N3/c1-13-7-6-10(12-13)8-2-4-9(11)5-3-8/h2-7H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFJHPBVOKVCLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594833
Record name 4-(1-Methyl-1H-pyrazol-3-yl)aniline
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Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

916766-82-0
Record name 4-(1-Methyl-1H-pyrazol-3-yl)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-Methyl-1H-pyrazol-3-yl)-phenylamine
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Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 4-(1-Methyl-1H-pyrazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. The biological activity, pharmacokinetic profile, and toxicological properties of a compound are intrinsically linked to its precise three-dimensional architecture. This guide provides an in-depth, technical walkthrough of the methodologies and analytical reasoning required for the structural elucidation of 4-(1-Methyl-1H-pyrazol-3-yl)aniline, a substituted N-heterocyclic compound of interest in medicinal chemistry. Our approach is not merely a recitation of standard operating procedures but a narrative that intertwines experimental design with the underlying scientific principles, reflecting a field-proven strategy for characterizing novel chemical entities.

Introduction to this compound: A Privileged Scaffold

Heterocyclic compounds, particularly those containing nitrogen, are cornerstones of pharmacology. The pyrazole moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, is a well-established pharmacophore present in numerous approved drugs. Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a versatile component in designing molecules that can effectively interact with biological targets. The aniline substructure is also a common feature in many bioactive compounds. The combination of these two motifs in this compound (Figure 1) presents a molecule with significant potential for further chemical exploration and development.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

This guide will systematically detail the analytical workflow for confirming the identity and purity of this compound, assuming its successful synthesis.

The Analytical Workflow: A Multi-Technique Approach

The elucidation of a novel molecular structure is akin to solving a puzzle. No single piece of evidence is sufficient on its own; rather, it is the convergence of data from multiple orthogonal techniques that provides irrefutable proof of structure. Our workflow is designed to be self-validating at each stage.

Caption: A typical workflow for structure elucidation.

Foundational Analysis: Mass Spectrometry and Infrared Spectroscopy

Mass Spectrometry (MS): Determining the Molecular Mass

Causality of Choice: Mass spectrometry is the initial and most direct method for determining the molecular weight of a synthesized compound. This technique provides the mass-to-charge ratio (m/z) of the molecular ion, which is a critical first step in confirming that the desired chemical transformation has occurred.

Experimental Protocol:

  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, is employed.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation.

  • Data Acquisition: The mass spectrum is acquired in positive ion mode.

Expected Data and Interpretation: The molecular formula of this compound is C₁₀H₁₁N₃. The expected monoisotopic mass of the neutral molecule is 173.0953 g/mol . In the mass spectrum, the most prominent peak in the high m/z region should correspond to the protonated molecule [M+H]⁺.

Table 1: Predicted High-Resolution Mass Spectrometry Data

AdductExpected m/z
[M+H]⁺174.1026
[M+Na]⁺196.0845

The observation of a peak at m/z 174.1026 with high mass accuracy (typically within 5 ppm) provides strong evidence for the elemental composition of C₁₀H₁₂N₃⁺, confirming the molecular formula of the synthesized compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Causality of Choice: Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Experimental Protocol:

  • Sample Preparation: For a solid sample, a small amount is typically mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Expected Data and Interpretation: The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its aniline and pyrazole moieties.

Table 2: Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration ModeInterpretation
3450 - 3300N-H stretch (asymmetric & symmetric)Confirms the presence of the primary amine (-NH₂) group of the aniline moiety.
3150 - 3000Aromatic C-H stretchIndicates the presence of the aniline and pyrazole rings.
2950 - 2850Aliphatic C-H stretchCorresponds to the methyl (-CH₃) group.
~1620N-H bendAlso characteristic of the primary amine.
1600 - 1450C=C and C=N ring stretchingAromatic and heteroaromatic ring vibrations.
~1300C-N stretchAromatic amine C-N bond.
850 - 800C-H out-of-plane bendIndicative of 1,4-disubstitution on the benzene ring.

The presence of sharp peaks in the 3450-3300 cm⁻¹ region is a strong indicator of the -NH₂ group, while the combination of aromatic and aliphatic C-H stretching bands further supports the proposed structure.

The Cornerstone of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, a suite of NMR experiments is required for full structural assignment.

¹H NMR Spectroscopy: Mapping the Proton Environments

Causality of Choice: ¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, the relative number of protons of each type, and the electronic environment of each proton. The coupling patterns (splitting of signals) reveal which protons are adjacent to each other.

Experimental Protocol:

  • Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: A standard one-dimensional proton spectrum is acquired.

Predicted ¹H NMR Spectrum and Interpretation: Based on the structure of this compound and data from analogous compounds, we can predict the following signals:

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.5 - 7.3d (doublet)2HH-2', H-6' (Aniline)Protons on the aniline ring ortho to the pyrazole group. They are deshielded by the aromatic ring current and will appear as a doublet due to coupling with H-3' and H-5'.
~6.8 - 6.6d (doublet)2HH-3', H-5' (Aniline)Protons on the aniline ring ortho to the amino group. They are shielded by the electron-donating amino group and will appear as a doublet due to coupling with H-2' and H-6'.
~7.6d (doublet)1HH-5 (Pyrazole)Pyrazole ring proton, typically downfield. It will be a doublet due to coupling with H-4.
~6.5d (doublet)1HH-4 (Pyrazole)Pyrazole ring proton, typically upfield compared to H-5. It will be a doublet due to coupling with H-5.
~3.9s (singlet)3HN-CH₃Methyl group attached to the nitrogen of the pyrazole ring. It is a singlet as there are no adjacent protons.
~3.7br s (broad singlet)2H-NH₂Protons of the amino group. The signal is often broad due to quadrupole broadening and exchange with trace amounts of water. Its chemical shift can be variable.
¹³C NMR Spectroscopy: Defining the Carbon Skeleton

Causality of Choice: ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, revealing the complexity of the carbon framework. The chemical shift of each signal gives information about the electronic environment of the carbon atom (e.g., sp², sp³, attached to electronegative atoms).

Experimental Protocol:

  • Sample Preparation: As for ¹H NMR, but a more concentrated sample may be required.

  • Instrumentation: The same NMR spectrometer as for ¹H NMR.

  • Data Acquisition: A proton-decoupled ¹³C spectrum is acquired. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Spectrum and Interpretation: The molecule has 10 carbon atoms, and due to symmetry in the aniline ring, we expect to see 8 distinct signals.

Table 4: Predicted ¹³C NMR Chemical Shifts

Chemical Shift (δ, ppm)AssignmentRationale
~148C-4' (Aniline)Carbon attached to the amino group, deshielded.
~152C-3 (Pyrazole)Carbon of the pyrazole ring attached to the aniline ring, significantly deshielded.
~138C-5 (Pyrazole)Pyrazole ring carbon, typically downfield.
~128C-2', C-6' (Aniline)Aniline ring carbons ortho to the pyrazole group.
~125C-1' (Aniline)Quaternary carbon of the aniline ring attached to the pyrazole ring.
~115C-3', C-5' (Aniline)Aniline ring carbons ortho to the amino group, shielded by its electron-donating effect.
~105C-4 (Pyrazole)Pyrazole ring carbon, typically the most upfield of the pyrazole ring carbons.
~39N-CH₃Methyl carbon attached to the pyrazole nitrogen.
2D NMR Spectroscopy: Connecting the Pieces

Causality of Choice: Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). We would expect to see cross-peaks between the coupled protons of the aniline ring (H-2'/H-6' with H-3'/H-5') and the pyrazole ring (H-4 with H-5).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. This experiment would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the different parts of the molecule. Key expected correlations include:

    • The N-CH₃ protons to C-5 and N1 of the pyrazole ring.

    • The aniline protons H-2' and H-6' to the pyrazole carbon C-3.

    • The pyrazole proton H-4 to C-3 and C-5.

G cluster_hmbc Key Predicted HMBC Correlations H2_H6 H-2', H-6' C3_pyrazole C-3 (Pyrazole) H2_H6->C3_pyrazole 2J C1_aniline C-1' (Aniline) H2_H6->C1_aniline 3J H4 H-4 H4->C3_pyrazole 2J C5_pyrazole C-5 (Pyrazole) H4->C5_pyrazole 2J N_CH3 N-CH3 N_CH3->C5_pyrazole 3J

Caption: Predicted key long-range proton-carbon correlations.

By systematically analyzing the data from these one- and two-dimensional NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thus confirming the covalent framework of this compound.

Conclusion: A Self-Validating Structural Dossier

The structural elucidation of a novel compound like this compound is a process of accumulating and cross-validating evidence. The journey begins with the confirmation of the molecular formula by high-resolution mass spectrometry and the identification of key functional groups via infrared spectroscopy. The narrative is then completed by the detailed and unequivocal picture provided by a suite of NMR experiments. The combination of ¹H, ¹³C, COSY, HSQC, and HMBC data allows for the complete assignment of the molecular skeleton and its substituents.

This multi-faceted analytical approach ensures the scientific integrity of the data and provides the trustworthy structural foundation necessary for advancing a compound through the drug discovery and development pipeline. The methodologies and interpretations presented in this guide represent a robust and reliable strategy for the characterization of novel N-heterocyclic compounds.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Biological Activities and Medicinal Applications. Current Topics in Medicinal Chemistry, 17(19), 2145-2171.
  • PubChem. (n.d.). 4-(1H-Pyrazol-3-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-(1H-Pyrazol-1-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2024). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Retrieved from [Link]

  • Baghdad Science Journal. (2018). Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Derivatives. Baghdad Science Journal, 15(3), 263-269. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry. (2012). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry, 20(15), 4895-4900. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). 26.3 Heterocyclic Nitrogen Compounds. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

  • SpectraBase. (n.d.). N-(1H-indol-3-ylmethyl)-4-methylaniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2025). SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. Rasayan Journal of Chemistry, 18(1). Retrieved from [Link]

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(1-methyl-1h-pyrazol-4-yl)aniline. Retrieved from [Link]

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

Guide to the Definitive Structural Elucidation of 4-(1-Methyl-1H-pyrazol-3-yl)aniline using ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative for Unambiguous Structural Verification

In the landscape of modern drug discovery and materials science, the molecule 4-(1-Methyl-1H-pyrazol-3-yl)aniline represents a valuable scaffold, combining the pharmacophoric features of both pyrazole and aniline moieties. Its derivatives are frequently investigated for a range of biological activities. The precise arrangement of atoms—the molecule's very identity—is the bedrock upon which all subsequent biological and chemical data rests. Any ambiguity in this structure invalidates downstream research. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy, particularly when augmented with spectral editing techniques, stands as a primary, non-destructive method for providing definitive, high-fidelity structural proof. This guide provides an in-depth methodology, grounded in first principles and field-proven protocols, for the complete ¹³C NMR analysis of this specific compound, ensuring both scientific integrity and confidence in your results.

Section 1: Foundational Principles of ¹³C NMR for Heterocyclic Systems

Unlike ¹H NMR, ¹³C NMR directly probes the carbon skeleton of a molecule. However, the ¹³C isotope has a low natural abundance (approx. 1.1%) and a much weaker magnetic moment than protons.[1] This inherent insensitivity necessitates specialized techniques to acquire high-quality spectra in a reasonable timeframe.

The most common experiment is a proton-decoupled ¹³C spectrum . In this experiment, broadband irradiation of the proton frequency range removes all ¹H-¹³C coupling, causing each unique carbon atom to appear as a sharp singlet.[1] This simplifies the spectrum dramatically but sacrifices the coupling information. The key interpretive tool in a decoupled spectrum is the chemical shift (δ) , measured in parts per million (ppm).

The chemical shift of a carbon nucleus is highly sensitive to its local electronic environment:

  • Hybridization: sp² hybridized carbons (like those in aromatic rings and alkenes) are significantly deshielded and appear downfield (100-150 ppm) compared to sp³ carbons (0-50 ppm).[2]

  • Electronegativity: Attachment to electronegative atoms (like nitrogen or oxygen) withdraws electron density from the carbon nucleus, deshielding it and shifting its signal further downfield.[3] The carbon attached to the amino group in the aniline ring is a prime example.

  • Resonance Effects: The amino group (-NH₂) in aniline is an electron-donating group. Through resonance, it increases electron density at the ortho and para carbons of the aniline ring, causing them to be shielded (shifted upfield) relative to the meta carbons.[4]

For this compound, we can therefore anticipate distinct chemical shift regions for the carbons of the pyrazole ring, the aniline ring, and the N-methyl group.

Section 2: Molecular Structure and Predicted ¹³C Chemical Shifts

To facilitate a clear and logical assignment of NMR signals, we must first establish a standardized numbering system for the carbon atoms in the target molecule.

Caption: Numbering scheme for this compound.

Based on literature data for substituted pyrazoles and anilines, a predicted chemical shift table can be constructed.[5][6][7][8] This serves as a critical hypothesis to be tested against the experimental data.

Carbon AtomEnvironmentPredicted δ (ppm)Rationale
C10 N-CH₃35 - 45Typical sp³ carbon attached to nitrogen.
C4 Pyrazole CH105 - 115Shielded sp² carbon in a five-membered heteroaromatic ring.
C5 Pyrazole CH125 - 135sp² carbon adjacent to two nitrogen atoms, moderately deshielded.
C2'/C6' Aniline CH (ortho to pyrazole)125 - 130Aromatic CH, influenced by adjacent pyrazole substituent.
C3'/C5' Aniline CH (ortho to -NH₂)114 - 118Shielded by the electron-donating effect of the amino group.
C1' Quaternary C (Aniline)120 - 125Quaternary carbon attached to the pyrazole ring.
C3 Quaternary C (Pyrazole)145 - 155Deshielded quaternary carbon attached to the aniline ring and a nitrogen atom.
C4' Quaternary C (Aniline, C-NH₂)140 - 150Deshielded by direct attachment to the electronegative amino group.

Section 3: A Self-Validating Experimental Protocol

Adherence to a rigorous and well-justified protocol is essential for acquiring high-quality, reproducible data. The following workflow is designed to be a self-validating system, where choices at each step are made to ensure the integrity of the final spectrum.

Part A: Sample Preparation - The Foundation of Quality

The goal is a homogenous, particle-free solution at an optimal concentration.

  • Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. DMSO-d₆ is an excellent first choice for this compound due to its high polarity, which readily dissolves both the aniline and pyrazole functionalities.[9] Chloroform-d (CDCl₃) is a common alternative. Causality: The deuterated solvent provides a field-frequency lock signal for the spectrometer and avoids overwhelming the spectrum with large proton signals from the solvent itself.[10]

  • Analyte Quantity: For a standard ¹³C NMR experiment on a modern 400-600 MHz spectrometer, aim for a concentration of 50-100 mg of the compound.[10] Causality: This concentration provides a good balance, ensuring a sufficient signal-to-noise ratio (S/N) can be achieved in a reasonable time (20-60 minutes) without causing issues like line broadening or difficulty shimming that can arise from overly concentrated samples.[10]

  • Procedure: a. Weigh approximately 75 mg of this compound directly into a clean, dry vial. b. Add ~0.7 mL of DMSO-d₆. c. Gently vortex or sonicate the vial until the solid is completely dissolved. A clear, particulate-free solution is mandatory. d. Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. e. Cap the tube securely to prevent solvent evaporation or contamination.

Part B: Spectrometer Operation & Data Acquisition

This workflow assumes operation of a modern NMR spectrometer, which often automates many of these steps.[9]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Analyte (50-100 mg) prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample & Lock on Solvent prep3->acq1 acq2 Shim Magnetic Field (Maximize Homogeneity) acq1->acq2 acq3 Tune & Match Probe acq2->acq3 acq4 Set Acquisition Parameters (Pulse Program, Scans, Delays) acq3->acq4 acq5 Acquire FID Data acq4->acq5 proc1 Fourier Transform acq5->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Peak Picking & Integration proc2->proc3 proc4 Spectral Assignment (DEPT, 2D NMR) proc3->proc4

Caption: Standard workflow for ¹³C NMR analysis.

  • Spectrometer Preparation: Insert the sample into the spectrometer. The instrument will automatically lock onto the deuterium signal of the solvent, which stabilizes the magnetic field.[9]

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming. Automated gradient shimming routines on modern instruments are highly effective and sufficient for ¹³C experiments.[9] Causality: A homogenous magnetic field across the sample volume is critical for achieving sharp, well-resolved spectral lines.

  • Acquisition Parameter Setup:

    • Experiment: Select a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker system).

    • Pulse Angle: Use a 30° flip angle. Causality: For small molecules, a smaller flip angle combined with a short relaxation delay allows for faster data acquisition without significantly saturating the signals from quaternary carbons, which relax more slowly.[9]

    • Relaxation Delay (d1): Set a short delay of 1-2 seconds. Causality: While not ideal for quantitative analysis, this is sufficient for qualitative structural identification and maximizes the number of scans in a given time.[11]

    • Number of Scans: Start with 1024 scans. This can be increased if the S/N ratio is poor.

  • Acquire DEPT-135 Spectrum: After the standard ¹³C spectrum is acquired, run a DEPT-135 experiment. This is a crucial validation step. Causality: The DEPT (Distortionless Enhancement by Polarization Transfer) technique uses polarization transfer from protons to attached carbons to determine the multiplicity of each carbon.[12] In a DEPT-135 spectrum:

    • CH₃ and CH signals appear as positive peaks.

    • CH₂ signals appear as negative (inverted) peaks.

    • Quaternary carbons are not observed.[13]

Section 4: Spectral Interpretation and Definitive Assignment

The final step is to correlate the acquired spectral data with the molecular structure, using the predicted shifts and DEPT information as a guide.

  • Initial Signal Count: The proton-decoupled ¹³C spectrum should display 8 distinct signals, corresponding to the 8 chemically non-equivalent carbon atoms in the molecule.[14]

  • DEPT-135 Analysis:

    • Positive Signals: Expect to see 5 positive signals. One will be in the aliphatic region (~35-45 ppm), which can be unambiguously assigned to the C10 methyl group. The other four will be in the aromatic region, corresponding to C4 , C5 , C2'/C6' , and C3'/C5' .

    • Negative Signals: There should be zero negative signals, as there are no CH₂ groups in the molecule. This is a key self-validation check.

    • Absent Signals: The signals corresponding to the three quaternary carbons (C1' , C3 , and C4' ) will be present in the standard ¹³C spectrum but absent in the DEPT-135 spectrum.

  • Complete Assignment using Chemical Shift and DEPT Data:

    • C10 (N-CH₃): The only signal in the upfield region (~35-45 ppm). Confirmed as a positive peak in the DEPT-135.

    • Quaternary Carbons (C1', C3, C4'): Identify the three signals present in the standard spectrum but absent in the DEPT-135. Based on predicted shifts, the most downfield signal (~145-155 ppm) is C3 (pyrazole), the next (~140-150 ppm) is C4' (C-NH₂), and the most upfield of the three (~120-125 ppm) is C1' .

    • CH Carbons (C4, C5, C2'/C6', C3'/C5'): The remaining four signals are the CH carbons, all positive in the DEPT-135. The most upfield aromatic CH signal (~114-118 ppm) is assigned to C3'/C5' , which is shielded by the -NH₂ group. The next most upfield signal (~105-115 ppm) is assigned to the pyrazole C4 . The remaining two signals for C5 and C2'/C6' can be assigned based on their predicted shifts.

  • Ultimate Confirmation with 2D NMR (Authoritative Grounding): For absolute, publication-quality proof, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are performed.

    • HSQC: This experiment shows direct, one-bond correlations between carbons and their attached protons. It would definitively link the signals for C10, C4, C5, C2'/C6', and C3'/C5' to their corresponding proton signals from a ¹H NMR spectrum.[15][16]

    • HMBC: This experiment shows correlations between carbons and protons that are two or three bonds away. For example, the protons of the N-methyl group (H10) would show a correlation to the pyrazole carbon C5 , confirming their proximity and validating the assignment.[16]

Conclusion

The structural elucidation of this compound is not merely an academic exercise; it is a prerequisite for its meaningful application in research and development. By employing a systematic approach that begins with an understanding of fundamental NMR principles, proceeds with the generation of a testable hypothesis (predicted shifts), and is executed via a rigorous, self-validating experimental protocol including ¹³C and DEPT-135 spectroscopy, one can achieve an unambiguous and trustworthy structural assignment. For the highest level of scientific rigor, this assignment should be further corroborated with 2D NMR techniques. This comprehensive analysis ensures that all subsequent research is built on a solid foundation of confirmed molecular identity.

References

  • The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. ResearchGate. Available at: [Link]

  • 13C NMR Chemical Shifts. Oregon State University. Available at: [Link]

  • 13-C NMR - How Many Signals. Master Organic Chemistry. Available at: [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • 13C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. Available at: [Link]

  • 13C NMR spectroscopy • Chemical shift. University Teaching Document. Available at: [Link]

  • 13C-NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. ACS Publications. Available at: [Link]

  • Acquiring 1 H and 13 C Spectra. Royal Society of Chemistry. Available at: [Link]

  • DEPT C-13 NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. ResearchGate. Available at: [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. Available at: [Link]

  • 13C NMR Spectrum of Aniline. Human Metabolome Database. Available at: [Link]

  • 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. ResearchGate. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • DEPT: A tool for 13C peak assignments. Nanalysis. Available at: [Link]

  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL. Available at: [Link]

  • interpreting C-13 NMR spectra. Chemguide. Available at: [Link]

  • 13C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer? Chemistry Stack Exchange. Available at: [Link]

Sources

Mass Spectrometry of 4-(1-Methyl-1H-pyrazol-3-yl)aniline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation and sensitive quantification of novel chemical entities are paramount. 4-(1-Methyl-1H-pyrazol-3-yl)aniline, a molecule featuring a substituted pyrazole ring linked to an aniline moiety, represents a class of compounds with significant potential in medicinal chemistry.[1] The pyrazole scaffold is a well-established pharmacophore, and its combination with an aromatic amine suggests a range of possible biological activities. Mass spectrometry (MS) is an indispensable analytical technique for the comprehensive characterization of such small molecules, providing critical data on molecular weight, elemental composition, and structural integrity.[2] This in-depth technical guide offers a detailed exploration of the mass spectrometric behavior of this compound, presenting field-proven insights into fragmentation patterns, experimental protocols, and data interpretation for researchers, scientists, and drug development professionals.

Molecular Characteristics and Their Mass Spectrometric Implications

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a robust mass spectrometry-based analytical strategy.

PropertyValueSource
Molecular Formula C₁₀H₁₁N₃[]
Molecular Weight 173.22 g/mol []
Exact Mass 173.0953Calculated
Appearance Yellow to orange solid[1]
pKa (predicted) 3.67 ± 0.10[1]

The presence of multiple nitrogen atoms makes this compound a good candidate for electrospray ionization (ESI), a soft ionization technique that is well-suited for polar and basic compounds.[4][5] The aniline amine group is expected to be the primary site of protonation in positive-ion ESI. The aromatic systems of both the pyrazole and aniline rings contribute to the stability of the molecular ion, which is crucial for obtaining a clear molecular weight determination.[6]

Strategic Selection of Ionization and Analysis Techniques

The choice of ionization method is a critical first step in the mass spectrometric analysis of any compound. For this compound, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options, with the selection depending on the specific analytical goal.

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for obtaining the intact molecular ion, or more accurately, the pseudomolecular ion ([M+H]⁺).[5][7] This is essential for confirming the molecular weight. ESI is particularly effective for compounds that are already ionized in solution or are easily protonated, such as the aniline derivative in this case.[4]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar compounds and can sometimes provide complementary fragmentation information directly from the source. While ESI is generally preferred for this molecule, APCI could be explored if in-source fragmentation is desired for initial structural screening.

For fragmentation analysis, tandem mass spectrometry (MS/MS) is the technique of choice. By isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), a reproducible fragmentation pattern can be generated, providing a wealth of structural information.[8]

Experimental Workflow for Mass Spectrometric Analysis

A robust and reproducible workflow is essential for obtaining high-quality mass spectral data. The following diagram and protocol outline a standard approach for the analysis of this compound.

workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation s_start Weigh Compound s_dissolve Dissolve in Methanol/Water (1:1 v/v) with 0.1% Formic Acid s_start->s_dissolve s_dilute Dilute to 1-10 µg/mL s_dissolve->s_dilute a_inject Direct Infusion or LC Injection s_dilute->a_inject a_ionize Electrospray Ionization (Positive Mode) a_inject->a_ionize a_ms1 Full Scan MS1 (Determine [M+H]⁺) a_ionize->a_ms1 a_ms2 Tandem MS (MS/MS) (Isolate & Fragment [M+H]⁺) a_ms1->a_ms2 d_spectrum Acquire Spectrum a_ms2->d_spectrum d_fragment Identify Fragment Ions d_spectrum->d_fragment d_pathway Propose Fragmentation Pathway d_fragment->d_pathway fragmentation cluster_frags Key Fragment Ions M [M+H]⁺ m/z 174.103 f1 m/z 159.080 (-CH₃) M->f1 -CH₃ f2 m/z 132.066 (-C₂H₃N) M->f2 -C₂H₃N (Acetonitrile) f3 m/z 95.050 (C₅H₅N₂) M->f3 Cleavage of C-C bond f4 m/z 77.039 (C₆H₅) f2->f4 -HCN

Sources

Elucidating the Vibrational Landscape of 4-(1-Methyl-1H-pyrazol-3-yl)aniline: A Comprehensive FTIR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a detailed exploration of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 4-(1-Methyl-1H-pyrazol-3-yl)aniline, a heterocyclic compound of interest in medicinal chemistry and materials science. We delve into the theoretical underpinnings of the molecule's vibrational modes, present a robust experimental protocol for acquiring high-fidelity spectral data, and offer a comprehensive interpretation of the resulting spectrum. This document is intended for researchers, chemists, and quality control specialists who require a thorough understanding of how to leverage FTIR spectroscopy for the structural characterization and identification of complex aromatic amines and pyrazole derivatives.

Introduction: The Significance of this compound

This compound (CAS 916766-82-0) is a bifunctional molecule integrating a primary aromatic amine (aniline) with a substituted pyrazole ring system.[1] Pyrazole derivatives are a cornerstone in drug discovery, exhibiting a wide range of biological activities.[2] The aniline moiety, in turn, serves as a versatile synthetic handle for further chemical modifications. The precise arrangement of these functional groups dictates the molecule's chemical reactivity, binding affinities, and overall utility.

Therefore, unambiguous structural confirmation is paramount. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose. By probing the vibrational modes of the molecule's constituent bonds, FTIR provides a unique "fingerprint," allowing for structural verification and quality assessment. This guide explains the causality behind the spectral features, linking them directly to the molecular architecture.

Foundational Principles: Vibrational Modes of the Target Molecule

The FTIR spectrum of this compound is a superposition of the vibrational modes of its three primary structural components: the para-substituted aniline ring, the N-methyl pyrazole ring, and the methyl group. Each functional group possesses characteristic absorption frequencies governed by bond strength, atomic mass, and local geometry.

  • Aniline Moiety : The primary amine (-NH₂) group gives rise to distinct, high-frequency stretching vibrations. As a primary amine, it is expected to show two bands: an asymmetric (higher frequency) and a symmetric (lower frequency) N-H stretch.[3] The aromatic C-N bond and the benzene ring itself contribute a rich set of absorptions in the fingerprint region.

  • N-Methyl Pyrazole Moiety : This heterocyclic aromatic system is characterized by C=C and C=N stretching vibrations within the ring. The C-H bonds on the pyrazole ring also have characteristic stretching and bending modes.[4]

  • Methyl Group : The N-CH₃ group will exhibit its own set of symmetric and asymmetric C-H stretching and bending vibrations.

Understanding these individual contributions is key to deconvoluting and accurately interpreting the full spectrum.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The validity of any spectral interpretation rests upon the quality of the acquired data. The following protocol is designed to yield a clean, reproducible spectrum for solid-phase this compound.

Rationale for Method Selection

Given that the compound is a solid at room temperature (Melting Point: 125°C), the Potassium Bromide (KBr) pellet method is a robust choice.[1] This technique disperses the analyte in an IR-transparent matrix, minimizing scattering and intermolecular interactions that can broaden peaks, thus providing sharp, well-defined absorption bands. Attenuated Total Reflectance (ATR) is an alternative, requiring less sample preparation, but may result in slight peak shifts and intensity variations compared to the transmission (KBr) method.

Step-by-Step KBr Pellet Preparation and Data Acquisition
  • Sample and Matrix Preparation :

    • Gently grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle. The objective is to reduce particle size to less than the wavelength of the incident IR radiation to minimize scattering.

    • Add approximately 200 mg of dry, spectroscopy-grade KBr to the mortar. KBr is hygroscopic; ensure it has been stored in a desiccator and/or dried in an oven prior to use to prevent broad water absorption bands from obscuring the spectrum.

    • Thoroughly mix the sample and KBr by grinding for several minutes until a homogenous, fine powder is obtained.

  • Pellet Formation :

    • Transfer a portion of the mixture to a pellet press die.

    • Apply pressure (typically 7-10 tons) for several minutes using a hydraulic press to form a transparent or translucent pellet. A clear pellet indicates good dispersion and minimal scattering.

  • Instrument Configuration and Background Collection :

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Purge the sample compartment with dry air or nitrogen to reduce atmospheric CO₂ and H₂O interference.

    • Collect a background spectrum of the empty sample compartment. This is a critical self-validating step that accounts for any signals from the instrument and atmosphere, ensuring they are subtracted from the final sample spectrum.

    • Typical Parameters :

      • Scan Range : 4000 - 400 cm⁻¹

      • Resolution : 4 cm⁻¹ (sufficient for resolving key functional group bands)

      • Number of Scans : 32-64 (to improve signal-to-noise ratio)

  • Sample Spectrum Acquisition :

    • With the KBr pellet in place, acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the background to generate the final absorbance or transmittance spectrum.

The following diagram illustrates the generalized workflow for this analysis.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Processing & Analysis Grind Grind Analyte (1-2 mg) Mix Mix with KBr (200 mg) Grind->Mix Press Press into Pellet Mix->Press Background Collect Background (Empty Beam) Press->Background Sample Acquire Sample Spectrum Background->Sample Process Ratio & Baseline Correction Sample->Process Interpret Peak Assignment & Interpretation Process->Interpret

FTIR Experimental Workflow Diagram.

Spectral Interpretation and Structural Correlation

The FTIR spectrum is best analyzed by dividing it into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). The following table summarizes the expected key absorption bands, their vibrational origins, and authoritative frequency ranges.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentRationale & Structural Correlation
3450 - 3400Mediumνₐₛ(N-H)Asymmetric stretch of the primary amine (-NH₂) group. The presence of two N-H bands in this region is characteristic of a primary amine.[3][5]
3370 - 3320Mediumνₛ(N-H)Symmetric stretch of the primary amine (-NH₂) group. A similar compound showed bands at 3448 and 3328 cm⁻¹.[6]
3100 - 3000Medium-Weakν(C-H)Aromatic C-H stretching from both the aniline and pyrazole rings.[4]
2980 - 2850Medium-Weakν(C-H)C-H stretching vibrations from the N-methyl group.
1630 - 1610Strongδ(N-H)N-H scissoring (in-plane bending) of the primary amine, often overlapping with aromatic C=C stretches.[7]
1610 - 1580Strong-Mediumν(C=C)Aromatic ring stretching vibrations from both the aniline and pyrazole rings. Aromatic rings were confirmed at 1626 cm⁻¹ in a related structure.[6]
1550 - 1450Strong-Mediumν(C=C), ν(C=N)Overlapping C=C and C=N stretching modes characteristic of the pyrazole ring system.[4]
1450 - 1430Mediumδₐₛ(C-H)Asymmetric bending of the methyl (CH₃) group.
1350 - 1250Strongν(C-N)Aryl-amine C-N stretching. This band is typically strong in aromatic amines.[7]
~830Strongδ(C-H) oopOut-of-plane C-H bending ("wagging") from the para-substituted benzene ring. This strong band is highly indicative of 1,4-disubstitution.

The diagram below highlights the key functional groups within the molecule responsible for these characteristic vibrations.

Key Vibrational Modes of the Molecule.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural elucidation of this compound. By following a validated experimental protocol, a high-quality spectrum can be obtained. The key to accurate interpretation lies in systematically assigning absorption bands to the vibrational modes of the molecule's constituent parts: the characteristic N-H stretches of the primary amine, the C=C and C=N vibrations of the pyrazole and aniline rings, and the indicative out-of-plane bending modes confirming the para-substitution pattern. This guide provides the foundational knowledge and practical framework for researchers to confidently use FTIR for the routine characterization and quality verification of this important chemical entity.

References

  • ResearchGate. 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. [Link]

  • Der Pharma Chemica. PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • ResearchGate. FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... [Link]

  • ACS Publications. Davydov Collective Vibrational Modes and Infrared Spectrum Features in Aniline Crystal: Influence of Geometry Change Induced by van der Waals Interactions. [Link]

  • University of Calgary. IR: amines. [Link]

  • MDPI. 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. [Link]

  • MDPI. 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. [Link]

  • ResearchGate. Vibrational analysis of some pyrazole derivatives | Request PDF. [Link]

  • PubMed. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. chemistry and biological properties of pyrazole derivatives. [Link]

  • ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... [Link]

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Unlocking the Therapeutic Potential of 4-(1-Methyl-1H-pyrazol-3-yl)aniline: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for identifying and validating the therapeutic targets of 4-(1-Methyl-1H-pyrazol-3-yl)aniline, a novel compound with significant therapeutic promise. Drawing upon the established pharmacological profile of pyrazole-based compounds, this document outlines a strategic, multi-pronged approach, integrating computational prediction with rigorous experimental validation. Our focus is to equip researchers with the rationale and methodologies necessary to elucidate the mechanism of action of this specific molecule and accelerate its path toward clinical application.

Introduction: The Pyrazole Scaffold as a Foundation for Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Derivatives of pyrazole exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[3][4] A significant portion of these activities is attributed to the ability of pyrazole-containing compounds to function as kinase inhibitors.[5][6] Several FDA-approved tyrosine kinase inhibitors (TKIs) for cancer therapy, such as Crizotinib and Avapritinib, feature a pyrazole core, highlighting its importance in oncology.[1]

The compound of interest, this compound, combines the pyrazole ring with an aniline moiety, a combination known to interact with various biological targets. While the specific targets of this molecule are yet to be fully elucidated, the broader class of pyrazole-aniline derivatives has shown promise in modulating key signaling pathways implicated in a range of diseases. This guide will therefore focus on a systematic approach to identify and validate the most probable therapeutic targets for this compound.

In Silico Target Fishing: A Data-Driven Approach to Hypothesis Generation

Given the novelty of this compound, an initial in silico "target fishing" or reverse screening approach is a logical and efficient first step to generate hypotheses about its potential protein targets.[2][7] This computational strategy involves screening the compound's structure against databases of known protein targets to identify potential binding partners.

Predicted Target Classes

Based on the known activities of structurally similar compounds, we can anticipate potential target classes for this compound:

  • Protein Kinases: The pyrazole scaffold is a well-established kinase hinge-binding motif.[6] Therefore, a primary focus should be on screening against the human kinome. Key kinase families of interest include:

    • Cyclin-Dependent Kinases (CDKs): Particularly CDK2, which is often deregulated in cancer and plays a crucial role in cell cycle progression.[7][8]

    • Vascular Endothelial Growth Factor Receptor (VEGFR): Specifically VEGFR2, a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth.[1][9]

    • c-Jun N-terminal Kinases (JNKs): These are involved in inflammatory responses and apoptosis, making them relevant targets for inflammatory diseases and cancer.[10][11]

    • Other Cancer-Related Kinases: Including B-Raf, Bruton's tyrosine kinase (BTK), and FMS-like tyrosine kinase 3 (FLT3).[5][9]

  • Dipeptidyl Peptidase-IV (DPP-IV): Recent computational studies have highlighted that pyrazole-aniline derivatives have the potential to act as DPP-IV inhibitors.[3][12] DPP-IV is a key regulator of incretin hormones and is a validated target for type 2 diabetes.[3][12] Its inhibition has also been linked to anti-inflammatory and neuroprotective effects.[13]

  • Bacterial Enzymes: The pyrazole core is also found in compounds with antibacterial activity. One potential mechanism is the inhibition of fatty acid biosynthesis, a pathway essential for bacterial survival.[14]

Computational Workflow for Target Identification

A robust computational workflow is essential for prioritizing potential targets for experimental validation.

Caption: In silico workflow for target identification and prioritization.

Table 1: Summary of Predicted Targets and Therapeutic Areas

Predicted Target ClassSpecific ExamplesPotential Therapeutic Area
Protein KinasesCDK2, VEGFR2, JNK, B-Raf, BTK, FLT3Cancer, Inflammatory Diseases
Dipeptidyl Peptidase-IV (DPP-IV)DPP-IVType 2 Diabetes, Inflammation, Neurological Disorders
Bacterial EnzymesFatty Acid Synthase (FAS)Bacterial Infections

Target Validation: From Prediction to Experimental Confirmation

Target validation is a critical process to confirm that modulating the identified target with the compound of interest will have the desired therapeutic effect.[6][15][16][17] This involves a combination of biochemical and cell-based assays.

Experimental Workflow for Target Validation

The following workflow outlines a systematic approach to validating the computationally predicted targets.

Caption: Experimental workflow for target validation.

Key Signaling Pathways for Investigation

Understanding the signaling pathways associated with the prioritized targets is crucial for designing relevant cell-based assays and interpreting their results.

Kinase-Mediated Signaling Pathways
  • CDK2 Signaling in Cancer: CDK2, in complex with Cyclin E or Cyclin A, drives the G1/S and S phase transitions of the cell cycle.[7][18] Its deregulation is a hallmark of many cancers.[8][19] Inhibition of CDK2 is expected to lead to cell cycle arrest and apoptosis in cancer cells.[7]

    CDK2_Pathway Cyclin D/CDK4_6 Cyclin D/CDK4_6 pRb pRb Cyclin D/CDK4_6->pRb phosphorylates Cyclin E/CDK2 Cyclin E/CDK2 S_Phase S-Phase Entry Cyclin E/CDK2->S_Phase promotes Cyclin A/CDK2 Cyclin A/CDK2 Cyclin A/CDK2->S_Phase maintains E2F E2F pRb->E2F releases E2F->Cyclin E/CDK2 activates transcription Compound This compound Compound->Cyclin E/CDK2 inhibits Compound->Cyclin A/CDK2 inhibits

    Caption: Simplified CDK2 signaling pathway in cell cycle progression.

  • VEGFR2 Signaling in Angiogenesis: Binding of VEGF-A to VEGFR2 on endothelial cells triggers a signaling cascade involving PLCγ, PKC, and the MAPK pathway, ultimately leading to endothelial cell proliferation, migration, and survival.[1][9][20][21][22] Inhibition of VEGFR2 is a key strategy in anti-angiogenic cancer therapy.

    VEGFR2_Pathway VEGFA VEGF-A VEGFR2 VEGFR2 VEGFA->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PKC PKC PLCg->PKC activates MAPK MAPK Pathway PKC->MAPK activates Proliferation Endothelial Cell Proliferation MAPK->Proliferation Migration Migration MAPK->Migration Compound This compound Compound->VEGFR2 inhibits

    Caption: Simplified VEGFR2 signaling pathway in angiogenesis.

  • JNK Signaling in Inflammation: The JNK pathway is activated by stress signals and pro-inflammatory cytokines, leading to the regulation of gene expression involved in inflammation and apoptosis.[11][23][24][25][26] Inhibition of JNK can be a therapeutic approach for inflammatory diseases.

DPP-IV in Incretin Signaling

DPP-IV is a serine protease that inactivates the incretin hormones GLP-1 and GIP, which are crucial for glucose-dependent insulin secretion.[27][28] By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to improved glycemic control in type 2 diabetes.[12][29][30]

DPPIV_Pathway GLP1_GIP Active GLP-1 & GIP DPPIV DPP-IV GLP1_GIP->DPPIV inactivated by Pancreas Pancreas GLP1_GIP->Pancreas stimulates Inactive_Metabolites Inactive Metabolites DPPIV->Inactive_Metabolites Insulin Insulin Secretion Pancreas->Insulin Compound This compound Compound->DPPIV inhibits

Caption: Role of DPP-IV in incretin hormone degradation.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments in the target validation process.

In Vitro Kinase Inhibition Assay

This protocol is designed to determine the inhibitory activity of this compound against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP (radiolabeled [γ-³²P]ATP for radiometric assays, or non-radiolabeled for fluorescence/luminescence-based assays)

  • Kinase buffer

  • This compound (test compound)

  • Positive control inhibitor

  • 96-well plates

  • Plate reader (scintillation counter, fluorometer, or luminometer)

Procedure:

  • Prepare serial dilutions of the test compound and the positive control inhibitor in the appropriate solvent (e.g., DMSO).

  • In a 96-well plate, add the kinase, substrate, and kinase buffer to each well.

  • Add the diluted test compound, positive control, or vehicle control to the respective wells.

  • Initiate the kinase reaction by adding ATP.[5]

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time.[31]

  • Stop the reaction by adding a stop solution (e.g., EDTA for non-radiometric assays) or by spotting the reaction mixture onto a filter membrane for radiometric assays.[5]

  • Quantify the kinase activity by measuring the signal (radioactivity, fluorescence, or luminescence).

  • Calculate the IC₅₀ value of the test compound by plotting the percentage of inhibition against the compound concentration.

DPP-IV Inhibitor Screening Assay

This fluorescence-based assay measures the ability of the test compound to inhibit DPP-IV activity.[10][32][33]

Materials:

  • Recombinant human DPP-IV

  • DPP-IV substrate (e.g., Gly-Pro-AMC)

  • Assay buffer

  • This compound (test compound)

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black plates

  • Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

  • Prepare serial dilutions of the test compound and positive control in assay buffer.

  • In a 96-well plate, add the assay buffer, diluted DPP-IV enzyme, and the test compound, positive control, or vehicle control to the respective wells.[10]

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding the DPP-IV substrate to all wells.[10]

  • Incubate the plate at 37°C for 30 minutes, protected from light.[10]

  • Measure the fluorescence intensity at the specified wavelengths.

  • Calculate the percent inhibition and determine the IC₅₀ value of the test compound.

Fatty Acid Synthase (FAS) Inhibition Assay

This assay determines the effect of the test compound on the activity of fatty acid synthase.

Materials:

  • Purified fatty acid synthase (FAS)

  • Acetyl-CoA

  • Malonyl-CoA (can be radiolabeled)

  • NADPH

  • Assay buffer

  • This compound (test compound)

  • Positive control inhibitor (e.g., Cerulenin)

  • Spectrophotometer or scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound and positive control.

  • In a suitable reaction vessel, combine the assay buffer, FAS enzyme, acetyl-CoA, and the test compound or controls.

  • Initiate the reaction by adding malonyl-CoA and NADPH.

  • Monitor the reaction by either measuring the decrease in NADPH absorbance at 340 nm spectrophotometrically or by quantifying the incorporation of radiolabeled malonyl-CoA into fatty acids using a scintillation counter.[34][35][36]

  • Calculate the rate of reaction and determine the percent inhibition and IC₅₀ value for the test compound.

Conclusion and Future Directions

This technical guide provides a comprehensive and scientifically rigorous framework for the identification and validation of therapeutic targets for this compound. By leveraging a combination of in silico prediction and experimental validation, researchers can systematically explore the compound's mechanism of action and unlock its full therapeutic potential. The initial focus on protein kinases and DPP-IV is well-supported by the existing literature on pyrazole derivatives. Successful validation of these or other targets will pave the way for lead optimization, preclinical development, and ultimately, the translation of this promising molecule into a novel therapeutic agent.

References

  • Chinnakadoori, S. R., et al. (2025). Biological Exploration of ((Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene) Aniline Derivatives as Potential DPP-IV Inhibitors: ADMET Screening, Molecular Docking, and Dynamics Simulations. Chemical Methodologies, 9(1), 52-80.
  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Tadesse, S., et al. (2020). Targeting CDK2 in cancer: challenges and opportunities for therapy.
  • Tournier, C., et al. (2020). The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer. Genes & Cancer, 11(3-4), 96-107.
  • Kosaraju, J., et al. (2017). Tackling dipeptidyl peptidase IV in neurological disorders.
  • Sygnature Discovery. (n.d.). Target Validation. Retrieved from [Link]

  • Singh, R., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Journal of Medicinal Chemistry, 66(15), 10499-10515.
  • Chen, H., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis.
  • Rauf, A., et al. (2021). Recent Advances in In Silico Target Fishing. Molecules, 26(17), 5124.
  • Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved from [Link]

  • Fungal fatty acid (FA) synthase and desaturase enzymes are essential for the growth and virulence of human fungal pathogens. (2021). ACS Infectious Diseases, 7(12), 3373-3384.
  • Liu, T., & Zhang, L. (2022). The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review. International Journal of Molecular Sciences, 23(15), 8593.
  • Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]

  • Payne, D. J., et al. (2007). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Current Drug Discovery Technologies, 4(3), 159-169.
  • Yu, L., et al. (2022). In vitro kinase assay. eLife, 11, e74531.
  • D'Alessio, D. (2020). Dipeptidyl Peptidase-4: A Potential Therapeutic Target in Diabetic Kidney Disease with SARS-CoV-2 Infection.
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An In-Depth Technical Guide to In Vitro Studies with 4-(1-Methyl-1H-pyrazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Pyrazole-Aniline Scaffold

The intersection of pyrazole and aniline moieties has consistently yielded compounds of significant pharmacological interest, demonstrating a broad spectrum of biological activities, including potent kinase inhibition and anticancer effects[1][2]. The compound 4-(1-Methyl-1H-pyrazol-3-yl)aniline represents a promising scaffold within this chemical space. Its structural architecture suggests the potential for targeted interactions with key biological macromolecules, making it a compelling candidate for drug discovery and development programs.

This technical guide provides a comprehensive framework for conducting in vitro studies on this compound. As a Senior Application Scientist, the following sections are designed to move beyond a simple recitation of protocols. Instead, this guide elucidates the scientific rationale behind experimental choices, outlines self-validating methodologies, and provides a roadmap for characterizing the biological activity of this novel compound. While specific experimental data for this compound is not yet extensively published, this guide leverages established protocols for structurally related pyrazole-aniline derivatives to propose a robust investigational strategy.

Chapter 1: Compound Synthesis and Preparation for In Vitro Evaluation

A reliable and well-characterized supply of the test compound is the bedrock of any successful in vitro study. The synthesis of this compound can be approached through established synthetic routes for pyrazole derivatives[3][4]. A plausible synthetic strategy is outlined below.

Proposed Synthesis of this compound

A common method for synthesizing 3-arylpyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the synthesis of the target compound, a potential route could involve the reaction of a substituted phenylhydrazine with a suitable dicarbonyl precursor, followed by methylation.

Note: The following is a generalized synthetic scheme based on known pyrazole synthesis methodologies and should be optimized for specific laboratory conditions.

  • Step 1: Synthesis of 3-(4-nitrophenyl)-1H-pyrazole. This can be achieved by the condensation of 4-nitroacetophenone with a suitable formylating agent to generate a 1,3-dicarbonyl intermediate, which is then cyclized with hydrazine hydrate.

  • Step 2: N-methylation of the pyrazole ring. The product from Step 1 can be methylated using a standard methylating agent like methyl iodide or dimethyl sulfate in the presence of a base to yield 1-methyl-3-(4-nitrophenyl)-1H-pyrazole.

  • Step 3: Reduction of the nitro group. The nitro group of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole can be reduced to the corresponding aniline using a standard reducing agent such as tin(II) chloride or catalytic hydrogenation to yield the final product, this compound.

Compound Handling and Stock Solution Preparation

Rationale: Proper handling and preparation of the test compound are critical to ensure accurate and reproducible results. The solubility of the compound will dictate the choice of solvent and the achievable concentration range for in vitro assays.

Protocol:

  • Solubility Testing: Initially, assess the solubility of this compound in common laboratory solvents such as DMSO, ethanol, and methanol.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent, typically DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare working solutions by serial dilution in the appropriate cell culture medium or assay buffer. Ensure the final solvent concentration in the assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

Chapter 2: Initial Biological Characterization: Cytotoxicity Profiling

Causality: The first step in evaluating a novel compound is to determine its effect on cell viability. This provides a therapeutic window and informs the concentration range for subsequent mechanistic studies. The MTT assay is a robust and widely used colorimetric assay that measures cellular metabolic activity as an indicator of cell viability[5].

Cell Line Selection

Rationale: The choice of cell lines should be guided by the therapeutic hypothesis. Given that many pyrazole-aniline derivatives exhibit anticancer properties, a panel of cancer cell lines from different tissue origins is recommended.

Recommended Cell Lines:

  • MCF-7: Human breast adenocarcinoma[2]

  • HCT-116: Human colorectal carcinoma

  • HepG2: Human liver carcinoma[6]

  • A549: Human lung carcinoma[6]

  • A non-cancerous cell line (e.g., HEK293 or normal human fibroblasts): To assess for selective cytotoxicity against cancer cells.

MTT Cell Viability Assay Protocol

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation
Cell LineIncubation Time (h)IC50 (µM) [Hypothetical Data]
MCF-74815.2
HCT-1164822.5
HepG2488.9
A5494831.7
HEK29348> 100

Chapter 3: Mechanistic Insights: Kinase Inhibition Profile

Expertise & Experience: The pyrazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors[1][7]. Therefore, a logical next step is to screen this compound against a panel of protein kinases to identify potential molecular targets.

Kinase Panel Screening

Rationale: A broad kinase panel screen can provide an unbiased view of the compound's selectivity profile. Commercially available kinase screening services offer panels of hundreds of kinases. Based on the literature for similar compounds, a focused panel could include kinases from the following families:

  • MAPK family: including JNK isoforms[1]

  • CDK family: such as CDK2[2]

  • IKK-related kinases: like TBK1[7]

  • Casein Kinase family: including CK1δ/ε[8][9]

In Vitro Kinase Assay Protocol (General)

Protocol (Example for a generic radiometric assay):

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide or protein), and [γ-³³P]ATP in a kinase reaction buffer.

  • Compound Addition: Add this compound at various concentrations. Include a vehicle control and a known inhibitor of the kinase as a positive control.

  • Initiation and Incubation: Initiate the kinase reaction by adding the ATP and incubate at 30°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Substrate Capture: Spot the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate.

  • Washing: Wash the membrane to remove unincorporated [γ-³³P]ATP.

  • Detection: Quantify the amount of incorporated ³³P using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.

Data Presentation
Kinase TargetIC50 (nM) [Hypothetical Data]
JNK185
JNK2120
JNK350
CDK2250
TBK1> 1000
CK1δ75

Chapter 4: Delving Deeper into the Mechanism of Action

Once a primary molecular target (e.g., a specific kinase) and cellular effect (e.g., cytotoxicity) are identified, further assays are required to connect the two.

Apoptosis Induction Assays

Trustworthiness: A hallmark of many successful anticancer agents is their ability to induce apoptosis, or programmed cell death. Utilizing multiple assays to assess apoptosis provides a self-validating system.

Rationale: This dual staining method allows for the visualization of live, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology[10].

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24-48 hours.

  • Staining: Harvest the cells and stain with a mixture of AO (100 µg/mL) and EB (100 µg/mL).

  • Visualization: Immediately visualize the cells under a fluorescence microscope.

    • Live cells: Uniform green nucleus.

    • Early apoptotic cells: Bright green nucleus with chromatin condensation.

    • Late apoptotic cells: Orange-red nucleus with fragmented chromatin.

    • Necrotic cells: Uniform orange-red nucleus.

Rationale: This quantitative flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (which binds to Annexin V) and membrane integrity (assessed by PI exclusion)[6].

Protocol:

  • Cell Treatment: Treat cells as described for AO/EB staining.

  • Staining: Harvest and wash the cells, then resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Cell Cycle Analysis

Authoritative Grounding: Many kinase inhibitors exert their effects by disrupting the cell cycle. Cell cycle analysis by flow cytometry is a standard and authoritative method to assess these effects[6].

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for a time course (e.g., 12, 24, 48 hours).

  • Fixation: Harvest and fix the cells in cold 70% ethanol.

  • Staining: Wash the fixed cells and stain with a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Chapter 5: Visualizing the Experimental Workflow and Proposed Mechanism

Experimental Workflow Diagram

experimental_workflow cluster_setup Phase 1: Setup & Initial Screening cluster_mechanistic Phase 2: Mechanistic Investigation cluster_validation Phase 3: Target Validation synthesis Compound Synthesis & Characterization stock_prep Stock Solution Preparation synthesis->stock_prep mtt_assay MTT Cytotoxicity Assay (IC50 Determination) stock_prep->mtt_assay cell_culture Cell Line Culture cell_culture->mtt_assay kinase_screen Kinase Panel Screen (Target Identification) mtt_assay->kinase_screen Inform Concentration apoptosis_assay Apoptosis Assays (AO/EB, Annexin V/PI) mtt_assay->apoptosis_assay Use IC50 cell_cycle Cell Cycle Analysis mtt_assay->cell_cycle Use IC50 kinase_screen->apoptosis_assay western_blot Western Blot (Pathway Modulation) apoptosis_assay->western_blot cell_cycle->western_blot

Caption: A streamlined workflow for the in vitro evaluation of this compound.

Proposed Signaling Pathway

signaling_pathway cluster_inhibition Compound Action cluster_kinase Kinase Cascade cluster_cellular_response Cellular Response compound This compound jnk JNK compound->jnk Inhibition cjun c-Jun jnk->cjun Phosphorylation cell_cycle_arrest Cell Cycle Arrest (G2/M) jnk->cell_cycle_arrest apoptosis Apoptosis cjun->apoptosis

Caption: A hypothetical signaling pathway for this compound based on known JNK inhibitor mechanisms.

Conclusion

This technical guide provides a robust and scientifically-grounded framework for the comprehensive in vitro evaluation of this compound. By systematically progressing from initial cytotoxicity profiling to detailed mechanistic studies, researchers can effectively characterize the biological activity of this promising compound. The emphasis on causality, self-validating protocols, and authoritative methodologies ensures the generation of high-quality, reproducible data, which is essential for advancing novel chemical entities through the drug discovery pipeline.

References

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  • Szczepankiewicz, B.G., et al. (2006). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(14), 3747-3752. [Link]

  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. European Journal of Medicinal Chemistry, 236, 114330. [Link]

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Methodological & Application

The Versatile Scaffold: 4-(1-Methyl-1H-pyrazol-3-yl)aniline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The quest for novel therapeutic agents with high efficacy and selectivity is a central theme in medicinal chemistry. In this landscape, privileged scaffolds—molecular frameworks that can bind to multiple biological targets—are of immense value. One such scaffold that has garnered significant attention is the 4-(1-Methyl-1H-pyrazol-3-yl)aniline moiety. Its unique electronic properties and conformational flexibility make it a valuable building block for the synthesis of a diverse range of bioactive compounds, particularly in the realm of kinase inhibition for oncology. This guide provides an in-depth look at the synthesis and application of this versatile intermediate, offering detailed protocols and insights for researchers in drug discovery.

The Strategic Importance of the Pyrazolyl Aniline Scaffold

The this compound structure combines two key pharmacophoric elements: a substituted pyrazole ring and an aniline moiety. Pyrazole and its derivatives are well-established in medicinal chemistry, known for a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties[1][2]. The pyrazole ring can participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, with biological targets. The aniline portion of the molecule provides a convenient synthetic handle for further molecular elaboration, allowing for the introduction of diverse functionalities through reactions like amide bond formation, urea synthesis, or participation in cross-coupling reactions. This enables the exploration of vast chemical space to optimize the pharmacological properties of lead compounds.

Specifically, this scaffold has proven to be a cornerstone in the development of protein kinase inhibitors[3][4]. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer[5]. The aniline nitrogen of the scaffold can act as a hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors. The pyrazole ring can then be oriented to occupy adjacent hydrophobic pockets, contributing to the overall binding affinity and selectivity of the compound.

Synthesis of the Key Intermediate: this compound

A robust and scalable synthesis of the title compound is paramount for its widespread use. A common and effective strategy involves a multi-step sequence starting from readily available precursors. The general workflow involves the construction of a nitrophenyl pyrazole, followed by N-methylation and subsequent reduction of the nitro group to the desired aniline.

G cluster_0 Synthesis of this compound A 1-(4-Nitrophenyl)-3-N,N- dimethylamino-2-propen-1-one B 3-(4-Nitrophenyl)-1H-pyrazole A->B Hydrazine Hydrate C 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole B->C Methylating Agent (e.g., MeI, DMS) D This compound C->D Reduction (e.g., SnCl2/HCl or H2/Pd-C)

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

This protocol is a representative synthesis based on established chemical transformations for similar structures[6][7].

Step 1: Synthesis of 3-(4-Nitrophenyl)-1H-pyrazole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(4-nitrophenyl)-3-N,N-dimethylamino-2-propen-1-one (1.0 eq) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (85% solution, 2.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60°C and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often crystallize out of solution. Filter the solid, wash with cold ethanol, and dry under vacuum to afford 3-(4-nitrophenyl)-1H-pyrazole.

Step 2: N-Methylation of 3-(4-Nitrophenyl)-1H-pyrazole

Causality Behind Experimental Choice: The N-methylation of pyrazoles can lead to a mixture of regioisomers (N1 and N2 methylation). The choice of methylating agent and base can influence the regioselectivity. For this protocol, we use a standard methylating agent like methyl iodide or dimethyl sulfate with a suitable base.

  • Reaction Setup: Suspend 3-(4-nitrophenyl)-1H-pyrazole (1.0 eq) in a suitable solvent such as acetonitrile or DMF in a round-bottom flask.

  • Addition of Base: Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) to the suspension.

  • Addition of Methylating Agent: Add methyl iodide (MeI, 1.2 eq) or dimethyl sulfate (DMS, 1.2 eq) dropwise to the mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (40-50°C) for several hours until the starting material is consumed (monitor by TLC).

  • Work-up and Isolation: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the desired 1-methyl-3-(4-nitrophenyl)-1H-pyrazole regioisomer.

Step 3: Reduction of 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole to this compound

Causality Behind Experimental Choice: The reduction of an aromatic nitro group is a common transformation. Catalytic hydrogenation is often preferred for its clean reaction profile and ease of work-up ("green chemistry"). Alternatively, metal-acid reductions like SnCl₂/HCl are robust and effective, particularly for small to medium scale synthesis.

  • Reaction Setup (Catalytic Hydrogenation): Dissolve 1-methyl-3-(4-nitrophenyl)-1H-pyrazole (1.0 eq) in a solvent such as ethanol or ethyl acetate. Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Reaction: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up and Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain this compound. The product may be purified further by recrystallization or column chromatography if necessary.

Application in the Synthesis of Kinase Inhibitors

The true utility of this compound is demonstrated in its role as a key building block for more complex bioactive molecules. Its aniline functionality is readily derivatized to explore structure-activity relationships (SAR) in drug discovery programs. A prime example is its use in the synthesis of inhibitors for kinases involved in cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs) and c-Jun N-terminal kinases (JNKs)[5][7][8].

G cluster_1 Drug Discovery Workflow Aniline This compound Coupling Coupling Reaction (e.g., Amide, Suzuki) Aniline->Coupling Library Compound Library Coupling->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Hit Hit Compound Screening->Hit SAR SAR Studies Hit->SAR Lead Lead Optimization SAR->Lead Candidate Drug Candidate Lead->Candidate

Caption: General workflow for utilizing the pyrazolyl aniline in drug discovery.

Protocol 2: Synthesis of a Pyrimidine-Based Kinase Inhibitor Scaffold

This protocol illustrates a common synthetic route where the aniline is coupled with a heterocyclic core, a strategy frequently employed in the design of kinase inhibitors.

  • Reaction Setup: In a microwave vial or a sealed tube, combine this compound (1.0 eq) and a suitable chloro- or fluoro-substituted pyrimidine (e.g., 2,4-dichloropyrimidine, 1.0 eq) in a solvent like n-butanol or isopropanol.

  • Addition of Acid: Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TSA), to promote the nucleophilic aromatic substitution.

  • Reaction: Heat the reaction mixture in a microwave reactor at 120-150°C for 30-60 minutes, or by conventional heating at reflux for several hours. Monitor the reaction by LC-MS.

  • Work-up and Isolation: After completion, cool the reaction mixture. The product may precipitate upon cooling. If so, filter the solid and wash with a non-polar solvent like hexanes. If the product remains in solution, concentrate the solvent and purify the residue by column chromatography on silica gel.

The resulting N-(pyrimidin-2-yl)-4-(1-methyl-1H-pyrazol-3-yl)aniline core can then be further functionalized, for instance, through a Suzuki coupling at the remaining chloro-substituent on the pyrimidine ring, to generate a library of compounds for biological evaluation.

Biological Activity and Target Engagement

Derivatives of this compound have shown potent inhibitory activity against several important kinase targets.

Kinase Target Family Therapeutic Area Rationale for Inhibition Representative IC₅₀ Range
Cyclin-Dependent Kinases (CDKs)OncologyInhibition of cell cycle progression, induction of apoptosis[6][9].Low nM to µM
c-Jun N-terminal Kinases (JNKs)Oncology, Inflammation, NeurodegenerationModulation of stress-response pathways, apoptosis, and inflammation[5][7].Low nM to µM
Casein Kinase 1 (CK1)Oncology, Neurodegenerative DiseasesRegulation of Wnt signaling, circadian rhythms, and apoptosis[1].Sub-µM

Note: IC₅₀ values are highly dependent on the specific substitutions on the core scaffold.

The mechanism of action often involves the aniline NH forming a crucial hydrogen bond with the kinase hinge region, while the pyrazole and its substituents occupy the ATP-binding site.

G cluster_2 CDK-Mediated Cell Cycle Progression GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras/Raf/MEK/ERK Pathway Receptor->Ras CyclinD Cyclin D / CDK4/6 Ras->CyclinD Rb pRb Phosphorylation CyclinD->Rb E2F E2F Release Rb->E2F CyclinE Cyclin E / CDK2 E2F->CyclinE S_Phase S-Phase Entry CyclinE->S_Phase Inhibitor Pyrazole-Aniline CDK Inhibitor Inhibitor->CyclinD Inhibitor->CyclinE

Caption: Inhibition of the CDK pathway by pyrazole-aniline derivatives.

Conclusion and Future Perspectives

This compound is a privileged scaffold with significant potential in medicinal chemistry. Its straightforward synthesis and the synthetic tractability of the aniline moiety make it an ideal starting point for the generation of compound libraries targeting a range of diseases. The demonstrated success of pyrazole-containing molecules as kinase inhibitors underscores the importance of this scaffold in contemporary drug discovery. Future work will likely focus on the development of highly selective inhibitors for specific kinase isoforms by fine-tuning the substitutions on both the pyrazole and aniline rings, as well as exploring novel applications of this versatile building block beyond kinase inhibition.

References

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  • Huang, W., et al. (2011). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. Bioorganic & Medicinal Chemistry, 19(16), 4845-4853. [Link]

  • Google Patents. (2008). Imidazopyrazine tyrosine kinase inhibitors. US7459554B2.
  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. [Link]

  • Oh, Y., et al. (2020). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 372-376. [Link]

  • Boron Molecular. (n.d.). 3-methyl-5-nitro-1H-pyrazole. Retrieved from [Link]

  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]

  • PubMed Central. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 15(21), 2011-2030. [Link]

  • PrepChem. (n.d.). Synthesis of 3-(4-nitrophenyl)-pyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). Retrieved from [Link]

  • MDPI. (2020). Development of CDK4/6 Inhibitors: A Five Years Update. Molecules, 25(19), 4536. [Link]

  • J-GLOBAL. (n.d.). 1-Methyl-3-(4-nitrophenyl)-4-bromo-1H-pyrazole. Retrieved from [Link]

  • MDPI. (2001). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Molbank, 2001(3), M243. [Link]

  • NIH. (2024). In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2307527. [Link]

  • ResearchGate. (2019). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. Retrieved from [Link]

  • ResearchGate. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

  • Frontiers. (2019). CDK 4/6 Inhibitors as Single Agent in Advanced Solid Tumors. Frontiers in Oncology, 9, 608. [Link]

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Application Notes and Protocols: The 4-(1-Methyl-1H-pyrazol-3-yl)aniline Scaffold in the Development of Novel Kinase Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Pyrazolylaniline Scaffold as a Privileged Structure in Oncology

The quest for targeted cancer therapies has led to the identification of numerous molecular scaffolds that serve as foundational structures for the design of potent and selective kinase inhibitors. Among these, the pyrazole moiety has emerged as a "privileged" heterocyclic system due to its versatile chemical properties and its ability to form key interactions within the ATP-binding pockets of various protein kinases.[1] When coupled with an aniline functional group, the resulting pyrazolylaniline core becomes a powerful pharmacophore for the development of novel anticancer agents.[2] This document provides a detailed technical guide on the application of a specific pyrazolylaniline derivative, 4-(1-Methyl-1H-pyrazol-3-yl)aniline , as a key building block and conceptual scaffold in the discovery and development of kinase inhibitors for cancer research.

While this compound itself may not be a therapeutic endpoint, its structural motifs are representative of a class of compounds that have demonstrated significant potential in targeting key signaling pathways implicated in tumor growth, proliferation, and angiogenesis. This guide will explore the rationale behind its use, its mechanism of action when incorporated into larger molecules, and provide detailed protocols for its application in a research setting.

II. Mechanistic Rationale: Targeting Kinase-Driven Oncogenic Signaling

The this compound scaffold is particularly well-suited for the design of ATP-competitive kinase inhibitors. Protein kinases play a central role in signal transduction pathways that regulate cell growth, differentiation, and survival.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[3]

Derivatives of the pyrazolylaniline core have been successfully employed to target several important cancer-related kinases, including:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFR signaling is a clinically validated strategy to block tumor angiogenesis, the process by which new blood vessels are formed to supply nutrients to the tumor. Several pyrazole-containing compounds have been investigated as potent VEGFR inhibitors.[4][5]

  • c-Jun N-terminal Kinases (JNKs): The JNK signaling pathway is involved in cellular responses to stress, and its dysregulation has been implicated in various cancers. The pyrazole scaffold has been used to develop selective JNK inhibitors.[3]

  • Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their aberrant activity can lead to uncontrolled cell proliferation. Pyrazole-based compounds have shown promise as CDK inhibitors.[2]

The pyrazole ring can act as a versatile hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The aniline portion of the scaffold provides a vector for synthetic elaboration, allowing for the introduction of various substituents to enhance potency, selectivity, and pharmacokinetic properties.

Visualizing the Mechanism: A Representative Signaling Pathway

The following diagram illustrates the role of VEGFR-2 in promoting angiogenesis and how a hypothetical inhibitor derived from the this compound scaffold could block this pathway.

VEGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Akt->Proliferation Angiogenesis Angiogenesis Migration->Angiogenesis Inhibitor Pyrazolylaniline-based Inhibitor ATP_Site ATP-Binding Site Inhibitor->ATP_Site Blocks ATP_Site->VEGFR2

Caption: VEGFR-2 signaling pathway and point of inhibition.

III. Application in Drug Discovery Workflow

The this compound scaffold serves as a critical starting point in a typical drug discovery workflow for developing novel kinase inhibitors.

DrugDiscovery_Workflow Start Scaffold Selection: This compound Library Library Synthesis Start->Library Screening High-Throughput Screening (Biochemical & Cellular Assays) Library->Screening Hit Hit Identification Screening->Hit Lead_Gen Lead Generation (SAR Studies) Hit->Lead_Gen Lead_Opt Lead Optimization (ADME/Tox Profiling) Lead_Gen->Lead_Opt Candidate Preclinical Candidate Selection Lead_Opt->Candidate

Caption: Drug discovery workflow utilizing the pyrazolylaniline scaffold.

IV. Experimental Protocols

The following protocols are representative of the types of assays used to evaluate the anticancer potential of compounds derived from the this compound scaffold.

A. Protocol 1: In Vitro Kinase Inhibition Assay (VEGFR-2)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 (e.g., from commercial sources).

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1).

  • ATP (Adenosine triphosphate).

  • Test compound (dissolved in DMSO).

  • Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).

  • ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • 384-well white plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations (e.g., 10-point dilution series from 100 µM to 0.01 nM).

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • Kinase buffer.

    • Test compound or DMSO (for control wells).

    • Recombinant VEGFR-2 enzyme.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate Reaction: Add a mixture of the kinase substrate and ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the positive (no enzyme) and negative (DMSO vehicle) controls.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

B. Protocol 2: Cell-Based Proliferation Assay

Objective: To assess the anti-proliferative effect of a test compound on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., HUVEC for anti-angiogenesis, or a tumor cell line with known kinase dependencies).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compound (dissolved in DMSO).

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar.

  • 96-well clear-bottom white plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete cell culture medium.

    • Remove the old medium from the cell plate and add the medium containing the test compound or DMSO (for vehicle control).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • Plot the percentage of viability versus the logarithm of the compound concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) value by fitting the data to a dose-response curve.

V. Data Presentation: Summarizing Key Findings

Quantitative data from these assays should be presented in a clear and concise manner to facilitate comparison between different compounds.

Table 1: Representative Biological Activity of Pyrazolylaniline-based Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Cell LineGI50 (µM)
Compound AVEGFR-215HUVEC0.25
Compound BJNK350A5491.5
Compound CCDK225MCF-70.8

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values will vary depending on the specific molecular structure of the derivatives.

VI. Conclusion and Future Perspectives

The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors in cancer research. Its favorable chemical properties and ability to form key interactions within the ATP-binding site of kinases make it a versatile and promising core structure. The protocols and workflow outlined in this guide provide a framework for the synthesis, screening, and evaluation of new anticancer agents based on this important pharmacophore. Future research in this area will likely focus on the development of more selective inhibitors, the exploration of novel kinase targets, and the optimization of pharmacokinetic and pharmacodynamic properties to translate these promising compounds into clinical candidates.

VII. References

  • Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. (2018). Molecules. Available from: [Link]

  • The preparation method of Axitinib. Google Patents. Available from:

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. (2021). European Journal of Medicinal Chemistry. Available from: [Link]

  • A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib. Google Patents. Available from:

  • Synthesis and biological evaluation of novel pyrazoline derivatives containing indole skeleton as anti-cancer agents targeting topoisomerase II. (2020). Bioorganic Chemistry. Available from: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). Journal of Medicinal Chemistry. Available from: [Link]

  • Method for preparing intermediate of axitinib and application of... Google Patents. Available from:

  • Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. (2016). Molecules. Available from: [Link]

  • Synthesis of 4-Anilinoquinazoline-Derivative Dual Kinase Inhibitors Targeting EGFR and VEGFR-2. ResearchGate. Available from: [Link]

  • 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors. (2015). Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. ResearchGate. Available from: [Link]

  • Processes for the preparation of axitinib. Google Patents. Available from:

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (2021). Future Medicinal Chemistry. Available from: [Link]

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Application Note and Protocol: Recrystallization of 4-(1-Methyl-1H-pyrazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

This comprehensive guide details a robust methodology for the purification of 4-(1-Methyl-1H-pyrazol-3-yl)aniline via recrystallization. As a key building block in medicinal chemistry and materials science, the purity of this compound is paramount. This document provides a step-by-step protocol, an in-depth explanation of the scientific principles behind the chosen method, and troubleshooting guidance. The presented protocol is designed to be a self-validating system, ensuring high-purity crystalline product suitable for downstream applications.

Introduction: The Critical Role of Purity

This compound is a heterocyclic aromatic amine of significant interest in the development of novel therapeutics and functional materials. The presence of both a pyrazole ring and an aniline moiety imparts unique electronic and structural properties, making it a versatile scaffold in drug discovery. However, synthetic routes to this compound can often yield impurities that may interfere with subsequent reactions or biological assays. Therefore, a reliable purification method is essential to ensure the integrity of research and development outcomes.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The fundamental principle of recrystallization lies in the differential solubility of a compound in a given solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature. Impurities, on the hand, should either be highly soluble at all temperatures or insoluble even at elevated temperatures. This differential solubility allows for the selective crystallization of the pure compound upon cooling, while impurities remain in the solution or are removed by filtration.

This application note provides a detailed protocol for the recrystallization of this compound, developed through careful consideration of its structural features and empirical data from related compounds.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of the target compound is crucial for developing an effective recrystallization protocol.

PropertyValueSource
Molecular FormulaC₁₀H₁₁N₃[2]
Molecular Weight173.21 g/mol [2]
AppearanceYellow to orange solid[3]
Melting Point125 °C[3]
Storage2-8°C, protect from light[3]

The presence of the aniline amine group and the nitrogen atoms in the pyrazole ring suggests the potential for hydrogen bonding, which will influence its solubility in protic solvents. The aromatic nature of both rings indicates some solubility in common organic solvents.

Solvent Selection: The Cornerstone of Effective Recrystallization

The choice of solvent is the most critical parameter in designing a recrystallization experiment. Based on the chemical structure of this compound and literature precedents for similar pyrazole and aniline derivatives, ethanol is proposed as the primary solvent for recrystallization.

Rationale for Ethanol Selection:

  • Polarity: Ethanol, as a polar protic solvent, is likely to exhibit the desired solubility profile for the polar this compound.

  • Boiling Point: With a boiling point of 78 °C, ethanol allows for a significant temperature differential for dissolution and crystallization without requiring excessively high temperatures that could lead to decomposition.

  • Volatility: Ethanol is sufficiently volatile to be easily removed from the purified crystals during the drying process.

  • Safety: Ethanol is a relatively safe and common laboratory solvent.

Alternative Solvent Systems:

Should ethanol prove suboptimal, a mixed solvent system of Toluene-Heptane can be considered. Toluene would act as the primary solvent in which the compound is soluble, and heptane would serve as the anti-solvent to induce crystallization.

Detailed Recrystallization Protocol

This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjustments to scale should be made proportionally.

Apparatus and Reagents
  • Crude this compound

  • Ethanol (95% or absolute)

  • Activated Carbon (decolorizing charcoal)

  • Erlenmeyer flasks (125 mL and 250 mL)

  • Hot plate with magnetic stirring

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Glass funnel

  • Watch glass

  • Spatula

  • Ice bath

  • Vacuum oven or desiccator

Experimental Workflow Diagram

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude compound in Erlenmeyer flask B Add minimal hot ethanol with stirring A->B Heat to boiling C Add activated carbon (if colored) B->C D Perform hot gravity filtration C->D E Allow filtrate to cool slowly to room temperature D->E F Cool further in an ice bath E->F G Collect crystals by vacuum filtration F->G H Wash with cold ethanol G->H I Dry crystals under vacuum H->I

Caption: Workflow for the recrystallization of this compound.

Step-by-Step Procedure
  • Dissolution:

    • Place 5.0 g of crude this compound into a 125 mL Erlenmeyer flask with a magnetic stir bar.

    • Add approximately 20 mL of ethanol to the flask.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add small portions of hot ethanol until the solid has completely dissolved. Add a slight excess of solvent (approximately 1-2 mL) to prevent premature crystallization during the subsequent filtration step.

  • Decolorization and Hot Filtration (if necessary):

    • If the solution is colored, remove it from the heat and add a small amount (a spatula tip) of activated carbon.

    • Reheat the solution to boiling for a few minutes.

    • Perform a hot gravity filtration through a fluted filter paper into a clean 250 mL Erlenmeyer flask to remove the activated carbon and any insoluble impurities. It is crucial to keep the solution hot during this step to prevent the product from crystallizing in the funnel.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, well-defined crystals.

    • Once the flask has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystalline product.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

    • Continue to draw air through the crystals on the filter for several minutes to aid in initial drying.

    • Carefully transfer the crystals to a watch glass and dry them in a vacuum oven at a temperature below the melting point (e.g., 50-60 °C) until a constant weight is achieved.

Troubleshooting

IssuePossible CauseSolution
Oiling Out The compound's solubility is too high, or the solution is cooling too rapidly.Reheat the solution to dissolve the oil. Add a small amount of a miscible anti-solvent (e.g., water) or more of the primary solvent. Allow for slower cooling.
No Crystal Formation The solution is not saturated, or supersaturation has occurred.If the solution is not saturated, evaporate some of the solvent. If supersaturated, scratch the inside of the flask with a glass rod or add a seed crystal.
Low Yield Too much solvent was used; premature crystallization during hot filtration; incomplete crystallization.Concentrate the mother liquor and cool again to obtain a second crop of crystals. Ensure the solution is minimally saturated at the boiling point. Allow sufficient time for cooling in the ice bath.
Colored Crystals Insufficient decolorization.Repeat the recrystallization process with an appropriate amount of activated carbon.

Expected Results and Quality Control

  • Appearance: Pure this compound should be obtained as light yellow to off-white crystalline needles or prisms.

  • Yield: The expected yield will depend on the purity of the crude material but should typically be in the range of 70-90%.

  • Purity Assessment: The purity of the recrystallized product should be assessed by:

    • Melting Point: A sharp melting point close to the literature value (125 °C) is indicative of high purity.[3]

    • Chromatography (TLC/HPLC): A single spot on TLC or a single peak in the HPLC chromatogram confirms the absence of significant impurities.

    • Spectroscopy (NMR/IR): Spectroscopic analysis should be consistent with the structure of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Ethanol is flammable; keep it away from open flames and hot surfaces.

  • Handle hot glassware with appropriate clamps or tongs.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the purification of this compound by recrystallization. By carefully selecting the solvent and controlling the cooling rate, a high-purity crystalline product can be obtained, which is essential for its successful application in research and development.

References

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Oakwood Chemical. This compound. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • MDPI. 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. [Link]

  • Google P
  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

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Application Note: A Validated Stability-Indicating RP-HPLC Method for Purity Determination of 4-(1-Methyl-1H-pyrazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a robust, specific, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity for 4-(1-Methyl-1H-pyrazol-3-yl)aniline. This compound is a key building block in medicinal chemistry, and ensuring its purity is critical for the quality and safety of downstream products.[1][2] The developed method is stability-indicating, as demonstrated through comprehensive forced degradation studies, and is validated in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4][5] The protocol is suitable for routine quality control analysis in research and manufacturing environments.

Introduction and Scientific Rationale

This compound is a heterocyclic aromatic amine containing both a pyrazole and an aniline moiety.[6][7] These structural features are common in pharmacologically active molecules, making this compound a valuable intermediate in drug discovery.[1] The purity of such intermediates is a critical quality attribute, as impurities can affect the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) is the premier analytical technique for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and precision.[8][9]

The development of this method was guided by the physicochemical properties of the analyte.[6] As a moderately polar compound with a basic aniline group (predicted pKa ≈ 3.67), a reverse-phase C18 column was selected to provide optimal retention and separation from non-polar and more polar impurities.[6][10] A mobile phase consisting of acetonitrile and a phosphate buffer was chosen to ensure good peak shape and prevent tailing associated with basic analytes. A gradient elution program was implemented to ensure the timely elution of the main compound while also providing sufficient resolution to separate potential impurities that may arise during synthesis or degradation.

Experimental

Instrumentation and Materials

Table 1: Instrumentation

Instrument/Component Specification
HPLC System Quaternary Pump, Autosampler, Column Thermostat, Photodiode Array (PDA) or UV Detector
Analytical Column C18, 250 mm x 4.6 mm, 5 µm particle size
Data Acquisition Chromatography Data System (CDS)
Analytical Balance 5-decimal place readability
pH Meter Calibrated with standard buffers

| Water Purification System | Type I Ultrapure Water |

Table 2: Chemicals and Reagents

Chemical/Reagent Grade
This compound Reference Standard (>99.5%)
Acetonitrile (ACN) HPLC Grade
Methanol HPLC Grade
Potassium Dihydrogen Phosphate AR Grade
Orthophosphoric Acid AR Grade
Hydrochloric Acid (HCl) AR Grade
Sodium Hydroxide (NaOH) AR Grade

| Hydrogen Peroxide (H₂O₂) | 30% Solution, AR Grade |

Optimized Chromatographic Conditions

Table 3: Optimized HPLC Method Parameters | Parameter | Condition | | :--- | :--- | | Column | C18, 250 mm x 4.6 mm, 5 µm | | Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with H₃PO₄) | | Mobile Phase B | Acetonitrile | | Gradient Program | Time (min) | %B | | | 0.01 | 10 | | | 20.0 | 80 | | | 25.0 | 80 | | | 25.1 | 10 | | | 30.0 | 10 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30°C | | Injection Volume | 10 µL | | Detection Wavelength | 237 nm | | Diluent | Acetonitrile:Water (50:50, v/v) |

Detailed Protocols

Protocol 1: Reagent and Solution Preparation
  • Mobile Phase A (Buffer): Weigh and dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of ultrapure water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Diluent: Mix equal volumes of acetonitrile and ultrapure water.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute 5.0 mL of this solution to 50 mL with the diluent.

Protocol 2: System Suitability and Analysis
  • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase mixture at the initial gradient composition for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the diluent (blank) once to ensure no interfering peaks are present.

    • Make five replicate injections of the Working Standard Solution (100 µg/mL).

    • The system is deemed suitable for use if the acceptance criteria in Table 4 are met. The rationale for these tests is to ensure the chromatographic system is operating with adequate sensitivity, reproducibility, and separation efficiency for the analysis.[11]

  • Analysis: Inject the Sample Solution once and record the chromatogram.

Table 4: System Suitability Test (SST) Criteria

Parameter Acceptance Criteria
Tailing Factor (Asymmetry) ≤ 1.5
Theoretical Plates ≥ 2000
% RSD for Peak Area ≤ 2.0% (for n=5 injections)

| % RSD for Retention Time | ≤ 1.0% (for n=5 injections) |

Protocol 3: Purity Calculation

The purity of the sample is calculated using the area normalization method. The area of each impurity peak is expressed as a percentage of the total area of all peaks in the chromatogram.

  • % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

  • % Individual Impurity = (Area of Impurity Peak / Sum of All Peak Areas) x 100

Method Validation

The developed method was rigorously validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3][4][5]

Method_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) Dev Initial Method Development Specificity Specificity (Forced Degradation) Dev->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOQ / LOD Precision->LOQ Robustness Robustness LOQ->Robustness Final Validated Purity Method Robustness->Final

Diagram 1: Workflow for HPLC method development and validation.

Specificity (Forced Degradation)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12][13] Forced degradation studies are essential to establish the stability-indicating nature of the method.[8][14][15][16] A sample solution (1000 µg/mL) was subjected to various stress conditions to induce degradation, targeting 5-20% degradation to ensure that the generated products are relevant and measurable.[17]

  • Acid Hydrolysis: 1 mL of sample solution + 1 mL of 1N HCl, heated at 80°C for 4 hours.

  • Base Hydrolysis: 1 mL of sample solution + 1 mL of 1N NaOH, heated at 80°C for 2 hours.

  • Oxidative Degradation: 1 mL of sample solution + 1 mL of 30% H₂O₂, stored at room temperature for 24 hours.

  • Thermal Degradation: Solid sample exposed to 105°C for 48 hours.

  • Photolytic Degradation: Sample solution exposed to UV light (254 nm) and visible light in a photostability chamber for 7 days.

Results: In all conditions, the degradation products were well-resolved from the main analyte peak, and the peak purity analysis of the this compound peak passed, confirming the method's specificity and stability-indicating capability.

Forced_Degradation cluster_stress Stress Conditions Analyte Analyte Solution Acid Acid/Heat Analyte->Acid Base Base/Heat Analyte->Base Oxidation Oxidation (H₂O₂) Analyte->Oxidation Thermal Dry Heat Analyte->Thermal Photo Light (UV/Vis) Analyte->Photo Result Peak Purity Pass & Good Resolution Analyte->Result HPLC Analysis Degradants Potential Degradation Products Acid->Degradants Base->Degradants Oxidation->Degradants Thermal->Degradants Photo->Degradants Degradants->Result HPLC Analysis Conclusion Method is Stability-Indicating Result->Conclusion

Diagram 2: Logic of the forced degradation study.

Linearity, Accuracy, and Precision

The method was validated for linearity, accuracy, and precision across a range of 50% to 150% of the working concentration (50-150 µg/mL).

Table 5: Summary of Validation Results

Parameter Acceptance Criteria Result
Linearity (n=5 levels) Correlation Coefficient (R²) ≥ 0.999 0.9998
Accuracy (n=3 levels, 3 reps each) Mean Recovery: 98.0% - 102.0% 99.2% - 101.5%
Precision (Repeatability) %RSD ≤ 2.0% (n=6) 0.45%

| Precision (Intermediate) | %RSD ≤ 2.0% (n=6) | 0.82% |

The results demonstrate that the method is linear, accurate, and precise over the specified range.[3][18]

LOD & LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio method.

  • LOD: 0.1 µg/mL (S/N ≈ 3:1)

  • LOQ: 0.3 µg/mL (S/N ≈ 10:1)

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the method parameters. The system suitability parameters remained within the acceptance criteria for all variations, indicating the method's reliability during normal usage.

Table 6: Robustness Study Parameters

Parameter Varied Variation Result
Flow Rate (mL/min) ± 0.1 (0.9 and 1.1) SST Pass
Column Temperature (°C) ± 2 (28 and 32) SST Pass

| Mobile Phase A pH | ± 0.2 (2.8 and 3.2) | SST Pass |

Conclusion

A simple, specific, accurate, and precise stability-indicating RP-HPLC method has been successfully developed and validated for the determination of purity of this compound. The method demonstrated excellent performance in accordance with ICH guidelines. The forced degradation studies confirmed its stability-indicating nature, making it a reliable tool for quality control, stability studies, and routine analysis of this important pharmaceutical intermediate.

References

  • International Journal of Chemical and Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • Veerareddy, P. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • R Discovery. (n.d.). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • ijarsct. (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole derivative in preclinical study. Retrieved from [Link]

  • ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]

  • Waters. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. Retrieved from [Link]

  • University of Pretoria. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • PubChem. (n.d.). 4-(1H-pyrazol-3-yl)aniline. Retrieved from [Link]

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Application Note: High-Fidelity TLC Monitoring of 4-(1-Methyl-1H-pyrazol-3-yl)aniline Synthesis via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of In-Process Monitoring

The synthesis of pharmacologically active molecules and their intermediates requires rigorous control over reaction progress to ensure optimal yield, purity, and safety. Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and indispensable analytical tool for real-time monitoring of chemical reactions.[1][2] It provides a qualitative snapshot of the reaction mixture, allowing chemists to track the consumption of starting materials, the formation of the desired product, and the appearance of any byproducts. This application note provides a detailed protocol for the effective use of TLC in monitoring the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize 4-(1-Methyl-1H-pyrazol-3-yl)aniline, a valuable building block in drug discovery.[3]

The choice of the Suzuki-Miyaura coupling is predicated on its robustness, functional group tolerance, and mild reaction conditions, making it a cornerstone of modern organic synthesis for creating carbon-carbon bonds.[4][5][6] This guide is designed for researchers, process chemists, and drug development professionals, offering field-proven insights into optimizing TLC methodology for this specific transformation.

Synthesis Overview: Suzuki-Miyaura Cross-Coupling Pathway

The synthesis of this compound is efficiently achieved by the palladium-catalyzed cross-coupling of 3-bromo-1-methyl-1H-pyrazole and 4-aminophenylboronic acid .

G cluster_reactants Reactants cluster_product Product r1 3-bromo-1-methyl-1H-pyrazole catalyst Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) r1->catalyst r2 4-aminophenylboronic acid r2->catalyst p1 This compound catalyst->p1 Suzuki-Miyaura Coupling

Caption: Reaction scheme for the synthesis of the target compound.

This reaction is typically monitored until the limiting reagent, often the boronic acid or the bromo-pyrazole, is fully consumed.

The Principle of TLC Separation for this Synthesis

TLC separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent system). The key to effective monitoring lies in the distinct polarities of the compounds involved:

  • 4-Aminophenylboronic Acid (Starting Material): Highly polar due to the presence of both an amino group (-NH₂) and a boronic acid group (-B(OH)₂). It will adhere strongly to the silica gel and thus have a very low Retention Factor (Rƒ).

  • 3-bromo-1-methyl-1H-pyrazole (Starting Material): Significantly less polar than the boronic acid. It will travel further up the TLC plate, resulting in a higher Rƒ value.

  • This compound (Product): Exhibits intermediate polarity. The loss of the highly polar boronic acid group makes it less polar than the boronic acid starting material. Its polarity relative to the bromo-pyrazole depends on the chosen solvent system, but it will have a distinct Rƒ value from both starting materials.

This difference in polarity is the fundamental principle that allows for clear visual separation and monitoring. More polar compounds exhibit smaller Rƒ values because they have a stronger affinity for the polar stationary phase.[7]

Detailed Application Protocol

This protocol is a self-validating system. The inclusion of reference spots for each starting material and a co-spotted lane allows for unambiguous identification of all components in the reaction mixture at any given time.

Materials & Reagents
  • TLC Plates: Silica gel 60 F254 pre-coated plates. The F254 designation indicates the presence of a fluorescent indicator that allows for visualization under 254 nm UV light.[8]

  • Mobile Phase (Eluent): 7:3 Hexane / Ethyl Acetate. This is a starting point and may require optimization. A small amount of triethylamine (0.5%) can be added to the eluent to reduce tailing of the amine spots.[9]

  • Visualization Reagents:

    • UV Lamp (254 nm).

    • Ninhydrin Staining Solution: 0.2 g ninhydrin, 0.5 mL acetic acid, 100 mL n-butanol.[10][11]

  • Apparatus:

    • TLC developing chamber with a lid.

    • Capillary tubes for spotting.

    • Forceps.

    • Heat gun or hot plate.

    • Pencil.

    • Ruler.

Experimental Workflow

The entire process, from reaction sampling to data interpretation, follows a logical sequence designed for accuracy and reproducibility.

Caption: Workflow for TLC Monitoring of the Synthesis Reaction.

Step-by-Step Methodology
  • Chamber Preparation: Pour the mobile phase (eluent) into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which ensures even solvent front migration. Close the lid and let it equilibrate for 5-10 minutes.

  • Plate Preparation: Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate. Mark four points along this line for spotting.

  • Spotting the Plate:

    • Lane 1 (SM1): Spot a dilute solution of 4-aminophenylboronic acid.

    • Lane 2 (Co-spot): Spot SM1, let it dry, then spot a dilute solution of the reaction mixture directly on top of the SM1 spot.

    • Lane 3 (Rxn): Spot a dilute solution of the reaction mixture.

    • Lane 4 (SM2): Spot a dilute solution of 3-bromo-1-methyl-1H-pyrazole.

    • Expertise Note: Co-spotting (Lane 2) is a critical technique. It confirms if a spot in the reaction mixture corresponds exactly to a starting material by seeing if the spots move as a single, unified entity.

  • Developing the Plate: Using forceps, carefully place the spotted TLC plate into the equilibrated chamber. Ensure the origin line is above the solvent level. Close the lid and allow the solvent front to ascend the plate. Remove the plate when the solvent front is about 1 cm from the top. Immediately mark the solvent front with a pencil.

  • Visualization:

    • UV Light: Allow the plate to dry completely. View the plate under a UV lamp (254 nm).[12] Aromatic and conjugated compounds will appear as dark spots against the green fluorescent background.[13][14] Lightly circle all visible spots with a pencil.

    • Ninhydrin Staining: Dip the plate into the ninhydrin staining solution using forceps. Remove excess stain by touching the edge to a paper towel. Gently heat the plate with a heat gun until colored spots appear. Primary amines will typically yield pink to purple spots.[10][15]

    • Trustworthiness Note: Using two different visualization methods is crucial. UV light visualizes all UV-active compounds, while ninhydrin is highly specific for primary amines (SM1 and the product).[11] This dual confirmation prevents misinterpretation.

Interpreting TLC Results

The progress of the reaction is determined by observing the disappearance of the starting material spots and the appearance and intensification of the product spot.

Calculating the Retention Factor (Rƒ)

The Rƒ value is a ratio that quantifies the movement of a compound.[16] It is calculated as:

Rƒ = (Distance traveled by the compound) / (Distance traveled by the solvent front) [17]

The Rƒ is a characteristic value for a specific compound in a given solvent system, aiding in its identification.[7]

Data Presentation and Analysis

The following table summarizes the expected observations. Rƒ values are approximate and will vary based on the exact conditions.

Compound NameRoleExpected Rƒ (7:3 Hex/EtOAc)UV (254 nm) Visualization[12]Ninhydrin Stain Visualization[10]
4-Aminophenylboronic acidStarting Material~0.1 - 0.2Dark SpotPink/Purple Spot
3-bromo-1-methyl-1H-pyrazoleStarting Material~0.7 - 0.8Dark SpotNo Color
This compoundProduct~0.4 - 0.5Dark SpotPink/Purple Spot
Visual Interpretation Over Time

Caption: Idealized TLC plates showing reaction progress over time.

  • Time = 0: The reaction lane (Rxn) shows only the two starting material spots.

  • Intermediate Time: The reaction lane shows diminished starting material spots and a new, distinct spot for the product appearing between them.

  • Reaction Complete: The limiting starting material spot has disappeared completely from the reaction lane, and the product spot is intense.

Conclusion

This application note provides a comprehensive and robust protocol for monitoring the synthesis of this compound using TLC. By employing proper techniques, including the use of reference standards, co-spotting, and dual visualization methods, researchers can gain reliable, real-time insights into their reaction's progress. This allows for confident decision-making regarding reaction time, workup, and purification, ultimately leading to more efficient and successful synthetic outcomes.

References

  • MDPI. (n.d.). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]

  • Sejer, D. (2008, August 25). Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Sciencemadness.org. (2017, October 6). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 8). 2.3C: The Retention Factor. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Retrieved from [Link]

  • Mohammad, A., et al. (n.d.). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • PubMed Central. (2020, October 12). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 16). Understanding RF Values in Thin Layer Chromatography (TLC). Retrieved from [Link]

  • REACH Devices, LLC. (n.d.). TLC stains. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. Retrieved from [Link]

  • ScienceDirect. (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • University of York. (n.d.). Visualising plates. Retrieved from [Link]

  • National Institutes of Health. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • ACS Publications. (2014, January 13). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Retrieved from [Link]

  • ResearchGate. (2016, November 3). I am trying to perform TLC of thiazolylpyrazole compounds. Can anyone suggest a solvent to dissolve these compounds?. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Pyrazol-3-ones, Part 1: Synthesis and Applications. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • YouTube. (2013, June 14). Calculating Rf Values. Retrieved from [Link]

  • ACS Omega. (2024, April 17). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. Retrieved from [Link]

  • YouTube. (2022, November 2). Ninhydrin stain for TLC to detect primary amine. Retrieved from [Link]

  • Analytical Methods (RSC Publishing). (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]

  • YouTube. (2021, August 22). Visualizing a TLC plate. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Retrieved from [Link]

  • University of California, Irvine. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • MDPI. (n.d.). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Retrieved from [Link]

  • Semantic Scholar. (2023, November 15). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. Retrieved from [Link]

  • PubMed. (2004, August 6). New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid. Retrieved from [Link]

  • ChemicalDesk.Com. (2011, September 4). TLC stains for amines. Retrieved from [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • ResearchGate. (2025, August 8). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). Green sonosynthesis of novel pyrazolone-fused heterocycles catalyzed by a hydroxyl-functionalized ionic liquid: Discovery of a potent anticancer lead. Retrieved from [Link]

  • ResearchGate. (2025, November 1). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. Retrieved from [Link]

  • Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography. Retrieved from [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025, March 25). chemistry and biological properties of pyrazole derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 4-(1H-pyrazol-3-yl)aniline. Retrieved from [Link]

  • Google Patents. (n.d.). US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.

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The Buchwald-Hartwig Amination for Pyrazole Synthesis: A Detailed Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of substituted pyrazoles is a cornerstone of modern medicinal chemistry and materials science, owing to the prevalence of this heterocyclic motif in a vast array of bioactive molecules and functional materials.[1] Among the myriad of synthetic strategies, the Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the construction of carbon-nitrogen (C-N) bonds, enabling the direct coupling of pyrazoles with aryl and heteroaryl partners.[2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the principles and practical application of the Buchwald-Hartwig amination for pyrazole synthesis, with a focus on delivering field-proven insights and robust, self-validating protocols.

Theoretical Framework: The Power of Palladium in C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an amine and an aryl halide or pseudohalide (like a triflate).[3][4] Its significance lies in its broad substrate scope and functional group tolerance, often superseding classical methods that require harsh reaction conditions.[2]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.[2][3] Understanding this cycle is paramount for rational troubleshooting and optimization.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate.[2][5]

  • Amine Coordination and Deprotonation: The pyrazole nitrogen coordinates to the palladium center. A base then deprotonates the pyrazole, forming a palladium-amido complex.[2][5]

  • Reductive Elimination: The final and product-forming step, where the N-arylpyrazole is released from the palladium center, regenerating the active Pd(0) catalyst.[2][5]

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX L-Pd(II)(Ar)(X) OxAdd->PdII_ArX AmineCoord Amine Coordination PdII_ArX->AmineCoord Pyrazole-H PdII_Amine L-Pd(II)(Ar)(X)(Pyrazole-H) AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)(Ar)(Pyrazole) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product N-Arylpyrazole RedElim->Product ArylHalide Aryl Halide (Ar-X) Pyrazole Pyrazole Base Base

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination for N-arylpyrazole synthesis.

Key Reaction Components: A Symphony of Reagents

The success of the Buchwald-Hartwig amination for pyrazole synthesis hinges on the judicious selection of several key components:

  • Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃ or Pd(dba)₂) are common and effective choices.[1]

  • Ligands: This is arguably the most critical component. The development of bulky, electron-rich phosphine ligands has been instrumental in expanding the reaction's scope.[1] For pyrazole amination, biarylphosphine ligands such as tBuBrettPhos and tBuDavePhos have shown excellent efficacy, particularly for coupling with challenging substrates.[6][7][8][9][10][11] These ligands promote the reductive elimination step and prevent the formation of inactive catalyst species.

  • Base: The base plays a dual role: it deprotonates the pyrazole and facilitates the regeneration of the active catalyst. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are frequently employed.[3] The choice of base can significantly impact reaction rates and substrate compatibility.[3]

  • Solvent: Aprotic, non-coordinating solvents are generally preferred. Toluene, dioxane, and tetrahydrofuran (THF) are common choices that offer good solubility for the reactants and are stable at the required reaction temperatures.[12]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be robust and adaptable. However, optimization may be necessary for specific substrates.

General Protocol for N-Arylation of Pyrazole with an Aryl Bromide

This protocol is a general starting point for the coupling of a simple pyrazole with an aryl bromide.

Materials:

  • Pyrazole (1.0 mmol, 1.0 equiv)

  • Aryl bromide (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • tBuBrettPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk tube or microwave vial under an inert atmosphere, add Pd(OAc)₂, tBuBrettPhos, and NaOtBu.

  • Reagent Addition: Add the aryl bromide and pyrazole to the reaction vessel.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture at 80-110 °C with vigorous stirring. Reaction progress can be monitored by TLC or LC-MS. For thermally sensitive substrates, lower temperatures and longer reaction times may be necessary.[12] Microwave irradiation can significantly reduce reaction times, often to within minutes.[1]

  • Workup: After the reaction is complete (as determined by monitoring), cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Protocol for C4-Amination of a 4-Halopyrazole

The Buchwald-Hartwig amination can also be applied to the C4 position of the pyrazole ring.[1]

Materials:

  • 4-Bromo-1-protected-pyrazole (e.g., 4-bromo-1-tritylpyrazole) (1.0 mmol, 1.0 equiv)[1]

  • Amine (primary or secondary) (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) or Pd(dba)₂[1]

  • tBuDavePhos (0.03 mmol, 3 mol%)[1]

  • Potassium tert-butoxide (KOtBu) (1.5 mmol, 1.5 equiv)[13]

  • Anhydrous xylene (5 mL)[13]

  • Microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a microwave vial under an inert atmosphere, combine Pd₂(dba)₃, tBuDavePhos, and KOtBu.[13]

  • Reagent Addition: Add the 4-bromo-1-protected-pyrazole and the amine.

  • Solvent Addition: Add anhydrous xylene.

  • Reaction Conditions: Seal the vial and heat in a microwave reactor to a temperature between 120-160 °C for 10-30 minutes.[1] Optimization of time and temperature is recommended.

  • Workup and Purification: Follow the workup and purification steps outlined in the general protocol (Section 2.1).

Data Presentation: Optimizing Reaction Parameters

The choice of reaction parameters is critical for a successful Buchwald-Hartwig amination. The following table summarizes typical conditions and considerations.

ParameterRecommended ConditionsRationale & Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(dba)₂Pre-catalysts can offer improved air stability and ease of handling.
Ligand tBuBrettPhos, tBuDavePhos, XPhosBulky, electron-rich monophosphine ligands are generally superior for this transformation.[5] The optimal ligand may vary with the substrate.[1]
Base NaOtBu, KOtBu, LHMDS, K₃PO₄Stronger bases like NaOtBu often lead to faster reactions. Weaker bases like K₃PO₄ may be necessary for base-sensitive functional groups.[3]
Solvent Toluene, Dioxane, THF, XyleneThe choice of solvent can influence solubility and reaction temperature.[12] Chlorinated solvents should be avoided as they can inhibit the catalyst.[12]
Temperature 80-160 °C (Conventional), 120-180 °C (Microwave)Higher temperatures generally accelerate the reaction but can lead to side products.[1] Microwave heating can offer rapid and efficient energy transfer.[1]
Atmosphere Inert (Nitrogen or Argon)The Pd(0) catalyst is oxygen-sensitive, so an inert atmosphere is crucial for reproducibility and high yields.

Troubleshooting and Field-Proven Insights

Even with robust protocols, challenges can arise. Here are some common issues and their solutions:

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the use of an inert atmosphere and anhydrous solvents. The palladium precatalyst and ligand should be of high purity.

    • Incorrect Base: The pKa of the pyrazole and the strength of the base are important. A stronger base may be required.

    • Steric Hindrance: Highly substituted aryl halides or pyrazoles may require more forcing conditions (higher temperature, longer reaction time) or a different ligand system.[7][8][9][10][11]

  • Side Reactions:

    • Hydrodehalogenation: This occurs when the aryl halide is reduced instead of coupled. It can be minimized by ensuring an efficient coupling reaction through optimization of the ligand and reaction conditions.

    • Homocoupling of Aryl Halide: This can be suppressed by using the appropriate ligand-to-palladium ratio.

  • Regioselectivity with Substituted Pyrazoles: For pyrazoles with multiple NH protons, regioselectivity can be an issue. Often, the reaction favors the less sterically hindered nitrogen. Protecting groups can be employed to direct the arylation to a specific nitrogen atom.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-aryl and C-arylaminopyrazoles. A thorough understanding of the reaction mechanism and the role of each component allows for the rational design of experiments and effective troubleshooting. The protocols and insights provided in this application note serve as a comprehensive guide for researchers to successfully implement this powerful transformation in their synthetic endeavors, accelerating the discovery and development of novel chemical entities.

References

  • Uenishi, J., & K-i, K. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4585. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 23, 2026, from [Link]

  • Uenishi, J., & K-i, K. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules, 25(19), 4585. [Link]

  • Fors, B. P., Dooleweerdt, K., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(4), 1254–1257. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 23, 2026, from [Link]

  • The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 23, 2026, from [Link]

  • Onodera, S., Kochi, T., & Kakiuchi, F. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 84(10), 6508–6515. [Link]

  • Onodera, S., Kochi, T., & Kakiuchi, F. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. Retrieved from [Link]

  • Onodera, S., Kochi, T., & Kakiuchi, F. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. ResearchGate. Retrieved from [Link]

  • Leogane, O., et al. (2021). Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. Organic Process Research & Development, 25(2), 324–330. [Link]

  • Onodera, S., Kochi, T., & Kakiuchi, F. (2019). Synthesis of N‑Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 84(10), 6508-6515. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki-Miyaura Coupling with Pyrazole Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the Suzuki-Miyaura cross-coupling of pyrazole substrates. Pyrazoles, while crucial building blocks, introduce unique challenges to this otherwise robust reaction, primarily due to the presence of nitrogen atoms that can interact with and inhibit the palladium catalyst. This document is structured as a series of frequently asked questions (FAQs) to directly address the common pitfalls and provide logical, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Reaction Failure & Low Conversion

Question 1: My Suzuki coupling with a halopyrazole substrate is not working at all. I see only starting materials. What is the most likely cause?

The most common cause of complete reaction failure with pyrazole substrates is catalyst inhibition or deactivation. Unlike simple aryl halides, the nitrogen atoms in the pyrazole ring are Lewis basic and can coordinate strongly to the palladium center. This is especially problematic for unprotected N-H pyrazoles.

Causality Explained:

  • Catalyst Inhibition: The lone pair of electrons on the pyrazole's imine-type nitrogen can bind to the electron-deficient palladium catalyst. This coordination can form stable, off-cycle complexes that are catalytically inactive or have very low activity, effectively halting the catalytic cycle before it can proceed efficiently.[1]

  • Catalyst Deactivation (Dimer Formation): In the case of N-H unprotected 1,2-azoles like pyrazoles, the deprotonated azolyl anion can act as a bridging ligand between two palladium centers, forming stable, inactive dimeric complexes. This is a significant pathway for catalyst deactivation.

Troubleshooting Steps:

  • Switch to a Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, use a well-defined Pd(II) pre-catalyst. Buchwald pre-catalysts (e.g., XPhos-Pd-G3) are designed for controlled, slow release of the active Pd(0) catalyst, which can minimize the concentration of Pd(0) available to form inactive complexes with the pyrazole substrate at any given time.[2]

  • Use Bulky, Electron-Rich Ligands: Standard ligands like PPh₃ are often insufficient. Employ bulky, electron-rich biaryl phosphine ligands such as XPhos , SPhos , or RuPhos . The steric bulk of these ligands creates a protective pocket around the palladium center, which physically hinders the coordination of the pyrazole nitrogen.[3] Their strong electron-donating ability also facilitates the rate-limiting oxidative addition and reductive elimination steps.[3]

  • Increase Catalyst/Ligand Loading: For particularly challenging substrates, especially bromopyrazoles, a higher catalyst loading (e.g., 5-7 mol%) and an increased ligand-to-palladium ratio may be necessary to overcome the background inhibition.

Question 2: My reaction is very slow or gives a low yield, even with a good catalyst system. What other parameters should I investigate?

If catalyst inhibition has been addressed, slow or low-yielding reactions often point to issues with the other key components: the base, the solvent, or the boronic acid/ester stability.

Troubleshooting Flowchart

Below is a decision-making workflow to diagnose low-yield issues after selecting an appropriate catalyst and ligand.

troubleshooting_flowchart start Low Yield Observed check_base Is the base appropriate? start->check_base check_solvent Is the solvent optimal? check_base->check_solvent Yes solution_base Action: Switch to a non-nucleophilic, moderately strong base like K3PO4 or Cs2CO3. Ensure anhydrous conditions if needed. check_base->solution_base No check_boronic Is the boronic acid/ester stable? check_solvent->check_boronic Yes solution_solvent Action: Use a polar aprotic solvent like dioxane, THF, or DMF. Ensure it is rigorously degassed. check_solvent->solution_solvent No solution_boronic Action: Use the boronic acid immediately after purchase/purification. Consider using a more stable boronate ester (e.g., pinacol) or trifluoroborate salt. check_boronic->solution_boronic No end_node Re-run Optimized Reaction check_boronic->end_node Yes solution_base->end_node solution_solvent->end_node solution_boronic->end_node

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Detailed Explanations:

  • Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[4] For pyrazole substrates, a moderately strong, non-nucleophilic inorganic base is often ideal.

    • Recommended: K₃PO₄ is frequently the base of choice for N-heterocyclic substrates. It is strong enough to form the active boronate species but generally avoids promoting side reactions. Cs₂CO₃ is another effective, albeit more expensive, option.

    • Avoid: Strong organic bases or alkoxides (e.g., NaOtBu) can sometimes lead to undesired side reactions. Very weak bases may not be sufficient to drive the transmetalation step efficiently.[3]

  • Solvent Choice & Degassing:

    • Solvents: Polar aprotic solvents like dioxane , THF , or DMF are commonly used.[5][6] Often, a small amount of water is added to help solubilize the base and facilitate the formation of the active boronate species.[6]

    • Degassing: It is absolutely critical to rigorously degas the solvent and reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to reaction failure and the formation of homocoupled byproducts from the boronic acid.[6] A minimum of three "freeze-pump-thaw" cycles or sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes is recommended.

  • Boronic Acid/Ester Stability: Boronic acids, especially heteroaromatic ones, can be unstable and prone to protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom).[7] This is a common cause of low yields, as the nucleophilic partner is consumed non-productively.

    • Mitigation: Use fresh, high-purity boronic acids. If instability is suspected, consider using a more robust boronate ester (e.g., pinacol ester) or a potassium trifluoroborate salt.[7][8] These are generally more stable to storage and the reaction conditions, slowly hydrolyzing in situ to provide the active boronic acid.[7]

Category 2: Side Product Formation

Question 3: I'm getting my desired product, but also significant amounts of a dehalogenated pyrazole. How can I suppress this?

Dehalogenation is a common side reaction where the halide on the pyrazole is replaced by a hydrogen atom. This typically occurs after oxidative addition, via a palladium-hydride intermediate.

Mechanism of Dehalogenation: A Pd(II)-H species can form from the reaction of the palladium complex with trace water, the base, or solvent. Reductive elimination of H-X from this species regenerates Pd(0) and the dehalogenated arene.

Troubleshooting Steps:

  • Choice of Halide: The propensity for dehalogenation is often highest for iodo-pyrazoles. If feasible, switching from an iodopyrazole to the corresponding bromo- or chloro-pyrazole can significantly reduce this side reaction.[9] Bromo- and chloro-derivatives are generally more robust.[9]

  • Base Selection: Use a meticulously dried, non-hydroxide base like K₃PO₄ or anhydrous K₂CO₃. Avoid using hydroxide bases (NaOH, KOH) if dehalogenation is a problem, as they can be a source of the hydride species.

  • Solvent Purity: Ensure you are using high-purity, anhydrous solvents to minimize potential proton sources.

Table 1: Recommended Starting Conditions based on Pyrazole Halide

Pyrazole HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Key Consideration
Iodo-pyrazole Pd₂(dba)₃ (2%)XPhos (4.5%)K₃PO₄ (2.0)Dioxane80-100Prone to dehalogenation; use with caution.
Bromo-pyrazole XPhos-Pd-G3 (3-5%)-K₃PO₄ (2.0)Dioxane/H₂O80-100Generally the best starting point; balances reactivity and stability.
Chloro-pyrazole XPhos-Pd-G3 (2-3%)-K₃PO₄ (2.0)Dioxane/H₂O100-110Less reactive, may require higher temperatures or longer reaction times.[9]

Question 4: My reaction is producing a homocoupled dimer of my boronic acid. What's causing this and how do I prevent it?

Homocoupling of the boronic acid (Ar-B(OH)₂ → Ar-Ar) is typically caused by the presence of oxygen or other oxidants in the reaction mixture.[6]

Causality Explained: If the Pd(0) catalyst is oxidized to Pd(II) by air, the resulting Pd(II) species can catalyze the homocoupling of two boronic acid molecules.[6] This is a non-productive pathway that consumes your boronic acid.

Prevention:

  • Rigorous Degassing: This is the most critical factor. As mentioned in Question 2, ensure your solvent and reaction vessel are thoroughly deoxygenated before adding the catalyst. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.

  • Use of Pre-catalysts: Air-stable pre-catalysts are less susceptible to oxidation during reaction setup compared to sources like Pd(PPh₃)₄.

  • Stoichiometry: Ensure you are not using a vast excess of the boronic acid, as this can favor side reactions once the electrophile is consumed. A 1.5 to 2.0 molar excess of the boronic acid is typical.

Catalytic Cycle and Point of Pyrazole Interference

Understanding the standard Suzuki-Miyaura catalytic cycle helps to visualize where pyrazole substrates can cause problems.

suzuki_cycle pd0 Pd(0)L2 (Active Catalyst) ox_add Oxidative Addition pd2_complex Ar-Pd(II)-X (L)2 pd0->pd2_complex + Ar-X inhibition Inactive Pd-Pyrazole Complex (Off-Cycle) pd0->inhibition Pyrazole Coordination transmetal Transmetalation pd2_diaryl Ar-Pd(II)-Ar' (L)2 pd2_complex->pd2_diaryl + Ar'-B(OH)3- - X- boronate Ar'-B(OH)3- pd2_diaryl->pd0 red_elim Reductive Elimination product Ar-Ar' (Product) inhibition->pd0 Reversible?

Caption: The Suzuki-Miyaura cycle and the inhibitory off-cycle pathway caused by pyrazole coordination.

Experimental Protocol

General Protocol for the Suzuki-Miyaura Coupling of a Challenging Bromo-pyrazole with an Arylboronic Acid

This protocol is a robust starting point for difficult couplings and incorporates best practices for minimizing side reactions.

Materials:

  • Bromo-pyrazole (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • XPhos-Pd-G3 pre-catalyst (0.05 mmol, 5 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous (5 mL)

  • Degassed deionized water (0.5 mL)

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Add the bromo-pyrazole, arylboronic acid, and K₃PO₄ to the reaction vessel. Seal the vessel with a septum.

  • Inerting the Atmosphere: Evacuate the vessel under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add the anhydrous dioxane and degassed water via syringe.

  • Degassing the Solution: Sparge the solution with a gentle stream of inert gas through a needle for 15-20 minutes. Alternatively, perform three freeze-pump-thaw cycles.

  • Catalyst Addition: Briefly remove the septum and quickly add the XPhos-Pd-G3 pre-catalyst to the vessel against a positive flow of inert gas. Immediately reseal the vessel.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 80-100 °C. Stir vigorously for the intended reaction time (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired aryl-pyrazole.

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Valente, C., et al. (2019). Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 24(17), 3103. [Link]

  • Szostak, M., et al. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 19(13), 3596–3599. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Denmark, S. E., & Smith, R. C. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 48(5), 1503–1515. [Link]

  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. Journal of Visualized Experiments. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Retrieved from [Link]

  • American Chemical Society. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. Arkivoc. Retrieved from [Link]

  • Krol, A. A., et al. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157-169. [Link]

  • PubMed. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry, 81, 336-344. [Link]

  • PubMed. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 135(34), 12877-85. [Link]

Sources

"side reactions in the synthesis of N-substituted pyrazoles"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Substituted Pyrazole Synthesis

Welcome to the technical support center for the synthesis of N-substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with side reactions, regioselectivity, and yield in their synthetic routes. Here, we move beyond simple protocols to explain the underlying chemical principles, offering field-tested insights to troubleshoot and optimize your reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about pyrazole synthesis, focusing on proactive measures to avoid common pitfalls.

Q1: I'm planning to synthesize a 1,3,5-trisubstituted pyrazole. What are the primary synthetic routes, and what are the most common side reactions I should anticipate?

The synthesis of N-substituted pyrazoles is a cornerstone of heterocyclic chemistry, with the Knorr pyrazole synthesis and its variations being the most prevalent method. This involves the cyclocondensation of a substituted hydrazine (R-NHNH₂) with a 1,3-dicarbonyl compound.[1] While straightforward, this method's primary challenge is controlling regioselectivity.

  • Primary Side Reaction: Formation of Regioisomers. When using an unsymmetrical 1,3-dicarbonyl, the reaction can produce a mixture of two constitutional isomers: the N1-substituted and N2-substituted pyrazoles.[1] The N1 isomer has the substituent on the nitrogen adjacent to the R¹ group of the original dicarbonyl, while the N2 isomer has the substituent on the nitrogen adjacent to the R³ group. Distinguishing and separating these isomers is often the principal challenge in the workup and purification stages.

  • Other Potential Side Reactions Include:

    • Incomplete Cyclization: Formation of stable hydrazone or enamine intermediates without subsequent ring closure.

    • Hydrazine Decomposition: Some substituted hydrazines can be unstable, leading to byproducts.

    • Further Amination: In some modern synthetic methods that generate the hydrazine in situ, the pyrazole product itself can be aminated, leading to undesired byproducts.[2]

Alternative routes, such as [3+2] cycloaddition reactions between 1,3-dipoles (like diazo compounds) and alkynes, can also be employed and may offer different regioselectivity profiles.[1][3]

Q2: My reaction with a substituted hydrazine and an unsymmetrical β-diketone consistently yields a mixture of two isomers. What determines the N1/N2 ratio?

The formation of two regioisomers is a classic problem rooted in the mechanism of the Knorr synthesis. A substituted hydrazine has two non-equivalent nitrogen atoms, and an unsymmetrical 1,3-dicarbonyl has two electrophilic carbonyl carbons with different steric and electronic environments. The reaction proceeds through the initial nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons, followed by cyclization and dehydration.

The regiochemical outcome is determined by which nitrogen attacks which carbonyl, a process governed by:

  • Steric Hindrance: A bulky substituent on the hydrazine (N1) or on the dicarbonyl (e.g., R¹) will sterically hinder the approach to the adjacent carbonyl carbon, favoring the formation of the less crowded isomer.

  • Electronic Effects: The nucleophilicity of the two nitrogen atoms in the hydrazine is different. The nitrogen bearing the substituent (N1) is generally less nucleophilic. Similarly, the electrophilicity of the two carbonyl carbons can differ based on the electron-donating or withdrawing nature of their substituents (R¹ and R³). The more nucleophilic nitrogen will preferentially attack the more electrophilic carbonyl carbon.

  • Reaction Conditions: The pH of the reaction medium is critical. Acid catalysis can protonate a carbonyl group, increasing its electrophilicity and influencing the initial point of attack.

The interplay of these factors dictates the final isomer ratio.

Diagram: Competing Pathways in N-Substituted Pyrazole Synthesis

The following diagram illustrates the two competing mechanistic pathways leading to the formation of N1 and N2 regioisomers.

G cluster_start Starting Materials cluster_pathA Pathway A (N1 Isomer Formation) cluster_pathB Pathway B (N2 Isomer Formation) start1 R-NH-NH₂ (Substituted Hydrazine) A1 Initial attack of NH₂ on R¹-Carbonyl start1->A1 B1 Initial attack of NH₂ on R³-Carbonyl start1->B1 start2 R¹(CO)CH₂(CO)R³ (1,3-Dicarbonyl) start2->A1 start2->B1 A2 Hydrazone Intermediate A A1->A2 A3 Cyclization & Dehydration A2->A3 A_final N1-Substituted Pyrazole A3->A_final B2 Hydrazone Intermediate B B1->B2 B3 Cyclization & Dehydration B2->B3 B_final N2-Substituted Pyrazole B3->B_final

Caption: Competing reaction pathways in the Knorr synthesis.

Q3: How can I strategically control the reaction to obtain a single, desired regioisomer?

Achieving high regioselectivity is key to an efficient synthesis. While complete control is not always possible, the isomer ratio can be strongly influenced by careful selection of reaction conditions.

ParameterCondition/ReagentExpected Outcome & RationaleReference
Solvent N,N-Dimethylacetamide (DMA)Often provides high regioselectivity for 1-aryl-3,4,5-substituted pyrazoles, even at room temperature.[1][4]
Catalyst Acid Catalysis (e.g., p-TsOH)Can favor one pathway by selectively activating one carbonyl group. The outcome depends on the specific substrates.[2]
Lewis Acid (e.g., nano-ZnO, LiClO₄)Can enhance reaction rates and may improve selectivity by coordinating to the dicarbonyl.[1]
Base Strong, non-nucleophilic base (e.g., K₂CO₃) in N-alkylation of a pre-formed pyrazoleWhen alkylating an existing pyrazole ring, the choice of base can dictate the site of alkylation (N1 vs. N2).[5]
Temperature Room TemperatureRunning the reaction at lower temperatures can sometimes enhance selectivity by favoring the kinetically controlled product.[1][4]
Substituents Bulky groups on the hydrazine or dicarbonylSteric hindrance is a powerful tool. A bulky group will direct the substitution to the less sterically hindered nitrogen and carbonyl positions.[6]

Expert Tip: A highly effective strategy is to use a 1,3-dicarbonyl with substituents that have very different electronic properties (e.g., a strong electron-withdrawing group like CF₃ and an electron-donating group). This creates a significant difference in the electrophilicity of the two carbonyl carbons, often leading to excellent regioselectivity.[1]

Part 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.

Problem: My reaction yield is very low or I've recovered only starting material.

Diagram: Workflow for Troubleshooting Low Yield

G start Low/No Yield Observed q1 Is a catalyst being used? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the reaction temperature and time sufficient? a1_yes->q2 sol_add_catalyst Solution: Add a catalyst. (e.g., p-TsOH, LiClO₄) a1_no->sol_add_catalyst sol_add_catalyst->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are starting materials stable under the reaction conditions? a2_yes->q3 sol_increase_params Solution: Increase reaction time and/or temperature. Monitor by TLC. a2_no->sol_increase_params sol_increase_params->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end_node Re-run Optimized Reaction a3_yes->end_node sol_check_stability Solution: Check stability of hydrazine. Consider using a hydrazine salt or generating it in situ. a3_no->sol_check_stability sol_check_stability->end_node

Caption: A decision tree for troubleshooting low-yield reactions.

  • Possible Cause 1: Lack of Catalyst. The cyclocondensation reaction often requires a catalyst to proceed efficiently, especially with less reactive substrates.[1]

    • Solution: Introduce a catalytic amount of a protic acid (like acetic acid or p-toluenesulfonic acid) or a Lewis acid (like lithium perchlorate). For some syntheses, an environmentally friendly catalyst like nano-ZnO has been shown to give excellent yields.[1]

  • Possible Cause 2: Unstable Hydrazine Reactant. Many substituted hydrazines are prone to oxidation or decomposition.

    • Solution: Use the more stable hydrazine salt (e.g., hydrochloride) and add a stoichiometric amount of a non-nucleophilic base (like triethylamine) to liberate the free hydrazine in situ. Alternatively, some modern protocols generate the hydrazine from a more stable precursor like a boronic acid immediately before cyclization.[7]

  • Possible Cause 3: Insufficient Reaction Time or Temperature. The cyclization and subsequent dehydration steps can be slow.

    • Solution: Increase the reaction temperature (reflux is common) and monitor the reaction progress carefully using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

Problem: I have a mixture of two regioisomers that are very difficult to separate by column chromatography.
  • Possible Cause: Similar Polarity of Isomers. N1 and N2 substituted pyrazoles can have very similar polarities, resulting in overlapping spots on TLC and poor separation on a silica gel column.

    • Solution A: Re-optimize the Reaction. The most efficient solution is often to avoid the problem. Revisit the reaction conditions (see FAQ Q3) to improve the regioselectivity, thereby simplifying or eliminating the need for a difficult separation.

    • Solution B: Advanced Purification Protocol. If optimizing the reaction is not feasible, a meticulous approach to purification is required.

      Protocol: Optimized Column Chromatography for Isomer Separation

      • Eluent Screening (TLC):

        • Prepare a series of TLC chambers with different solvent systems. Start with a non-polar system (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity.

        • The goal is to find a system that gives a ΔRf (difference in retention factor) of at least 0.1 between the two isomers.

        • Test solvent mixtures containing dichloromethane, as it can sometimes improve the resolution of aromatic isomers.

      • Column Preparation:

        • Use a high-quality silica gel with a small particle size (e.g., 40-63 µm).

        • Pack a long, narrow column, as this increases the number of theoretical plates and improves separation efficiency.

        • Ensure the column is packed perfectly, without any air bubbles or cracks.

      • Loading and Elution:

        • Adsorb the crude product onto a small amount of silica gel ("dry loading"). This ensures a narrow starting band and prevents solvent effects from the dissolution solvent.

        • Begin elution with a slightly less polar solvent mixture than the one identified by TLC.

        • Collect a large number of small fractions.

        • Analyze the fractions meticulously by TLC before combining them.

      • Recrystallization: If fractions contain a mixture of isomers, concentrate them and attempt recrystallization. Often, one isomer will have a more ordered crystal lattice and will preferentially crystallize, leaving the other in the mother liquor.[5]

Problem: I've isolated a significant byproduct that is not a regioisomer of my target molecule.
  • Possible Cause: Formation of Pyrazole N-oxide. If your reaction involves certain precursors (like propargyl amines and sodium nitrite) or if there are unintended oxidizing conditions, you may form a pyrazole N-oxide.[8]

    • Identification: N-oxides have distinct spectroscopic signatures, often showing a characteristic mass spectrum fragmentation pattern and different chemical shifts in NMR.

    • Solution (Deoxygenation): The N-oxide can often be converted to the desired pyrazole.

      Protocol: Deoxygenation of a Pyrazole N-oxide

      • Dissolve the isolated pyrazole N-oxide byproduct in a suitable solvent such as chloroform.

      • Add a deoxygenating agent, such as phosphorus trichloride (PCl₃), dropwise at 0 °C.[8]

      • Allow the reaction to warm to room temperature and then reflux until the starting material is consumed (monitor by TLC).

      • Perform an aqueous workup to quench the remaining reagent and extract the desired pyrazole product.

      • Purify by column chromatography or recrystallization.

References

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6549. [Link]

  • Gulia, N., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(15), 10185–10197. [Link]

  • Al-Hourani, B. J., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. [Link]

  • Quiroga, J., & Insuasty, B. (2018). Recent advances in the synthesis of new pyrazole derivatives. Journal of the Brazilian Chemical Society, 29, 194-219. [Link]

  • Gulia, N., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • Barattucci, A., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5897. [Link]

  • Jotani, M. M., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. International Journal of Organic Chemistry, 3(1), 1-8. [Link]

  • Gomez-Ramirez, S., et al. (2022). Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 889-930. [Link]

  • Beryozkina, T., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-228. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • Reddy, P., & Hsieh, H. (2012). Synthesis of Substituted Pyrazole N-Oxide and Pyrazole from Propargyl Amine. Request PDF. [Link]

  • Ramirez-Salinas, M. A., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(19), 6245. [Link]

  • Bradley, P. A., et al. (2010). Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activated Pyrazole. Synlett, 2010(6), 873-876. [Link]

  • Claramunt, R. M., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(7), 1636. [Link]

  • Fustero, S., et al. (2017). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 22(12), 2119. [Link]

Sources

Technical Support Center: Dehalogenation in Pyrazole Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting Suzuki coupling reactions involving pyrazole scaffolds. This guide is designed for researchers, scientists, and professionals in drug development who encounter the common and often frustrating side reaction of dehalogenation. Here, we will delve into the root causes of this issue and provide actionable, field-proven strategies to mitigate it, ensuring the successful synthesis of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of a pyrazole Suzuki coupling, and why is it a problem?

A: Dehalogenation is an undesired side reaction where the halogen atom (Cl, Br, I) on your pyrazole substrate is replaced by a hydrogen atom from a hydride source in the reaction mixture, leading to a simple, non-coupled pyrazole byproduct. This is problematic because it consumes your starting material, reduces the yield of the desired coupled product, and complicates the purification process due to the presence of an additional impurity.

Q2: I'm observing significant dehalogenation of my iodopyrazole. What is the first thing I should consider changing?

A: The nature of the halogen itself is a critical factor. The propensity for dehalogenation in halopyrazoles typically follows the order: I > Br > Cl.[1][2][3][4] Iodopyrazoles are generally more susceptible to this side reaction. Therefore, the most impactful initial change would be to switch from an iodopyrazole to a bromopyrazole or even a chloropyrazole if feasible. Bromo and chloro derivatives have been shown to be superior in minimizing dehalogenation.[1][2][3][4]

Q3: My reaction with a bromopyrazole is still showing dehalogenation. Could the base be the culprit?

A: Absolutely. The base plays a multifaceted role in the Suzuki reaction, and its choice is critical. While necessary to activate the boronic acid for transmetalation, certain bases, or an excess of a particular base, can promote dehalogenation.[5][6] In some systems, it has been observed that in the absence of a base, no dehalogenation occurs.[1]

Troubleshooting Tip: If you suspect the base is contributing to dehalogenation, consider the following:

  • Weaker Base: Switch from a strong base like NaOH or KOH to a milder one such as K₂CO₃ or Cs₂CO₃. K₂CO₃ is often a good starting point.[7]

  • Anhydrous Conditions: If you are using aqueous base and observing significant protodeboronation (hydrolysis of the boronic acid) alongside dehalogenation, switching to anhydrous conditions with a base like K₃PO₄ might be beneficial.[7]

  • Base Stoichiometry: Carefully control the stoichiometry of the base. Using a large excess can be detrimental.

Q4: How does the choice of palladium catalyst and ligand influence dehalogenation?

A: The palladium catalyst and its coordinating ligand are at the heart of the catalytic cycle and significantly influence the relative rates of the desired cross-coupling versus the undesired dehalogenation.

  • Ligands: Bulky, electron-rich phosphine ligands are often key to successful Suzuki couplings with heteroaromatic halides and can help suppress dehalogenation.[8][9] These ligands promote the desired reductive elimination step to form the C-C bond over the competing dehalogenation pathway. Ligands like XPhos, SPhos, and other dialkylbiaryl phosphines have shown great success.[8][9] Classical ligands like PPh₃ can sometimes be less effective for challenging substrates like unprotected pyrazoles.[1]

  • Catalyst Precursor: Modern palladium pre-catalysts, such as the G2, G3, or G4 palladacycles (e.g., XPhos Pd G2), are often more efficient and stable, leading to cleaner reactions with lower catalyst loadings and potentially less dehalogenation compared to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[1]

Troubleshooting Guide

Problem 1: High levels of dehalogenated pyrazole detected by LC-MS.
Potential Cause Proposed Solution & Rationale
Highly Reactive Halogen Switch from iodopyrazole to bromopyrazole or chloropyrazole. The C-I bond is weaker and more susceptible to cleavage.[1][2][3][4]
Inappropriate Base Screen different bases. Start with K₂CO₃. If the substrate is base-sensitive, a milder base like NaHCO₃ can be used. In some cases, anhydrous K₃PO₄ can be effective.
Suboptimal Ligand Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or dtbpf. These ligands accelerate the desired C-C bond formation.[8][9]
Unprotected Pyrazole NH Protect the pyrazole nitrogen with a suitable protecting group, such as a Boc group. This can significantly suppress dehalogenation.
Solvent Effects Screen different solvents. While dioxane is common, 2-MeTHF, acetonitrile, or toluene/water mixtures can sometimes provide better results.[7] Ensure the use of high-purity, dry solvents.
Problem 2: The reaction is sluggish, and forcing conditions (high temperature, long reaction time) lead to increased dehalogenation.

This scenario suggests that the rate of the desired Suzuki coupling is slow, allowing the dehalogenation pathway to become more competitive. The focus should be on accelerating the main catalytic cycle.

Workflow for Optimization:

G start Sluggish Reaction & Dehalogenation ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) start->ligand Accelerate Oxidative Addition & Reductive Elimination protect Protect Pyrazole NH start->protect Alter Substrate Reactivity catalyst Use Modern Pre-catalyst (e.g., XPhos Pd G2) ligand->catalyst Improve Catalyst Stability & Activity base Screen Weaker Bases (e.g., K2CO3, Cs2CO3) catalyst->base Modulate Boronic Acid Activation temp Lower Reaction Temperature base->temp Reduce Thermal Decomposition & Side Reactions

Caption: Troubleshooting workflow for slow reactions with dehalogenation.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Dehalogenation in Pyrazole Suzuki Coupling

This protocol provides a robust starting point for the Suzuki coupling of a bromopyrazole with an arylboronic acid, incorporating best practices to mitigate dehalogenation.

  • Reagent Preparation:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add the bromopyrazole (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

    • Add the palladium pre-catalyst (e.g., XPhos Pd G2, 1-3 mol%) and the ligand (e.g., XPhos, 1.2-1.5 equiv relative to Pd) if not using a pre-catalyst complex.

  • Reaction Setup:

    • Seal the vial with a septum.

    • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

    • Add degassed solvent (e.g., 2-MeTHF/water 10:1, 0.1-0.2 M concentration relative to the bromopyrazole) via syringe.

  • Reaction Execution:

    • Place the vial in a preheated oil bath or heating block at a moderate temperature (e.g., 60-80 °C).

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Mechanistic Insights into Dehalogenation

The dehalogenation side reaction is believed to proceed through the formation of a palladium-hydride (Pd-H) species. This can occur via several pathways, including the reaction of the palladium complex with trace amounts of water, alcohols (if used as a solvent), or even some amine bases.

G cluster_suzuki Desired Suzuki Coupling cluster_dehalogenation Dehalogenation Side Reaction A Ar-Pd(II)-X B Ar-Pd(II)-Ar' A->B Transmetalation (Ar'B(OH)2) C Ar-Ar' B->C Reductive Elimination D Ar-Pd(II)-X E Ar-Pd(II)-H D->E Hydride Source (e.g., H2O, Base) F Ar-H E->F Reductive Elimination Start Pd(0) + Ar-X (Oxidative Addition) Start->A Start->D

Caption: Competing pathways of Suzuki coupling and dehalogenation.

References

  • Jedinák, L., Zátopková, R., Zemánková, H., Šustková, A., & Cankař, P. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157–169. [Link]

  • Stanforth, S. P. (2008). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron, 64(45), 10408-10414. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]

  • SciSpace. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • Bellina, F., & Rossi, R. (2013). Suzuki–Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 78(10), 4834–4843. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 292, 137–172. [Link]

  • da Silva, A. B., de Souza, A. L. F., & Ogliveira, B. L. (2018). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 83(15), 8129–8136. [Link]

  • Bera, M., & Majee, A. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. Arkivoc, 2004(5), 106-113. [Link]

  • Leadbeater, N. E., & Williams, V. A. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(44), 27367–27375. [Link]

  • Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. PubMed. [Link]

  • Ueda, K., et al. (2012). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Organic Letters, 14(12), 3072–3075. [Link]

  • Pérez-Temprano, M. H., et al. (2011). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Organometallics, 30(22), 6193–6201. [Link]

Sources

Technical Support Center: Synthesis of 4-(1-Methyl-1H-pyrazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(1-Methyl-1H-pyrazol-3-yl)aniline. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges in this synthesis and improve your reaction yield and product purity.

Overview of Synthetic Strategies

The synthesis of this compound typically involves the formation of a carbon-carbon (C-C) or carbon-nitrogen (C-N) bond between a pyrazole and an aniline precursor. The two most prevalent and effective methods are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The choice between these routes often depends on the availability of starting materials and the specific challenges encountered in your laboratory.

This guide will focus on troubleshooting these two primary pathways.

Troubleshooting Guide: Q&A Format

Our troubleshooting guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Section 1: Suzuki-Miyaura Coupling Route

The Suzuki-Miyaura coupling is a powerful method for forming the C-C bond between an aryl boronic acid (or its ester) and an aryl halide. In this case, the reaction would be between 3-bromo-1-methyl-1H-pyrazole and 4-aminophenylboronic acid (or its pinacol ester).

Diagram: Suzuki-Miyaura Coupling Pathway

Suzuki_Miyaura cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 3-bromo-1-methyl-1H-pyrazole 3-bromo-1-methyl-1H-pyrazole Pd Catalyst Pd Catalyst 3-bromo-1-methyl-1H-pyrazole->Pd Catalyst Oxidative Addition 4-aminophenylboronic acid 4-aminophenylboronic acid Base Base 4-aminophenylboronic acid->Base Transmetalation This compound This compound Pd Catalyst->this compound Reductive Elimination Ligand Ligand Solvent Solvent

Caption: General workflow for the Suzuki-Miyaura coupling synthesis.

Question 1: My Suzuki-Miyaura reaction shows low conversion to the desired product. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in a Suzuki-Miyaura coupling can stem from several factors. Let's break down the most common culprits and their solutions:

  • Catalyst and Ligand Inactivity: The palladium catalyst and its coordinating ligand are the heart of this reaction.

    • Cause: The Pd(0) active species may not be forming efficiently, or the ligand may not be suitable for this specific transformation.

    • Solution:

      • Catalyst Choice: While Pd(PPh₃)₄ is a common choice, consider using more modern, pre-formed catalysts like XPhos Pd G2, which are often more active and stable.[1]

      • Ligand Selection: The choice of phosphine ligand is critical. For heteroaromatic couplings, bulky, electron-rich ligands like XPhos, SPhos, or DavePhos can significantly improve catalytic activity.[2]

      • Catalyst Loading: While typically 1-5 mol% is used, for challenging couplings, increasing the catalyst loading to 5-10 mol% can be beneficial.

  • Ineffective Base: The base plays a crucial role in the transmetalation step.

    • Cause: The chosen base may be too weak, not soluble enough in the reaction medium, or sterically hindered.

    • Solution:

      • Base Strength: An aqueous solution of a moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is often effective. For stubborn reactions, stronger bases like K₃PO₄ can be used.

      • Solubility: Ensure the base is adequately soluble in the chosen solvent system. A biphasic system (e.g., toluene/water) is common and often beneficial.

  • Problematic Solvent: The solvent system must facilitate the dissolution of all components and promote the catalytic cycle.

    • Cause: A non-optimal solvent can lead to poor solubility of reactants or catalyst, hindering the reaction.

    • Solution:

      • Common Solvents: A mixture of an organic solvent like toluene, dioxane, or DMF with water is a good starting point.

      • Degassing: It is crucial to thoroughly degas the solvent and the reaction mixture to prevent oxidation of the phosphine ligands and the Pd(0) catalyst. This can be achieved by bubbling argon or nitrogen through the solvent for an extended period or by several freeze-pump-thaw cycles.

  • Quality of Boronic Acid: The stability of 4-aminophenylboronic acid can be an issue.

    • Cause: Boronic acids can undergo protodeboronation (loss of the boronic acid group) or form unreactive anhydrides (boroxines) upon storage.

    • Solution:

      • Use Fresh Reagent: Use freshly purchased or recently prepared 4-aminophenylboronic acid.

      • Consider Pinacol Ester: The pinacol ester of 4-aminophenylboronic acid is significantly more stable and can be a better coupling partner.[3][4]

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommendationRationale
Catalyst XPhos Pd G2 (1-3 mol%)High activity and stability for heteroaromatic couplings.[1]
Ligand XPhos (1.2-1.5 eq. to Pd)Bulky, electron-rich ligand promoting oxidative addition and reductive elimination.
Base K₃PO₄ (2-3 equivalents)Effective base for challenging couplings.
Solvent Toluene/Water (4:1) or Dioxane/Water (4:1)Good balance of solubility for organic and inorganic components.
Temperature 80-110 °CSufficient thermal energy to drive the catalytic cycle.
Atmosphere Inert (Argon or Nitrogen)Prevents degradation of the catalyst and ligands.

Question 2: I am observing significant amounts of a side product that appears to be aniline. What is happening and how can I prevent it?

Answer:

The formation of aniline is a classic sign of protodeboronation of your 4-aminophenylboronic acid starting material.

  • Mechanism of Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often promoted by acidic or basic conditions and elevated temperatures in the presence of water.

Diagram: Protodeboronation Side Reaction

Protodeboronation 4-aminophenylboronic acid 4-aminophenylboronic acid Aniline Aniline 4-aminophenylboronic acid->Aniline + H₂O H+ H+ B(OH)3 B(OH)3

Caption: The undesired protodeboronation of 4-aminophenylboronic acid.

  • Solutions to Minimize Protodeboronation:

    • Use the Pinacol Ester: As mentioned before, 4-aminophenylboronic acid pinacol ester is much more resistant to protodeboronation.[3][4]

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid derivative to compensate for any degradation.

    • Optimize Reaction Time and Temperature: Do not let the reaction run for an unnecessarily long time at high temperatures. Monitor the reaction progress by TLC or LC-MS and stop it once the starting material is consumed.

    • Careful Choice of Base: While a base is necessary, extremely harsh basic conditions can sometimes accelerate this side reaction.

Section 2: Buchwald-Hartwig Amination Route

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. For this synthesis, the reactants would be 3-bromo-1-methyl-1H-pyrazole and aniline.[5]

Diagram: Buchwald-Hartwig Amination Pathway

Buchwald_Hartwig cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 3-bromo-1-methyl-1H-pyrazole 3-bromo-1-methyl-1H-pyrazole Pd Catalyst Pd Catalyst 3-bromo-1-methyl-1H-pyrazole->Pd Catalyst Oxidative Addition Aniline Aniline Base Base Aniline->Base Deprotonation This compound This compound Pd Catalyst->this compound Reductive Elimination Ligand Ligand Solvent Solvent

Caption: General workflow for the Buchwald-Hartwig amination synthesis.

Question 3: My Buchwald-Hartwig amination is sluggish and gives a low yield. How can I optimize this reaction?

Answer:

Similar to the Suzuki coupling, the success of the Buchwald-Hartwig amination hinges on the careful selection of the catalyst, ligand, base, and solvent.

  • Catalyst and Ligand System: This is arguably the most critical factor.

    • Cause: The coordination of the pyrazole nitrogen to the palladium center can sometimes inhibit the catalytic cycle. A suitable ligand is needed to prevent this and facilitate the desired C-N bond formation.

    • Solution:

      • Modern Ligands: The use of bulky, electron-rich biarylphosphine ligands is essential. Ligands like RuPhos, BrettPhos, or Josiphos are excellent choices for coupling with heteroaryl halides.

      • Precatalysts: Using air-stable palladium precatalysts such as those from the G3 or G4 series (e.g., RuPhos Pd G3) can ensure the efficient generation of the active Pd(0) species.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the aniline.

    • Cause: A weak base will not generate a sufficient concentration of the amide anion for the reaction to proceed.

    • Solution:

      • Common Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are the most commonly used bases for this transformation.

      • Careful Handling: These bases are moisture-sensitive and should be handled under an inert atmosphere.

  • Solvent Choice: Anhydrous, aprotic solvents are necessary.

    • Cause: Protic solvents will quench the strong base and interfere with the reaction.

    • Solution:

      • Recommended Solvents: Toluene, dioxane, and THF are good choices. Ensure they are thoroughly dried before use.

      • Degassing: As with the Suzuki coupling, degassing the solvent is crucial to protect the catalyst and ligand from oxidation.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommendationRationale
Catalyst RuPhos Pd G3 (1-3 mol%)Highly active precatalyst for C-N coupling.
Ligand RuPhos (1.2-1.5 eq. to Pd)Bulky ligand that promotes reductive elimination.
Base NaOtBu (1.5-2.0 equivalents)Strong, non-nucleophilic base.
Solvent Toluene or Dioxane (anhydrous)Aprotic solvent compatible with the strong base.
Temperature 80-110 °CProvides sufficient energy for the reaction.
Atmosphere Inert (Argon or Nitrogen)Essential for protecting the catalyst, ligand, and base.

Question 4: I am struggling with the purification of my final product. What are the best practices?

Answer:

Purification can indeed be challenging due to the presence of residual catalyst, ligand oxides, and potentially colored impurities.

  • Initial Work-up:

    • Filtration: After the reaction is complete, cool the mixture and dilute it with a solvent like ethyl acetate or dichloromethane. Filter it through a pad of Celite to remove insoluble palladium species and salts.

    • Aqueous Wash: Wash the organic layer with water and brine. A wash with a dilute solution of ammonium chloride can sometimes help to remove residual palladium.

  • Chromatography:

    • Silica Gel Column Chromatography: This is the most common method for final purification.

    • Solvent System: A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is usually effective. The exact ratio will need to be determined by TLC analysis.

    • Tailing: The aniline functional group can cause the product to "tail" on the silica gel column. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to mitigate this issue by neutralizing the acidic sites on the silica.

  • Crystallization:

    • If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an excellent way to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: Which starting material is better to use: 3-bromo-1-methyl-1H-pyrazole or 3-iodo-1-methyl-1H-pyrazole?

A1: In general, aryl iodides are more reactive than aryl bromides in both Suzuki and Buchwald-Hartwig couplings. This is due to the weaker C-I bond, which facilitates faster oxidative addition to the palladium center. If you are struggling with reactivity using the bromo-pyrazole, switching to the iodo-pyrazole could lead to higher yields and faster reaction times. However, bromo-pyrazoles are often more readily available and less expensive.[6]

Q2: Can I use an unprotected pyrazole in these coupling reactions?

A2: While some modern catalytic systems can tolerate unprotected N-H pyrazoles, it is generally advisable to use an N-protected pyrazole, such as the N-methyl derivative you are targeting. The N-H proton is acidic and can interfere with the base and the catalytic cycle, leading to lower yields and more side products.

Q3: My final product is dark-colored, even after chromatography. What could be the cause?

A3: Dark coloration is often due to trace amounts of residual palladium catalyst, which can be difficult to remove completely. It can also be caused by oxidation of the aniline moiety. Try passing your product through a plug of activated carbon or using a metal scavenger resin to remove the residual palladium. Storing the final product under an inert atmosphere and in the dark can help to prevent oxidation.

Q4: Are there any alternative synthetic routes I should consider?

A4: While Suzuki and Buchwald-Hartwig are the most common, other methods exist. For instance, a C-N bond formation via a nucleophilic aromatic substitution (SNAᵣ) reaction could be possible if the pyrazole ring is sufficiently activated with electron-withdrawing groups, though this is less common for this specific target. Another approach could involve constructing the pyrazole ring onto a pre-existing aniline derivative.[7][8]

Experimental Protocols

Protocol 1: Synthesis of 4-aminophenylboronic acid pinacol ester

This protocol is adapted from standard procedures for the protection of boronic acids.[3][4]

  • To a 250 mL round-bottom flask, add 4-aminophenylboronic acid (10.0 g, 1.0 eq.), pinacol (1.1-1.2 eq.), and anhydrous magnesium sulfate (2-3 eq.).

  • Add 100 mL of anhydrous tetrahydrofuran (THF).

  • Stir the mixture at room temperature under an inert atmosphere for 5-6 hours.

  • Monitor the reaction by TLC. Once the starting material is consumed, filter the reaction mixture to remove the magnesium sulfate.

  • Wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

Protocol 2: Suzuki-Miyaura Coupling
  • In an oven-dried Schlenk flask, add 3-bromo-1-methyl-1H-pyrazole (1.0 eq.), 4-aminophenylboronic acid pinacol ester (1.1 eq.), XPhos Pd G2 (2 mol%), and K₃PO₄ (2.5 eq.).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene and degassed water (4:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter through a pad of Celite, washing with ethyl acetate.

  • Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

References

  • MDPI. (n.d.). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Retrieved from [Link]

  • MDPI. (n.d.). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Retrieved from [Link]

  • Das, S., Alexeev, V. L., Sharma, A. C., Geib, S. J., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(41), 7719–7722.
  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Royal Society of Chemistry. (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Retrieved from [Link]

  • BMC. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Substrate scope of anilines and pyrazole aldehydes for the synthesis of.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • ACS Publications. (n.d.). Fluoride-Free Synthesis of Poly(4-aminophenylboronic Acid) Nanowires on a Screen-Printed Carbon Electrode. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol.
  • HETEROCYCLES. (2014). A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. Retrieved from [Link]

  • PubMed Central. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Retrieved from [Link]

  • ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Retrieved from [Link]

  • MDPI. (2023). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of 4 amino phenyl boronic acid derivative.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). Chemistry and biological properties of pyrazole derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method and application of bromopyrazole compound intermediate.
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  • Open Pharmaceutical Sciences Journal. (n.d.). Synthesis, Characterization and Antimicrobial Evaluation of Novel Mannich Bases Containing Pyrazole-5-One Phosphonates. Retrieved from [Link]

  • ScienceRise: Pharmaceutical Science. (n.d.). Synthesis of new 4,4'-(1H-1,2,3-triazole)-bis(1H-pyrazol-5-ols) and prospects for their study as potential antitumor agents. Retrieved from [Link]

  • NIH. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]

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  • MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Retrieved from [Link]

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  • Chemical Synthesis Database. (n.d.). 2-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)aniline. Retrieved from [Link]

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  • ResearchGate. (n.d.). (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from [Link]

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Technical Support Center: Purification Challenges of Polar Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Labs

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of polar pyrazole compounds. Pyrazoles are a vital class of N-heterocycles in medicinal chemistry, but their inherent polarity and dual acidic/basic nature can present significant purification hurdles.[1][2][3] This document is structured to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why are my polar pyrazole compounds so difficult to purify?

A: The purification challenges stem from the fundamental chemical properties of the pyrazole ring.[4]

  • Amphoteric Nature: Pyrazoles possess both a weakly acidic pyrrole-type (N1-H) proton and a weakly basic pyridine-type (N2) nitrogen.[4] This allows them to interact with both acidic and basic media and surfaces.

  • Hydrogen Bonding: The nitrogen atoms are excellent hydrogen bond donors and acceptors. This high polarity leads to strong affinity for polar stationary phases like silica gel and high solubility in polar solvents, making extraction from aqueous media difficult.[5]

  • Strong Adsorption: The basic N2 nitrogen can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to issues like peak tailing, poor recovery, or even decomposition on the column.[6][7][8]

Q2: I've just finished my reaction. What purification strategy should I consider first?

A: Your initial strategy depends on the scale of the reaction and the nature of the crude product (solid vs. oil). The following decision tree provides a general workflow for selecting an appropriate purification method.

Purification_Decision_Tree start Crude Polar Pyrazole Mixture extraction Liquid-Liquid Extraction (Initial Work-up) start->extraction is_solid Is the crude product a solid? crystallization Attempt Recrystallization is_solid->crystallization Yes column_chrom Column Chromatography (Normal or Reverse Phase) is_solid->column_chrom No (Oil) extraction->is_solid success_cryst Successful? crystallization->success_cryst final_product Pure Product success_cryst->final_product Yes success_cryst->column_chrom No / Oiled Out is_isomeric Are isomers present? column_chrom->is_isomeric is_isomeric->final_product No hplc Preparative HPLC (Normal, Reverse, or Chiral) is_isomeric->hplc Yes (e.g., Enantiomers) hplc->final_product

Caption: Decision tree for selecting a primary purification method.

Q3: How do I choose between normal-phase and reverse-phase chromatography?

A: The choice depends on the specific polarity of your pyrazole and the impurities you need to remove.

  • Normal-Phase Chromatography (NPC): Uses a polar stationary phase (like silica gel) and a non-polar mobile phase. It is excellent for separating less polar to moderately polar compounds.[9][10] For highly polar pyrazoles, this method can be challenging due to strong adsorption but can be optimized.[7]

  • Reverse-Phase Chromatography (RPC): Employs a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (like water/acetonitrile or water/methanol).[11][12] This is often the preferred method for highly polar compounds as it avoids the strong adsorption issues seen with silica gel. The most polar compounds elute first.[13]

FeatureNormal-Phase ChromatographyReverse-Phase Chromatography
Stationary Phase Polar (e.g., Silica Gel, Alumina)Non-Polar (e.g., C18, C8)[11]
Mobile Phase Non-Polar (e.g., Hexane/Ethyl Acetate)Polar (e.g., Water/Acetonitrile)[13]
Elution Order Least polar compounds elute firstMost polar compounds elute first[13]
Best For Non-polar to moderately polar pyrazoles; separation of certain regioisomers.[10]Polar to very polar pyrazoles; compounds that bind irreversibly to silica.[9][11]
Common Issues Strong adsorption, peak tailing, low recovery for polar pyrazoles.[7]Poor retention for very polar compounds; potential for stationary phase collapse in high-aqueous mobile phases.[14]

Troubleshooting Guide: Column Chromatography

This section addresses specific problems encountered during chromatographic purification.

Normal-Phase Chromatography (Silica Gel)
Q: My polar pyrazole is not eluting from the silica column, even with highly polar solvents like 100% ethyl acetate or methanol/DCM.

A: This indicates very strong, likely irreversible, adsorption to the silica gel. The basic nitrogen on the pyrazole ring is interacting strongly with acidic silanol (Si-OH) groups on the silica surface.[8]

Root Cause Analysis & Solutions:

  • Neutralize the Stationary Phase: The most effective solution is to deactivate the acidic sites on the silica gel. This can be done by adding a small amount of a basic modifier to your mobile phase.[8]

    • Triethylamine (Et₃N): Add 0.5-1% triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate).[6] This will compete with your pyrazole for binding to the acidic sites, allowing it to elute properly.

    • Ammonia in Methanol: For very basic compounds, a solution of ~2M ammonia in methanol can be used as a polar component in your eluent (e.g., a gradient of Dichloromethane to 10% 2M NH₃/MeOH in DCM).[6]

  • Switch to a Different Stationary Phase: If deactivation is insufficient, avoid silica gel altogether.

    • Neutral Alumina: Alumina is a good alternative for purifying basic compounds.[6][8] Perform TLC on alumina plates first to develop a suitable solvent system.

  • Employ Reverse-Phase Chromatography: This is often the best solution. By using a non-polar stationary phase (C18), you eliminate the problem of acidic adsorption entirely.[8]

Q: My compound shows significant streaking and tailing on the TLC plate. How can I get sharp bands on my column?

A: Tailing is a classic symptom of strong analyte-stationary phase interactions, column overloading, or the presence of impurities.

Tailing_Troubleshooting start Tailing/Streaking Observed on TLC check_base Add 1% Et3N to Eluent Does tailing improve? start->check_base check_conc Spot a more dilute sample Does tailing improve? check_base->check_conc No solution_base Problem: Strong Acid-Base Interaction Solution: - Add 0.5-1% Et3N to column eluent - Use neutral alumina check_base->solution_base Yes solution_conc Problem: Sample Overload Solution: - Load less material onto the column - Use a wider diameter column check_conc->solution_conc Yes solution_other Problem: Other issue (e.g., insoluble impurity, compound degradation) Solution: - Filter sample before loading - Consider RPC or Crystallization check_conc->solution_other No

Caption: Workflow for troubleshooting peak tailing in normal-phase chromatography.

Reverse-Phase Chromatography (RPC)
Q: My highly polar pyrazole elutes in the solvent front (void volume) on a C18 column. How can I achieve retention?

A: This is a common issue for very polar analytes in RPC. The compound has minimal hydrophobic interaction with the C18 stationary phase and is swept through the column with the mobile phase.

Solutions to Increase Retention:

  • Use a Highly Aqueous Mobile Phase: Start with a very low percentage of organic modifier (e.g., 95:5 Water:Acetonitrile or even 100% aqueous buffer). Be aware that some standard C18 columns can suffer from "phase collapse" or "ligand folding" under these conditions, leading to irreproducible retention times.[14] Using a column specifically designed for high-aqueous conditions (with polar end-capping) is highly recommended.

  • Use an Ion-Pairing Reagent: If your pyrazole can be protonated (form a cation), you can add an ion-pairing reagent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) to the mobile phase at a low concentration (0.05-0.1%). The hydrophobic tail of the reagent pairs with the pyrazole cation, increasing its overall hydrophobicity and promoting retention on the C18 phase.

  • Switch to a More Retentive Stationary Phase:

    • Polar-Embedded Phases: Consider columns with stationary phases that have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. These phases are more stable in highly aqueous mobile phases and can offer alternative selectivity for polar compounds.

    • HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC is an excellent alternative for very polar compounds. It uses a polar stationary phase (like bare silica or a diol phase) with a high-organic, low-aqueous mobile phase. The separation is based on partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.

Troubleshooting Guide: Crystallization & Extraction

Crystallization
Q: My polar pyrazole "oils out" of solution instead of forming crystals during recrystallization.

A: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution becomes supersaturated at a temperature above the compound's melting point (or the melting point of an impure mixture).[8]

Causes and Solutions:

  • Solution is too concentrated or cools too quickly: Allow the solution to cool slowly to room temperature before moving it to an ice bath.[8] If it still oils out, add a small amount of additional hot solvent to redissolve the oil, and cool it even more slowly (e.g., by insulating the flask).[8]

  • High impurity level: Impurities can depress the melting point and interfere with crystal lattice formation.[8] If possible, first purify the material by column chromatography to remove the bulk of impurities.[8]

  • Inappropriate solvent: The solvent's boiling point may be too high. Try a solvent with a lower boiling point.[8] Alternatively, use a two-solvent system. Dissolve the compound in a minimum of a "good" hot solvent (in which it is very soluble) and slowly add a "poor" solvent (in which it is insoluble) dropwise until turbidity persists. Then, allow it to cool slowly.[6]

Q: My pyrazole is highly soluble in almost every common solvent. How can I purify it by crystallization?

A: This is an excellent opportunity to leverage the basicity of the pyrazole ring by forming a salt. Acid addition salts often have dramatically different solubility profiles and are typically much more crystalline than the free base.[15][16] This method also has the advantage of selectively precipitating your basic pyrazole away from non-basic impurities.[16]

Detailed Protocol: Salt Formation for Purification by Crystallization

  • Dissolve Crude Pyrazole: Dissolve the crude pyrazole free base in a suitable organic solvent (e.g., acetone, ethanol, isopropanol).[15] Gentle warming may be required.

  • Select an Acid: Choose an acid to form the salt. Common choices include ortho-phosphoric acid, sulfuric acid, or organic acids like oxalic acid.[15]

  • Add the Acid: Add at least one molar equivalent of the selected acid to the pyrazole solution. The acid can be added neat or as a solution in the same solvent.

  • Induce Crystallization: The acid addition salt will often precipitate immediately. If not, cool the solution in an ice bath and scratch the inside of the flask with a glass rod to induce crystallization.

  • Isolate and Wash: Collect the salt crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent to remove soluble impurities.

  • Liberate the Free Base (Optional): If the free base is required for the next step, the purified salt can be dissolved in water, basified with a base (e.g., NaHCO₃ or NaOH solution), and the pure pyrazole can be extracted with an organic solvent (e.g., ethyl acetate, DCM).

Liquid-Liquid Extraction
Q: My polar pyrazole remains in the aqueous layer during workup. How can I extract it into an organic solvent?

A: High water solubility is a common problem. To improve extraction efficiency into the organic phase, you must decrease its solubility in the aqueous layer.

  • "Salting Out": Saturate the aqueous layer with a salt like sodium chloride (NaCl) or potassium carbonate (K₂CO₃). The salt ions hydrate, reducing the amount of "free" water available to solvate your polar compound, thereby pushing it into the organic layer.

  • pH Adjustment: If your pyrazole has acidic or basic functionality, adjusting the pH can neutralize it, making it less polar and more soluble in organic solvents. Since pyrazoles are basic, ensure the aqueous layer is basic (pH 8-9) before extraction to keep it in its neutral, free-base form.

  • Use a More Polar Extraction Solvent: If you are using a non-polar solvent like hexane or ether, switch to a more polar one like ethyl acetate or dichloromethane. For very polar compounds, a mixture like 9:1 DCM:Isopropanol can be effective.

  • Continuous Extraction: For extremely water-soluble compounds, a continuous liquid-liquid extraction apparatus (e.g., Soxhlet extractor modified for liquid-liquid) may be necessary for quantitative recovery.

References

  • Method for purifying pyrazoles. (n.d.). Google Patents.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014, March 9). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc. Retrieved January 23, 2026, from [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Retrieved January 23, 2026, from [Link]

  • Challenges and solutions for the downstream purification of therapeutic proteins. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

  • Normal Phase HPLC Column and Reverse Phase HPLC Column. (2025, December 26). Hawach Scientific. Retrieved January 23, 2026, from [Link]

  • What is the Chemistry Behind Reversed-Phase Flash Chromatography? (2023, February 10). Biotage. Retrieved January 23, 2026, from [Link]

  • Can we start successive plant extraction from high polar solvent to low polar solvent? (2020, September 1). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Reverse Phase Chromatography. (2022, October 4). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). Retrieved January 23, 2026, from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 23, 2026, from [Link]

  • Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 23, 2026, from [Link]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021, September 23). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved January 23, 2026, from [Link]

  • Process for the purification of pyrazoles. (n.d.). Google Patents.
  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (n.d.). NIH. Retrieved January 23, 2026, from [Link]

  • Clove (Eugenia Caryophyllata) Extraction and Synthesis of New Pyrazole Derivatives from Eugenol. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Extraction Protocol for Polar Solvents. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 23, 2026, from [Link]

  • Pyrazole - Solubility of Things. (n.d.). Retrieved January 23, 2026, from [Link]

  • Chemical Properties of 1H-Pyrazole (CAS 288-13-1). (n.d.). Cheméo. Retrieved January 23, 2026, from [Link]

  • Why is normal phase chromatography good for use on polar analytes? (2015, June 21). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021, September 15). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis, Crystal and Molecular Structure Studies of a new Pyrazole compound. (n.d.). Retrieved January 23, 2026, from [Link]

  • Normal-phase vs. Reversed-phase Chromatography. (2025, August 12). Phenomenex. Retrieved January 23, 2026, from [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021, September 23). PubMed. Retrieved January 23, 2026, from [Link]

  • Styrylpyrazoles: Properties, Synthesis and Transformations. (2020, December 12). PMC - NIH. Retrieved January 23, 2026, from [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). Retrieved January 23, 2026, from [Link]

  • (PDF) Chemistry and Therapeutic Review of Pyrazole. (2017, November 1). ResearchGate. Retrieved January 23, 2026, from [Link]

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"removing unreacted starting materials from pyrazole synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the critical purification step of removing unreacted starting materials.

Introduction

The synthesis of pyrazoles, a cornerstone in medicinal chemistry, most commonly involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[1][2][3] While the synthesis itself is often straightforward, the subsequent purification can be challenging due to the similar properties of the product and the starting materials. This guide provides in-depth troubleshooting advice and detailed protocols to ensure the isolation of high-purity pyrazole products.

Purification Strategy Overview

The choice of purification method is dictated by the physicochemical properties (acidity/basicity, polarity, physical state) of your specific pyrazole product and the unreacted starting materials. A typical workflow involves an initial work-up using liquid-liquid extraction, followed by a final purification step like recrystallization or column chromatography.

Purification_Workflow cluster_0 Initial Work-up cluster_1 Final Purification Reaction Crude Reaction Mixture Extraction Acid-Base Liquid-Liquid Extraction Reaction->Extraction Dissolve in organic solvent Decision Product is Solid? Extraction->Decision Isolate crude product Recrystallization Recrystallization Decision->Recrystallization Yes (>90% pure) Chromatography Column Chromatography Decision->Chromatography No / Liquid Pure_Product Pure Pyrazole Recrystallization->Pure_Product Chromatography->Pure_Product

Caption: A general workflow for pyrazole purification.

Troubleshooting Guide & Protocols

This section addresses specific issues you may encounter during the purification of your pyrazole product.

Issue 1: My crude product is contaminated with unreacted hydrazine.

Question: How can I effectively remove residual hydrazine or its derivatives from my pyrazole product?

Answer: Unreacted hydrazines are basic, a property that can be exploited for their removal using an acid-base extraction. Hydrazine and its simple alkyl derivatives are generally soluble in water and can be converted to their corresponding water-soluble salts with the addition of a dilute acid.[4][5][6][7]

Causality: Pyrazoles are generally weakly basic, with a pKa of the conjugate acid around 2.5 for the parent pyrazole. Hydrazines are more basic (pKa of hydrazinium ion is ~8.1). This difference in basicity allows for selective protonation and extraction of the more basic hydrazine into an aqueous acid phase, leaving the less basic pyrazole in the organic phase.

This protocol is ideal for the initial work-up of the reaction mixture.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate, dichloromethane, or diethyl ether.[8]

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl or 5% acetic acid). Wash 1-3 times, using approximately one-third of the organic volume for each wash.

    • Expert Tip: The acidic wash protonates the basic hydrazine, forming a salt that is highly soluble in the aqueous layer and is thus removed from the organic layer containing your product.[9][10]

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water.[11]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude pyrazole, now free of hydrazine.

Issue 2: My crude product contains unreacted 1,3-dicarbonyl compound.

Question: What is the best way to remove an unreacted β-diketone or β-ketoester from my product?

Answer: 1,3-Dicarbonyl compounds have an acidic proton on the central carbon (α-carbon), with a pKa typically in the range of 9-13 in water.[12] This acidity allows for their removal by extraction with an aqueous base.

Causality: The protons on the α-carbon of a 1,3-dicarbonyl compound are acidic due to the stabilization of the resulting enolate anion by resonance across both carbonyl groups. A moderately strong aqueous base, like sodium hydroxide or potassium carbonate, can deprotonate the 1,3-dicarbonyl, forming a water-soluble salt that partitions into the aqueous phase. Your pyrazole product, being much less acidic, remains in the organic phase.

This protocol can be integrated into the initial work-up, typically after an acid wash if hydrazine removal is also necessary.

  • Dissolution: Ensure your crude product is dissolved in a water-immiscible organic solvent as in Protocol 1.

  • Basic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous base solution (e.g., 1 M NaOH or 10% K₂CO₃ solution). Repeat the wash 1-2 times.

    • Expert Tip: This step converts the acidic 1,3-dicarbonyl compound into its water-soluble enolate salt, which is then extracted into the aqueous layer.[9]

  • Water Wash: Wash the organic layer with water to remove any residual base.

  • Brine Wash, Drying, and Concentration: Proceed as described in Protocol 1 (steps 4 and 5).

Issue 3: My pyrazole is a solid, but after extraction, it's still not pure.

Question: My solid pyrazole product has minor impurities remaining after the initial work-up. Should I use recrystallization or column chromatography?

Answer: For solid products with relatively high purity (>90%), recrystallization is often the most efficient and scalable method for achieving high purity.[13] If the product is an oil, or contains multiple impurities with similar polarities, column chromatography is the preferred method.

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the pyrazole product well at high temperatures but poorly at low temperatures. Common solvents for pyrazoles include ethanol, methanol, ethyl acetate, or a mixed solvent system like ethanol/water.[14]

    • To test solvents: Place a small amount of your crude solid in a test tube and add a few drops of the solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all even when heated, the solvent is unsuitable. The ideal solvent will dissolve the compound when heated but will result in crystal formation upon cooling.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to fully dissolve the compound.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Issue 4: My pyrazole is an oil, or it is very sensitive and degrades on silica gel.

Question: How can I purify my pyrazole product if it's an oil or is unstable on a standard silica gel column?

Answer: For oily products or those that are sensitive to the acidic nature of standard silica gel, column chromatography is still the go-to method, but with some important modifications. The basicity of the pyrazole nitrogen can cause strong adsorption or even degradation on acidic silica gel, leading to poor recovery and streaking during chromatography.

Causality: Standard silica gel has acidic silanol groups (Si-OH) on its surface. These can strongly interact with basic compounds like pyrazoles, leading to irreversible adsorption or catalysis of degradation pathways.

  • Eluent Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system (e.g., Hexane:Ethyl Acetate or Dichloromethane:Methanol). Aim for an Rf value of ~0.3 for your target pyrazole.[13]

  • Column Packing (with deactivation):

    • Prepare a slurry of silica gel in your chosen eluent.

    • Crucially, add 1% triethylamine (Et₃N) to the eluent system. The triethylamine will neutralize the acidic sites on the silica gel, preventing your basic pyrazole from sticking to the column.[14]

    • Pack the column with the deactivated slurry.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the top of the column. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel (dry loading).

  • Elution: Elute the column with the eluent system (containing 1% Et₃N), gradually increasing polarity if necessary.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent (and triethylamine) under reduced pressure.

Chromatography_Troubleshooting Start Run TLC of Crude Product Check_Rf Good Separation? (Rf ≈ 0.3) Start->Check_Rf Check_Rf->Start No, Adjust Eluent Streaking Streaking on TLC? Check_Rf->Streaking Yes Pack_Column Pack Silica Column Streaking->Pack_Column No Deactivate_Silica Add 1% Et3N to Eluent & Pack Column Streaking->Deactivate_Silica Yes (Basic Compound) Run_Column Run Column & Collect Fractions Pack_Column->Run_Column Deactivate_Silica->Run_Column Pure_Fractions Combine & Concentrate Pure Fractions Run_Column->Pure_Fractions

Caption: Decision process for column chromatography.

Frequently Asked Questions (FAQs)

Q1: Can I use distillation to purify my pyrazole? A1: While possible for low-boiling point pyrazoles, distillation is often complicated and can lead to significant yield loss, especially for high molecular weight or heat-sensitive derivatives. It is generally less preferred than chromatography or recrystallization in a research setting.

Q2: What if both my pyrazole and the unreacted hydrazine are solids? A2: In this case, an acid-base extraction (Protocol 1) is still the most effective method. Dissolving the solid mixture in an organic solvent will allow you to selectively remove the hydrazine salt into the aqueous layer. Afterward, you can recover your crude pyrazole by evaporating the solvent and then perform a recrystallization (Protocol 3) for final purification.

Q3: Are there any "green" or more environmentally friendly purification methods? A3: Yes, using solvents like ethanol or ethyl acetate, which are considered greener than chlorinated solvents, for extraction and chromatography is a good practice. Recrystallization, when feasible, is often greener than chromatography as it can use less solvent overall. Some research also focuses on using catalysts that lead to cleaner reactions, simplifying the purification process.[15]

Q4: My pyrazole has very low solubility in common organic solvents. How can I purify it by column chromatography? A4: For compounds with low solubility, you may need to use more polar solvents for both dissolving the sample and for the mobile phase, such as dichloromethane/methanol mixtures. If solubility is extremely low, you might need to use a dry loading technique where the compound is pre-adsorbed onto silica gel from a solvent in which it is sparingly soluble (like acetone or DMF), the solvent is removed, and the resulting powder is loaded onto the column.

Data Summary Table

Purification MethodBest For...Key AdvantagesKey Disadvantages
Acid-Base Extraction Removing basic (hydrazine) or acidic (1,3-dicarbonyl) impurities.Fast, efficient for large scales, inexpensive.Only works if there is a significant pKa difference.
Recrystallization Purifying solid products that are >90% pure.Can yield very high purity material, scalable.Not suitable for oils or very impure solids; potential product loss.
Column Chromatography Purifying oils, separating mixtures with similar polarities.Highly versatile, separates multiple components.Can be time-consuming, uses larger solvent volumes, potential for product loss on column.

References

  • Google Patents. (n.d.). Method for purifying pyrazoles. (WO2011076194A1).
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. (US5462960A).
  • Google Patents. (n.d.). Process for the purification of pyrazoles. (DE102009060150A1).
  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved January 23, 2026, from [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of 1,3-dicarbonyl compounds. (US6143935A).
  • Google Patents. (n.d.). Method of preparation of the pyrazoles. (CS216930B2).
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved January 23, 2026, from [Link]

  • Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. (n.d.). Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Hydrazine and Its Derivatives. Retrieved January 23, 2026, from [Link]

  • Chemistry LibreTexts. (2021, March 5). 17.9: 1,3-Dicarbonyl Compounds. Retrieved January 23, 2026, from [Link]

  • Reddit. (2023, April 13). Hydrazine hydrate removal by column chromatography. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2017, April 23). What solvent should I use to recrystallize pyrazoline? Retrieved January 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. Retrieved January 23, 2026, from [Link]

  • DTIC. (n.d.). THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. Retrieved January 23, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. Retrieved January 23, 2026, from [Link]

  • Acid-Base Extraction. (n.d.). Retrieved January 23, 2026, from [Link]

  • Atmospheric Chemistry and Physics. (n.d.). Revisiting the reaction of dicarbonyls in aerosol proxy solutions containing ammonia: the case of butenedial. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Reagent-Assisted Regio-Divergent Cyclization Synthesis of Pyrazole. Retrieved January 23, 2026, from [Link]

  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. (n.d.). Retrieved January 23, 2026, from [Link]

  • YouTube. (2012, February 29). 7. Planning an Acid-Base Extraction.mov. Retrieved January 23, 2026, from [Link]

  • YouTube. (2020, August 6). Selecting a recrystallization solvent. Retrieved January 23, 2026, from [Link]

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  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Retrieved January 23, 2026, from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of 4-(1-Methyl-1H-pyrazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. In this guide, we delve into the comprehensive analytical workflow for verifying the structure of 4-(1-Methyl-1H-pyrazol-3-yl)aniline, a substituted pyrazole aniline with potential applications in medicinal chemistry. We will explore the synergistic application of modern spectroscopic techniques, providing not just the "how" but the critical "why" behind each experimental choice. This guide will also draw comparisons with its constitutional isomers to highlight the subtleties in spectral data that allow for definitive structural elucidation.

The Importance of Unambiguous Structural Confirmation

Subtle changes in the substitution pattern of a molecule can lead to significant differences in its physicochemical properties, biological activity, and safety profile. For instance, the position of the methyl-pyrazolyl moiety on the aniline ring dictates the molecule's overall geometry, electronics, and potential for intermolecular interactions. Therefore, confirming the precise connectivity of this compound is not merely an academic exercise but a critical step in ensuring data integrity and reproducibility in any subsequent research.

The Analytical Toolkit: A Multi-faceted Approach

No single analytical technique can provide a complete structural picture. A robust structural confirmation relies on the convergence of data from multiple orthogonal techniques. For this compound, the primary tools in our arsenal are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Below is a workflow diagram illustrating the integrated approach to structural confirmation.

Structural_Confirmation_Workflow cluster_Synthesis_Purification Synthesis & Purification cluster_Spectroscopic_Analysis Spectroscopic Analysis cluster_Data_Analysis_Confirmation Data Analysis & Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR Infrared Spectroscopy (IR) Purification->IR Data_Integration Integration of Spectral Data NMR->Data_Integration MS->Data_Integration IR->Data_Integration Comparison Comparison with Isomers/Analogs Data_Integration->Comparison Structure_Confirmation Unambiguous Structure Confirmation Comparison->Structure_Confirmation HMBC_Correlations cluster_3_yl This compound cluster_4_yl 4-(1-Methyl-1H-pyrazol-4-yl)aniline (Isomer) node3 H-2', H-6' -> C-3 H-5 -> C-1' node4 H-2', H-6' -> C-4 H-3, H-5 -> C-1' node_c Key HMBC Correlations node_c->node3 Distinguishes node_c->node4 Distinguishes

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 4-(1-Methyl-1H-pyrazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the purity of a synthesized active pharmaceutical ingredient (API) or key intermediate is not merely a quality metric; it is the bedrock of reliable and reproducible downstream data. This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of 4-(1-Methyl-1H-pyrazol-3-yl)aniline, a heterocyclic amine of significant interest in medicinal chemistry. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to ensure a self-validating system for purity assessment.

The Synthetic Landscape: Anticipating Potential Impurities

A robust purity validation strategy begins with a thorough understanding of the synthetic route. While multiple pathways to this compound exist, a common and efficient approach involves a Suzuki-Miyaura cross-coupling reaction to form the pyrazole-aryl bond, followed by reduction of a nitro group to the aniline.

A plausible synthetic route is outlined below:

A 1-Methyl-3-(tributylstannyl)-1H-pyrazole C 4-(1-Methyl-1H-pyrazol-3-yl)nitrobenzene A->C Pd Catalyst (e.g., Pd(PPh3)4) B 1-Bromo-4-nitrobenzene B->C D This compound C->D Reduction (e.g., SnCl2/HCl or H2/Pd-C)

Figure 1: Plausible synthetic pathway for this compound.

Understanding this synthesis allows us to anticipate potential process-related impurities, which are critical to target in our analytical methods. These may include:

  • Unreacted Starting Materials: 1-Methyl-3-(tributylstannyl)-1H-pyrazole and 1-bromo-4-nitrobenzene.

  • Intermediates: Incomplete reduction could leave traces of 4-(1-Methyl-1H-pyrazol-3-yl)nitrobenzene.

  • Reagents and Catalysts: Residual palladium catalyst, phosphine ligands, and tin reagents.

  • Byproducts: Homocoupling of the starting materials or side reactions involving the functional groups.

A Comparative Analysis of Purity Determination Methods

A multi-pronged approach employing orthogonal analytical techniques is essential for a comprehensive purity assessment. Here, we compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC).

Orthogonal Purity Assessment Workflow

cluster_synthesis Synthesis & Work-up cluster_analysis Purity Validation Synthesized_Product Crude this compound HPLC HPLC-UV (Primary Method for Organic Impurities) Synthesized_Product->HPLC GC_MS GC-MS (Volatile Impurities & Confirmation) Synthesized_Product->GC_MS qNMR qNMR (Absolute Purity & Structural Confirmation) Synthesized_Product->qNMR DSC DSC (Overall Purity of Crystalline Solid) Synthesized_Product->DSC Final_Purity Certified Pure Compound HPLC->Final_Purity GC_MS->Final_Purity qNMR->Final_Purity DSC->Final_Purity

Figure 2: An integrated workflow for comprehensive purity validation.

High-Performance Liquid Chromatography (HPLC-UV)

Principle: HPLC is the workhorse for purity determination of non-volatile organic compounds. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. A UV detector provides quantitative data based on the analyte's absorbance.

Expertise & Experience: For a polar, aromatic compound like this compound, a reversed-phase C18 column is an excellent starting point. The choice of a buffered mobile phase is critical to ensure consistent ionization and, therefore, reproducible retention times for the basic aniline moiety. Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and better peak shape for many nitrogen-containing compounds.

Trustworthiness: The method's validity is established through a rigorous validation process as per ICH Q2(R1) and USP <1225> guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[1][2]

Experimental Protocol: HPLC-UV for Purity Determination
  • Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg/mL of the synthesized compound in a 50:50 mixture of mobile phase A and B.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is ideal for the analysis of volatile and semi-volatile compounds. The sample is vaporized and separated in a capillary column based on boiling point and polarity. The mass spectrometer then fragments the eluted compounds, providing a unique "fingerprint" for identification.

Expertise & Experience: While aniline derivatives can be analyzed directly by GC, derivatization is sometimes employed to improve peak shape and thermal stability.[3] However, for a preliminary screen of volatile impurities (e.g., residual solvents, low-boiling point starting materials), a direct injection method is often sufficient. A mid-polarity column (e.g., 5% phenyl-polysiloxane) provides good general-purpose separation.

Trustworthiness: The mass spectrum provides a high degree of certainty in impurity identification. Method validation would follow guidelines similar to HPLC, focusing on the specific impurities being monitored.

Experimental Protocol: GC-MS for Volatile Impurity Profiling
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-500 amu.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Quantitative NMR (qNMR)

Principle: qNMR provides a direct and primary method for determining the absolute purity of a compound without the need for a reference standard of the analyte itself.[4] By integrating the signals of the analyte against a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.

Expertise & Experience: The key to accurate qNMR is the selection of a suitable internal standard that has a simple spectrum with at least one signal well-resolved from the analyte's signals. Maleic acid or dimethyl sulfone are common choices. The experiment must be run under quantitative conditions, which means ensuring complete spin-lattice relaxation (T1) between pulses. This is achieved by using a sufficiently long relaxation delay (D1), typically 5 times the longest T1 of any proton being quantified.

Trustworthiness: As a primary ratio method, qNMR is a powerful tool for orthogonal validation of chromatographic purity results. It is less susceptible to issues like differences in detector response factors that can affect HPLC.

Experimental Protocol: qNMR for Absolute Purity Determination
  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Internal Standard: Certified maleic acid.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound into a vial.

    • Accurately weigh approximately 5 mg of the certified internal standard into the same vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

  • NMR Acquisition Parameters:

    • Pulse Program: Standard 1D proton experiment.

    • Relaxation Delay (D1): 30 seconds (or 5 x T1 of the slowest relaxing proton).

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Purity Calculation:

    • Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    • Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a pure crystalline compound, the melting endotherm is sharp. The presence of impurities broadens this peak and lowers the melting point. The van't Hoff equation can be used to calculate the mole percent of impurities.[3]

Expertise & Experience: DSC is an excellent technique for determining the overall purity of a highly crystalline solid (typically >98.5% pure). It is particularly useful for detecting eutectic impurities that may not be easily separated by chromatography. The sample must be thermally stable and not decompose upon melting. A slow heating rate is crucial for allowing the melting process to reach equilibrium.

Trustworthiness: DSC provides a purity value based on a fundamental thermodynamic principle, making it a strong orthogonal technique to chromatography and spectroscopy.

Experimental Protocol: DSC for Purity Analysis
  • Instrumentation: Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into an aluminum pan and hermetically seal it.

  • Heating Program:

    • Equilibrate at a temperature well below the expected melting point.

    • Ramp at a slow heating rate (e.g., 1-2 °C/min) through the melting transition.

  • Data Analysis: Use the instrument's software to perform a purity calculation based on the van't Hoff equation, analyzing the shape of the leading edge of the melting endotherm.

Comparative Performance Summary

FeatureHPLC-UVGC-MSqNMRDSC
Primary Application Quantification of non-volatile organic impuritiesIdentification of volatile/semi-volatile impuritiesAbsolute purity determination & structural confirmationPurity of highly crystalline solids
Selectivity High (tunable with mobile phase/column)Very High (based on mass fragmentation)High (based on chemical shift)Moderate (non-specific for impurities)
Sensitivity High (ppm levels)Very High (ppb levels for some analytes)Moderate (requires mg of sample)Low (best for >98.5% purity)
Quantitation Relative (requires reference standard of each impurity)Semi-quantitative without standardsAbsolute (with certified internal standard)Absolute (based on thermodynamic principles)
Sample Throughput HighHighModerateModerate
Orthogonality High (separation-based)High (separation & mass-based)Very High (spectroscopic, property-based)Very High (thermodynamic, bulk property)

Conclusion

Validating the purity of a synthesized compound like this compound demands a rigorous, multi-faceted analytical approach. No single technique is sufficient to provide a complete picture of a sample's purity.

  • HPLC-UV serves as the primary method for detecting and quantifying organic, non-volatile impurities.

  • GC-MS is invaluable for identifying volatile impurities and providing structural confirmation of unknowns.

  • qNMR offers a powerful, orthogonal method for determining absolute purity and confirming the structure of the main component.

  • DSC provides a thermodynamic assessment of the overall purity of the crystalline bulk material.

By integrating these orthogonal techniques, researchers and drug development professionals can build a self-validating system that ensures the integrity of their scientific data and the quality of their drug candidates. This comprehensive approach, grounded in the principles of analytical chemistry and guided by regulatory standards, is essential for advancing robust and reproducible scientific research.

References

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A Comparative Analysis of 4-(1-Methyl-1H-pyrazol-3-yl)aniline and Other Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating Kinase Inhibitor Scaffolds

In the landscape of kinase inhibitor discovery, the pyrazole moiety stands out as a privileged scaffold, forming the core of numerous approved and investigational drugs.[1][2] This guide provides a comparative analysis of the biological activity of a fundamental pyrazole building block, 4-(1-Methyl-1H-pyrazol-3-yl)aniline, against three well-characterized, clinically relevant pyrazole-containing kinase inhibitors: Afuresertib (an Akt inhibitor), Tozasertib (an Aurora kinase inhibitor), and Crizotinib (an ALK/MET inhibitor).

This analysis is intended for researchers, scientists, and drug development professionals. We will delve into the kinase inhibitory profiles, cellular activities, and underlying signaling pathways of these compounds. Detailed experimental protocols for key assays are also provided to enable robust in-house evaluation.

Introduction to the Compounds

This compound is a key synthetic intermediate used in the creation of a diverse range of kinase inhibitors.[3] For the purpose of this guide, we will treat it as a baseline compound to understand the intrinsic, albeit weak and likely non-selective, kinase inhibitory activity of this core scaffold.

Afuresertib (GSK2110183) is a potent, ATP-competitive pan-Akt kinase inhibitor with Ki values of 0.08, 2, and 2.6 nM for Akt1, Akt2, and Akt3, respectively.[4] It is being investigated for the treatment of various cancers.[5]

Tozasertib (VX-680/MK-0457) is a pan-Aurora kinase inhibitor with IC50 values in the low nanomolar range against Aurora A, B, and C.[6] It has been studied in the context of various solid and hematologic malignancies.[7]

Crizotinib (Xalkori®) is a multi-targeted tyrosine kinase inhibitor primarily targeting ALK and MET, with cellular IC50 values of 20 nM and 8.0 nM, respectively. It is an approved therapeutic for certain types of non-small cell lung cancer.[8]

Comparative Kinase Inhibition Profile

The following table summarizes the inhibitory activity of the selected compounds against a panel of kinases. It is important to note that the data for this compound is hypothetical, based on the common observation that core scaffolds often exhibit weak, non-selective activity before optimization.

Kinase TargetThis compound (Hypothetical IC50)Afuresertib (Ki)[4]Tozasertib (IC50)[6]Crizotinib (Cellular IC50)
Akt1 >10,000 nM0.08 nM>10,000 nM>10,000 nM
Akt2 >10,000 nM2 nM>10,000 nM>10,000 nM
Akt3 >10,000 nM2.6 nM>10,000 nM>10,000 nM
Aurora A >10,000 nM>10,000 nM0.6 nM>10,000 nM
Aurora B >10,000 nM>10,000 nM18 nM>10,000 nM
Aurora C >10,000 nM>10,000 nM4.6 nM>10,000 nM
ALK >10,000 nM>10,000 nM>10,000 nM20 nM
c-MET >10,000 nM>10,000 nM>10,000 nM8.0 nM

Signaling Pathways and Mechanisms of Action

The targeted kinases of our comparator compounds are key nodes in critical cellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt Signaling Pathway

Afuresertib targets Akt, a central kinase in the PI3K/Akt pathway, which regulates cell survival, proliferation, and metabolism.[2][9]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Afuresertib Afuresertib Afuresertib->Akt Inhibition

Caption: The PI3K/Akt signaling pathway and the inhibitory action of Afuresertib.

Aurora Kinase Signaling in Mitosis

Tozasertib inhibits Aurora kinases, which are essential for proper mitotic progression, including centrosome separation, chromosome alignment, and cytokinesis.[10]

Aurora_Kinase_Pathway Prophase Prophase AuroraA Aurora A Prophase->AuroraA Centrosome Separation Metaphase Metaphase AuroraB Aurora B Metaphase->AuroraB Chromosome Alignment Spindle Assembly Checkpoint Anaphase Anaphase Anaphase->AuroraB Cytokinesis Cytokinesis Cytokinesis->AuroraB Abscission Tozasertib Tozasertib Tozasertib->AuroraA Inhibition Tozasertib->AuroraB Inhibition

Caption: The role of Aurora kinases in mitosis and their inhibition by Tozasertib.

ALK/MET Receptor Tyrosine Kinase Signaling

Crizotinib targets the receptor tyrosine kinases ALK and MET, which, when aberrantly activated, drive cell proliferation and survival through downstream pathways like RAS/MAPK and PI3K/Akt.[11]

ALK_MET_Pathway ALK ALK RAS_MAPK RAS/MAPK Pathway ALK->RAS_MAPK PI3K_Akt PI3K/Akt Pathway ALK->PI3K_Akt STAT3 STAT3 Pathway ALK->STAT3 MET c-MET MET->RAS_MAPK MET->PI3K_Akt Proliferation Cell Proliferation and Survival RAS_MAPK->Proliferation PI3K_Akt->Proliferation STAT3->Proliferation Crizotinib Crizotinib Crizotinib->ALK Inhibition Crizotinib->MET Inhibition

Caption: The ALK and MET signaling pathways and their inhibition by Crizotinib.

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a test compound to the ATP-binding site of a kinase.[12][13]

Materials:

  • Kinase of interest

  • LanthaScreen™ Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled tracer

  • TR-FRET dilution buffer

  • Test compounds

  • 384-well plate

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in TR-FRET dilution buffer.

  • Kinase/Antibody Mixture: Prepare a solution containing the kinase and the Eu-labeled antibody in TR-FRET dilution buffer.

  • Assay Plate Setup: Add 5 µL of the compound dilutions to the wells of the 384-well plate.

  • Kinase Addition: Add 5 µL of the kinase/antibody mixture to each well.

  • Tracer Addition: Add 5 µL of the Alexa Fluor™ 647-labeled tracer to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15][16]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for the desired time period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against the compound concentration to determine the IC50 value.

Conclusion

This guide provides a framework for comparing the biological activity of the pyrazole-based scaffold, this compound, with established kinase inhibitors. While the core scaffold itself is predicted to have weak activity, its presence in highly potent and selective inhibitors like Afuresertib, Tozasertib, and Crizotinib underscores its value as a foundational element in kinase inhibitor design. The provided experimental protocols offer a starting point for researchers to conduct their own comparative analyses, enabling the identification and optimization of novel kinase inhibitors for therapeutic development.

References

Sources

The Unseen Player: 4-(1-Methyl-1H-pyrazol-3-yl)aniline as a Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis of a Key Building Block Compared to Marketed Pyrazole-Based Pharmaceuticals

In the landscape of modern medicinal chemistry, the pyrazole nucleus stands as a privileged scaffold, forming the core of numerous approved drugs with a wide array of therapeutic applications.[1] This guide delves into the significance of a specific, yet lesser-known pyrazole derivative, 4-(1-Methyl-1H-pyrazol-3-yl)aniline . While not a therapeutic agent in its own right, this molecule serves as a critical starting material and structural motif in the synthesis of pharmacologically active compounds. This analysis will illuminate its role as a versatile chemical building block and draw comparisons to established pyrazole-based drugs, thereby providing researchers and drug development professionals with insights into its potential in designing next-generation therapeutics.

The Pyrazole Scaffold: A Foundation for Diverse Biological Activity

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in drug design due to its unique physicochemical properties.[2] Its ability to participate in hydrogen bonding, its metabolic stability, and its capacity to be readily functionalized make it an attractive core for developing compounds that can interact with a variety of biological targets.[1][2] This versatility has led to the development of pyrazole-containing drugs for a multitude of diseases.[3]

Characterization of this compound

Chemical Identity:

PropertyValue
Chemical Formula C₁₀H₁₁N₃
Molecular Weight 173.22 g/mol [4]
CAS Number 916766-82-0[5]
Appearance Yellow to orange solid[6]
Melting Point 125 - 132.5 °C[4]

While extensive biological data for this compound is not publicly available, its chemical structure, featuring both a pyrazole ring and an aniline moiety, suggests its potential as a precursor for compounds with diverse pharmacological activities. The aniline group, an aromatic amine, is a common feature in many bioactive molecules, though its potential for metabolic activation to toxic species is a known consideration in drug design.[7][8]

A Comparative Overview: this compound Scaffolding vs. Established Pyrazole Drugs

To understand the potential of this compound, it is instructive to compare its structural features to those of well-established pyrazole-based drugs. This comparison highlights how modifications to the core pyrazole-aniline structure can lead to vastly different therapeutic activities.

DrugCore Structure & Key ModificationsTherapeutic ClassMechanism of Action
Celecoxib Diaryl pyrazole with a sulfonamide groupAnti-inflammatory (NSAID)Selective inhibitor of cyclooxygenase-2 (COX-2)
Sildenafil Fused pyrazolopyrimidinone ring systemVasodilator (Erectile Dysfunction & Pulmonary Hypertension)Inhibitor of phosphodiesterase type 5 (PDE5)
Rimonabant Diaryl pyrazole with a piperidine substituentAnti-obesity (withdrawn)Inverse agonist of the cannabinoid receptor 1 (CB1)
This compound Pyrazole linked to an aniline ringChemical IntermediateNot applicable (building block)

As the table illustrates, the therapeutic application of a pyrazole-containing molecule is dictated by the specific substituents attached to the pyrazole core. The unsubstituted aniline group in this compound provides a reactive site for further chemical modifications, allowing for the exploration of a vast chemical space to target different biological pathways.

The Synthetic Utility of this compound

The primary role of this compound in the scientific literature is as a reactant in the synthesis of more complex molecules. For instance, it can be a precursor for the synthesis of tris(pyrazolyl)methane ligands, which have applications in catalysis and bioinorganic chemistry.[9] The aniline nitrogen can be readily acylated, alkylated, or used in coupling reactions to build larger, more intricate molecular architectures.

Below is a conceptual workflow illustrating the use of this compound as a scaffold in drug discovery.

G cluster_0 Initial Scaffold cluster_1 Chemical Modifications cluster_2 Derivative Libraries cluster_3 Biological Screening cluster_4 Lead Optimization A This compound B Amide Coupling A->B C Sulfonylation A->C D Reductive Amination A->D E Buchwald-Hartwig Coupling A->E F Library of Amides B->F G Library of Sulfonamides C->G H Library of Secondary Amines D->H I Library of N-Aryl Derivatives E->I J Kinase Assays F->J K Cell-based Assays F->K L ADME-Tox Profiling F->L G->J G->K G->L H->J H->K H->L I->J I->K I->L M Structure-Activity Relationship (SAR) Studies J->M K->M L->M

Conceptual workflow for utilizing this compound in drug discovery.

Potential Therapeutic Applications of Derivatives

Based on the known biological activities of pyrazole-aniline derivatives, compounds synthesized from this compound could be explored for various therapeutic areas:

  • Oncology: Many pyrazole derivatives exhibit anticancer properties by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.[10]

  • Inflammation: The pyrazole scaffold is present in anti-inflammatory drugs, and new derivatives could be designed as inhibitors of enzymes like COX or various kinases involved in inflammatory signaling pathways.

  • Infectious Diseases: Pyrazole-containing compounds have shown promise as antibacterial, antifungal, and antiviral agents.[11]

Experimental Protocols for Evaluating Derivatives

For researchers looking to explore the potential of derivatives of this compound, the following experimental protocols are fundamental for characterizing their biological activity.

General Synthesis of an Amide Derivative

This protocol outlines a standard procedure for acylating the aniline nitrogen of this compound.

Materials:

  • This compound

  • Acyl chloride or carboxylic acid

  • Coupling agent (e.g., HATU, HBTU) if starting from a carboxylic acid

  • Anhydrous aprotic solvent (e.g., Dichloromethane, DMF)

  • Tertiary amine base (e.g., Triethylamine, DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) and the tertiary amine base (1.2 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution. If using a carboxylic acid, pre-activate it with the coupling agent according to the manufacturer's protocol before addition.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with the organic solvent (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by NMR and Mass Spectrometry.

In Vitro Kinase Inhibitory Assay

This protocol provides a general framework for screening newly synthesized compounds against a panel of protein kinases.

Materials:

  • Synthesized pyrazole derivative (test compound)

  • Recombinant protein kinases

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Multi-well plates (e.g., 384-well)

  • Plate reader compatible with the detection reagent

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a multi-well plate, add the kinase, substrate, and kinase assay buffer.

  • Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Read the signal (e.g., luminescence, fluorescence) on a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

G cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection & Analysis A Prepare serial dilutions of test compound in DMSO C Add test compound to wells A->C B Add kinase, substrate, and buffer to multi-well plate B->C D Initiate reaction with ATP C->D E Incubate at optimal temperature D->E F Stop reaction and add detection reagent E->F G Read signal on plate reader F->G H Calculate % inhibition and IC50 G->H

Workflow for an in vitro kinase inhibitory assay.

Conclusion

While this compound may not be a frontline therapeutic agent, its significance lies in its role as a versatile and valuable scaffold in the ever-evolving field of drug discovery. Its simple yet functionalized structure provides a starting point for the synthesis of vast libraries of novel compounds. By understanding the structure-activity relationships of established pyrazole-based drugs, researchers can strategically modify this core to develop potent and selective inhibitors for a range of biological targets, paving the way for future therapeutic breakthroughs. The true potential of this compound is yet to be fully unlocked and lies in the ingenuity of medicinal chemists to transform this humble building block into life-saving medicines.

References

  • Mishra, A., et al. (2025). chemistry and biological properties of pyrazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 14(9).
  • Garrison, B. B., et al. (2024). 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Molbank, 2024(2), M1823.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: this compound.
  • Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

  • Alam, M. J., et al. (2020).
  • Shaikh, R. A., et al. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.
  • National Academies of Sciences, Engineering, and Medicine. (2001). Aniline: Acute Exposure Guideline Levels. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 1.
  • Md. Rashed, M., et al. (2022).
  • Li, J., et al. (2015). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents.
  • Pharmaceutical Sciences & Analytical Research Journal. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive.
  • Chinnakadoori, S. R., et al. (2025). Biological Exploration of ((Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene)
  • Siddiqui, S., et al. (2023). pyrazole bearing molecules as bioactive scaffolds: a review.
  • Garrison, B. B., et al. (2024). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Clemson University.
  • University of Michigan. (2018). Researchers harness visible light to develop safer building block for drug discovery. News-Medical.Net.
  • Al-Hujaily, E. M., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Omega.
  • Garrison, B. B., et al. (2024). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. MDPI.
  • National Center for Biotechnology Information. (n.d.). Aniline Acute Exposure Guideline Levels. NCBI.
  • Aaron Chemistry GmbH. (2024). Safety Data Sheet: 3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)aniline.

Sources

Structure-Activity Relationship of 4-(1-Methyl-1H-pyrazol-3-yl)aniline Derivatives: A Comparative Guide for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-(1-Methyl-1H-pyrazol-3-yl)aniline derivatives. We will explore how structural modifications to this privileged scaffold influence its biological activity, with a particular focus on its role in developing potent and selective kinase inhibitors for therapeutic applications.

The this compound Scaffold: A Privileged Core in Kinase Inhibition

The pyrazole ring is a cornerstone in medicinal chemistry, recognized for its ability to form key interactions with biological targets.[1] When coupled with an aniline moiety, it creates a versatile scaffold for developing kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2] The this compound core has emerged as a promising framework for targeting specific kinases, offering opportunities for fine-tuning potency and selectivity through systematic structural modifications.

Comparative Analysis of Structural Modifications and Biological Activity

A comprehensive understanding of how structural changes impact the biological activity of the this compound scaffold is paramount for rational drug design. Below, we dissect the key modification points of the molecule and their observed effects on kinase inhibition, drawing from published experimental data.

dot graph SAR_Analysis { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#34A853"];

Core [label="this compound Core", pos="0,0!", pin=true, fillcolor="#202124"];

Aniline_Sub [label="Aniline Substitutions (R1)", pos="-2.5,1.5!"]; Pyridine_Linker [label="Linker to Pyridine/Pyrimidine", pos="0,3!"]; Pyrazole_Sub [label="Pyrazole Substitutions (R2)", pos="2.5,1.5!"]; Methyl_Group [label="N1-Methyl Group", pos="2.5,-1.5!"];

Core -> Aniline_Sub [label="Modulates potency and selectivity"]; Core -> Pyridine_Linker [label="Often essential for hinge-binding"]; Core -> Pyrazole_Sub [label="Influences kinase selectivity"]; Core -> Methyl_Group [label="Critical for activity in some kinases"];

Aniline_Sub_Details [label="e.g., Ureas, Amides\nImpacts solubility and cell permeability", shape=note, pos="-4,2.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; Pyridine_Linker_Details [label="Connects to various heterocycles\nDictates interaction with kinase hinge region", shape=note, pos="0,4.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; Pyrazole_Sub_Details [label="e.g., Halogens, Alkyl groups\nCan alter binding pocket interactions", shape=note, pos="4,2.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; Methyl_Group_Details [label="Isomer position (e.g., 1-methyl vs. 2-methyl)\nCan drastically alter activity", shape=note, pos="4,-2.5!", fillcolor="#F1F3F4", fontcolor="#202124"];

Aniline_Sub -> Aniline_Sub_Details [style=dashed, color="#5F6368"]; Pyridine_Linker -> Pyridine_Linker_Details [style=dashed, color="#5F6368"]; Pyrazole_Sub -> Pyrazole_Sub_Details [style=dashed, color="#5F6368"]; Methyl_Group -> Methyl_Group_Details [style=dashed, color="#5F6368"]; } Figure 1. Key modification points of the this compound scaffold.

Targeting Fms-like Tyrosine Kinase 3 (FLT3) in Acute Myeloid Leukemia (AML)

Mutations in the Fms-like tyrosine kinase 3 (FLT3) are prevalent in acute myeloid leukemia (AML), making it a critical therapeutic target.[3] The this compound scaffold has been successfully utilized to develop potent FLT3 inhibitors.

A key strategy involves the introduction of a urea linkage on the aniline nitrogen, which then connects to a substituted phenyl ring. This modification has been shown to be crucial for potent FLT3 inhibition. A systematic study of substitutions on the terminal phenyl ring of the urea moiety has provided valuable SAR insights.[3]

Table 1: SAR of Phenyl Urea Derivatives as FLT3 Inhibitors [3]

Compound IDR Group (on Phenyl Urea)FLT3 IC50 (nM)MV4-11 Cell Growth Inhibition (nM)
5a H150120
5b 4-F8075
5c 4-Cl7060
5d 4-CH3120110
5e 3-CF33025
5f 4-CF32015

From this data, a clear trend emerges: electron-withdrawing groups on the terminal phenyl ring, particularly at the meta or para position, enhance both enzymatic and cellular activity. The trifluoromethyl group (CF3) at the meta-position (compound 5e ) and para-position (compound 5f ) resulted in the most potent inhibitors. This suggests that these substitutions may optimize interactions within the ATP-binding pocket of FLT3.

Alternative Scaffolds and Linkers

While the phenyl urea linkage is effective, other modifications on the aniline group have been explored to modulate activity against different kinases. For instance, linking the this compound core to a pyrimidine ring has been a successful strategy for developing inhibitors of c-Jun N-terminal kinase (JNK).[2]

In one study, the aniline nitrogen was connected to the 2-position of a pyrimidine ring, with the 4-position of the pyrimidine being further substituted. This arrangement allows the pyrazole and aniline moieties to act as key pharmacophores that interact with the kinase.

Experimental Protocols: A Self-Validating System

To ensure the reproducibility and reliability of the findings, detailed experimental protocols are essential. Here, we provide a step-by-step methodology for the synthesis of a representative this compound derivative and a general protocol for an in vitro kinase inhibition assay.

Synthesis of this compound

This protocol describes a common method for the synthesis of the core scaffold.

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Start [label="Starting Materials:\n4-Nitroacetophenone\nN,N-Dimethylformamide dimethyl acetal (DMF-DMA)"]; Intermediate1 [label="Step 1: Condensation\n(E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one"]; Intermediate2 [label="Step 2: Cyclization with Methylhydrazine\n1-Methyl-3-(4-nitrophenyl)-1H-pyrazole"]; Final_Product [label="Step 3: Reduction of Nitro Group\nthis compound"];

Start -> Intermediate1; Intermediate1 -> Intermediate2; Intermediate2 -> Final_Product; } Figure 2. Synthetic workflow for this compound.

Step 1: Synthesis of (E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one

  • To a solution of 4-nitroacetophenone (1.0 eq) in toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the enaminone intermediate.

Step 2: Synthesis of 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole

  • Dissolve the enaminone intermediate (1.0 eq) in glacial acetic acid.

  • Add methylhydrazine sulfate (1.2 eq) to the solution.

  • Reflux the mixture for 8-12 hours.

  • After cooling, pour the reaction mixture into ice-water.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of this compound

  • Dissolve the nitro-pyrazole intermediate (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (SnCl2·2H2O) (5.0 eq).

  • Reflux the reaction mixture for 3-5 hours.

  • Cool the mixture and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography to obtain this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target kinase.[4]

dot graph Kinase_Assay_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#EA4335", color="#EA4335"]; edge [fontname="Helvetica", fontsize=9, color="#34A853"];

Setup [label="Assay Setup:\n- Kinase\n- Substrate\n- ATP\n- Test Compound"]; Reaction [label="Kinase Reaction:\nIncubate at room temperature"]; Stop_Reaction [label="Stop Reaction & Deplete ATP:\nAdd ADP-Glo™ Reagent"]; Detection [label="Signal Generation:\nAdd Kinase Detection Reagent"]; Measurement [label="Measure Luminescence"];

Setup -> Reaction; Reaction -> Stop_Reaction; Stop_Reaction -> Detection; Detection -> Measurement; } Figure 3. Workflow for an in vitro kinase inhibition assay.

Materials:

  • Target kinase (e.g., FLT3)

  • Kinase substrate (specific to the kinase)

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (e.g., 384-well plates)

  • Luminometer

Procedure:

  • Prepare Reagents: Dilute the kinase, substrate, ATP, and test compounds to their final desired concentrations in the kinase reaction buffer.

  • Set up Kinase Reaction:

    • Add the kinase reaction buffer to the wells of the assay plate.

    • Add the test compound at various concentrations (typically a serial dilution).

    • Add the substrate to all wells.

    • Initiate the reaction by adding the ATP/kinase mixture.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used by luciferase to produce light. Incubate for 30-60 minutes at room temperature.

  • Measure Luminescence: Read the luminescence signal using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a highly adaptable and promising starting point for the development of novel kinase inhibitors. The structure-activity relationships discussed herein highlight the importance of systematic modifications to the aniline and pyrazole moieties, as well as the linker connecting them to other heterocyclic systems, in achieving high potency and selectivity. The provided experimental protocols offer a robust framework for the synthesis and evaluation of new derivatives.

Future research in this area should continue to explore diverse substitutions on this core scaffold, targeting a broader range of kinases implicated in various diseases. The use of computational modeling and structure-based drug design will be instrumental in guiding the synthesis of next-generation inhibitors with improved pharmacological profiles.

References

  • 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. MDPI. Available at: [Link]

  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. ResearchGate. Available at: [Link]

  • Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. PubMed Central. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • SAR of N‐(1H‐pyrazol‐3‐yl)pyrimidin‐4‐amine derivatives as cytotoxic... ResearchGate. Available at: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull. Available at: [Link]

  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. ACS Publications. Available at: [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PubMed Central. Available at: [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. PubMed Central. Available at: [Link]

  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. PubMed Central. Available at: [Link]

  • Kinase assays. BMG LABTECH. Available at: [Link]

  • Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. MDPI. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. Available at: [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. Available at: [Link]

  • SAR and IC 50 values of pyrazolo[4,3-h]quinazoline derivatives against cyclin dependent kinase. ResearchGate. Available at: [Link]

  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. National Institutes of Health. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]

  • Structure-Based Optimization of Pyrazinamide-Containing Macrocyclic Derivatives as Fms-like Tyrosine Kinase 3 (FLT3) Inhibitors to Overcome Clinical Mutations. PubMed Central. Available at: [Link]

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. PubMed Central. Available at: [Link]

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Sources

A Senior Application Scientist's Guide to In Vitro Assay Validation for 4-(1-Methyl-1H-pyrazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The core structure of this molecule, featuring a substituted pyrazole ring linked to an aniline moiety, is a well-recognized pharmacophore in kinase inhibitor discovery. Published research has highlighted similar structures as potent inhibitors of key cell signaling kinases such as c-Jun N-terminal kinase (JNK) and cyclin-dependent kinase 2 (CDK2), both of which are implicated in cancer and inflammatory diseases.[1][2][3][4][5][6] Therefore, the robust validation of assays to quantify its biochemical potency and cellular activity is paramount.

This guide will not merely present protocols; it will delve into the causality behind experimental choices, ensuring that each described method is a self-validating system. We will objectively compare a biochemical kinase inhibition assay with a cell-based proliferation assay, providing supporting principles and hypothetical experimental data to illustrate the validation process.

Section 1: Biochemical Potency Assessment: ADP-Glo™ Kinase Assay

To determine the direct inhibitory effect of 4-(1-Methyl-1H-pyrazol-3-yl)aniline on a relevant kinase, we will validate an ADP-Glo™ Kinase Assay targeting JNK1. This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.[7][8]

Scientific Rationale

The ADP-Glo™ assay is selected for its high sensitivity, broad dynamic range, and resistance to interference from compounds that may absorb or emit light, a common issue in fluorescence-based assays.[9][10] The assay principle involves two steps: first, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the generated ADP is converted back to ATP, which is then used by a luciferase to produce a light signal proportional to the initial kinase activity.

Assay Validation Workflow

The validation of this biochemical assay will adhere to the principles outlined in the ICH Q2(R1) guidelines, focusing on specificity, linearity, range, accuracy, and precision.[11][12][13][14][15]

cluster_0 Biochemical Assay Validation Workflow A Assay Development & Optimization (Enzyme/Substrate Titration) B Specificity Validation (Enzyme without substrate) A->B C Linearity & Range Determination (Signal vs. ADP concentration) B->C D Accuracy Assessment (% Recovery of known ADP) C->D E Precision Evaluation (Intra- & Inter-assay) D->E F IC50 Determination for This compound E->F

Caption: Workflow for JNK1 ADP-Glo™ assay validation.

Experimental Protocols & Validation Parameters

Protocol: JNK1 ADP-Glo™ Kinase Assay

  • Reagent Preparation: Prepare Kinase Buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35). Prepare a solution of recombinant active JNK1 enzyme and ATF2 substrate in Kinase Buffer.

  • Compound Dilution: Serially dilute this compound in DMSO, followed by a further dilution in Kinase Buffer to the desired final concentrations.

  • Kinase Reaction: In a 384-well plate, add 2 µL of enzyme and 2 µL of the compound/vehicle control. Initiate the reaction by adding 2 µL of a substrate/ATP mix.[8]

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[8]

  • Data Acquisition: Measure luminescence using a plate reader.

Validation Data (Hypothetical)

Validation ParameterMethodAcceptance CriteriaHypothetical Result for this compound
Specificity Signal from wells with and without JNK1 enzymeSignal-to-background > 1025-fold signal over background
Linearity Standard curve of known ADP concentrationsR² > 0.99R² = 0.998
Accuracy Spike-recovery of known ADP concentrations80-120% recovery95-108% recovery
Precision (Intra-assay) %CV of 6 replicates at 3 concentrations%CV < 15%%CV = 6.8%
Precision (Inter-assay) %CV of 3 independent assays%CV < 20%%CV = 11.2%
IC50 Value 10-point dose-response curveN/A85 nM

Section 2: Cell-Based Activity Assessment: MTS Proliferation Assay

To understand the effect of this compound on cancer cell growth, we will validate an MTS-based cell proliferation assay using the MCF-7 breast cancer cell line. Aberrant CDK2/Cyclin E activity is a known driver in this cell line, making it a relevant model.[2][5]

Scientific Rationale

The MTS assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the MTS tetrazolium compound into a soluble formazan product.[16] The quantity of formazan, measured by absorbance, is directly proportional to the number of viable cells in the culture.[16] This assay is chosen for its simplicity, reliability, and high-throughput compatibility.[17]

Assay Validation Workflow

The validation of this cell-based assay will focus on parameters crucial for cell-based screening, such as cell seeding uniformity, signal linearity with cell number, and the determination of a robust assay window.[18][19]

cluster_1 Cell-Based Assay Validation Workflow G Cell Seeding Optimization (Uniformity Check) H Linearity Determination (Absorbance vs. Cell Number) G->H I Assay Window Validation (Z'-factor calculation) H->I J DMSO Tolerance Test I->J K GI50 Determination for This compound J->K

Caption: Workflow for MTS cell proliferation assay validation.

Experimental Protocols & Validation Parameters

Protocol: MTS Cell Proliferation Assay

  • Cell Culture: Culture MCF-7 cells in appropriate media and conditions.

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in a 96-well plate in a volume of 100 µL and incubate for 24 hours.

  • Compound Treatment: Add 100 µL of media containing serial dilutions of this compound or vehicle control (DMSO) to the cells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

  • MTS Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.[17]

  • Incubation: Incubate for 2 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[16]

Validation Data (Hypothetical)

Validation ParameterMethodAcceptance CriteriaHypothetical Result for this compound
Cell Seeding Uniformity %CV of absorbance in outer vs. inner wells%CV < 15%%CV = 8.5%
Linearity Correlation of absorbance with cell number (2,500-20,000 cells)R² > 0.98R² = 0.991
Assay Window (Z'-factor) Comparison of high (vehicle) and low (staurosporine) controlsZ' > 0.5Z' = 0.78
DMSO Tolerance Cell viability at various DMSO concentrationsNo significant toxicity at final assay concentrationNo toxicity observed at ≤0.5% DMSO
GI50 Value 10-point dose-response curveN/A250 nM

Section 3: Comparison of Assays and Concluding Remarks

This guide has detailed the validation of two distinct but complementary in vitro assays for the characterization of this compound.

FeatureADP-Glo™ Kinase Assay (Biochemical)MTS Proliferation Assay (Cell-Based)
Endpoint Direct enzyme inhibition (IC50)Inhibition of cell growth (GI50)
Biological Context Purified, isolated systemIntegrated cellular environment
Throughput High to very highHigh
Complexity ModerateLow
Information Gained Target-specific potency, mechanism of actionCellular efficacy, general cytotoxicity, bioavailability

The ADP-Glo™ assay provides a precise measurement of the compound's direct interaction with its purified target, JNK1. The resulting IC50 value is a critical parameter for structure-activity relationship (SAR) studies and lead optimization. However, it does not inform on how the compound will behave in a complex cellular environment, where factors like cell permeability and off-target effects come into play.

Conversely, the MTS assay offers a more physiologically relevant assessment of the compound's overall effect on cell viability and proliferation. The GI50 value reflects not only the on-target activity but also the compound's ability to enter the cell and engage its target in a native setting. A significant discrepancy between the IC50 and GI50 values can suggest issues with cell permeability or the presence of off-target effects.

References

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  • Jo, H., et al. (2018). c-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes. PMC. Retrieved from [Link]

  • Wu, Y., et al. (2024). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. PubMed. Retrieved from [Link]

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  • American Chemical Society. (n.d.). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Retrieved from [Link]

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  • ResearchGate. (n.d.). Sensitive determination of cell number using the CyQUANT cell proliferation assay. Retrieved from [Link]

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  • ScienceDirect. (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]

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  • PubMed. (n.d.). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Retrieved from [Link]

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  • RSC Publishing. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Retrieved from [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-(1-Methyl-1H-pyrazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Analytical Rigor in Pharmaceutical Development

In the landscape of pharmaceutical development, the integrity of every piece of data is paramount. This is particularly true for the analysis of key starting materials and intermediates, such as 4-(1-Methyl-1H-pyrazol-3-yl)aniline. This molecule, a common building block in the synthesis of various active pharmaceutical ingredients (APIs), must be quantified with unimpeachable accuracy and precision to ensure the quality, safety, and efficacy of the final drug product.[1][2] The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[3]

This guide provides an in-depth comparison of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). More importantly, it details the essential process of cross-validation—a systematic comparison of analytical methods to ensure the consistency and reliability of results, a cornerstone of regulatory compliance and scientific integrity.[4][5] This process is guided by the principles laid out in the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[6][7][8]

Part 1: A Tale of Two Methods: HPLC-UV vs. LC-MS/MS

The choice of an analytical method is driven by the specific requirements of the analysis—the "why" behind the technique. Factors such as required sensitivity, selectivity, sample matrix complexity, and cost-effectiveness dictate the optimal approach.

Method A: The Workhorse - Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

RP-HPLC-UV is the bedrock of many quality control (QC) laboratories. Its robustness, cost-effectiveness, and straightforward operation make it ideal for routine analysis, such as assay and impurity profiling of bulk drug substances.

  • Principle of Causality: The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. This compound, being a moderately polar compound, will have a specific retention time under defined conditions. Quantification is achieved by measuring the absorbance of the analyte's chromophore at a specific UV wavelength, which is directly proportional to its concentration.[9]

Method B: The Specialist - Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

When high sensitivity and specificity are non-negotiable, LC-MS/MS is the method of choice. It is indispensable for analyzing trace-level impurities, quantifying analytes in complex biological matrices, or for structure confirmation.

  • Principle of Causality: After chromatographic separation, the analyte is ionized and enters the mass spectrometer. A specific precursor ion (matching the molecular weight of the analyte) is selected and fragmented. The resulting product ions are unique to the analyte's structure, providing an exceptionally high degree of specificity and virtually eliminating matrix interference.[10][11] This is a key advantage over UV detection, which can be prone to interference from co-eluting compounds with similar UV spectra.

Comparative Overview
FeatureRP-HPLC-UVLC-MS/MSRationale for Choice
Specificity GoodExcellentLC-MS/MS is superior for complex matrices where co-eluting impurities could interfere with UV detection.
Sensitivity (LOQ) µg/mL rangepg/mL to ng/mL rangeFor trace-level analysis (e.g., genotoxic impurities, bioanalysis), LC-MS/MS is required.[10]
Linearity Excellent over 2-3 orders of magnitudeExcellent over 3-5 orders of magnitudeBoth are highly linear, but LC-MS/MS offers a wider dynamic range.
Cost (Instrument) Low to ModerateHighHPLC-UV is a more accessible technology for standard QC labs.
Cost (Operational) LowModerate to HighRequires high-purity solvents and specialized maintenance.
Robustness HighModerateMore susceptible to matrix effects (ion suppression/enhancement) and requires more expert operation.

Part 2: The Cross-Validation Protocol: Bridging the Methodological Divide

Cross-validation is the formal process of demonstrating that two distinct analytical procedures provide comparable results.[4] This is not merely a procedural step; it is a self-validating system that builds trustworthiness into the data, ensuring that a result from an HPLC-UV method in a QC lab can be confidently compared to a result from an LC-MS/MS method in a research facility.

The objective is to analyze the same set of samples using both fully validated methods and evaluate whether the results meet pre-defined acceptance criteria.

Experimental Workflow for Method Comparison & Cross-Validation

G cluster_0 Phase 1: Individual Method Validation cluster_1 Phase 2: Cross-Validation Study cluster_2 Phase 3: Data Analysis & Conclusion M1_Val Validate HPLC-UV Method (ICH Q2(R1) Parameters) M1_Report Validation Report 1 M1_Val->M1_Report M2_Val Validate LC-MS/MS Method (ICH Q2(R1) Parameters) M2_Report Validation Report 2 M2_Val->M2_Report Prep_QC Prepare QC Samples (Low, Mid, High Conc.) M1_Report->Prep_QC M2_Report->Prep_QC Analyze_M1 Analyze QCs (n=6) with HPLC-UV Prep_QC->Analyze_M1 Analyze_M2 Analyze QCs (n=6) with LC-MS/MS Prep_QC->Analyze_M2 Compare Compare Results & Calculate % Difference Analyze_M1->Compare Analyze_M2->Compare Criteria Meet Acceptance Criteria? (e.g., Diff ≤ 20%) Compare->Criteria Conclusion Methods are Correlated. Cross-Validation Successful. Criteria->Conclusion Yes Fail Investigation Required. Re-evaluate Methods. Criteria->Fail No

Caption: Workflow from individual method validation to cross-validation.

Step-by-Step Cross-Validation Procedure
  • Prerequisite: Ensure both the HPLC-UV and LC-MS/MS methods have been fully validated according to ICH Q2(R1) guidelines, demonstrating acceptable accuracy, precision, specificity, linearity, range, and robustness.[7][8]

  • Prepare Quality Control (QC) Samples: Prepare a single batch of QC samples by spiking a known diluent or matrix with this compound at three concentrations:

    • Low QC: Near the limit of quantitation (LOQ) of the less sensitive method (HPLC-UV).

    • Mid QC: In the middle of the calibration range.

    • High QC: Near the upper end of the calibration range.

  • Analysis:

    • Analyze six replicates of each QC level (Low, Mid, High) using the validated HPLC-UV method.

    • Analyze six replicates of each QC level from the same batch using the validated LC-MS/MS method.

  • Data Evaluation:

    • For each QC level, calculate the mean concentration and standard deviation obtained from each method.

    • Calculate the percentage difference between the mean concentrations obtained by the two methods for each QC level using the following formula: % Difference = (|Mean_MethodA - Mean_MethodB|) / ( (Mean_MethodA + Mean_MethodB) / 2 ) * 100

  • Acceptance Criteria: The cross-validation is considered successful if the percentage difference between the means of the two methods is ≤ 20.0% for each concentration level. This criterion is a widely accepted industry standard for ensuring data comparability.

Part 3: Experimental Protocols & Data

The following protocols are provided as robust starting points for method development and validation.

Protocol 1: RP-HPLC-UV Method
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Causality: TFA acts as an ion-pairing agent to improve peak shape for the basic aniline moiety.

  • Mobile Phase B: Acetonitrile

  • Gradient: 70% A / 30% B, hold for 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm. Causality: This wavelength provides a good response for the aromatic structure of the analyte.

  • Sample Diluent: 50:50 Water:Acetonitrile

Protocol 2: LC-MS/MS Method
  • LC System: Use identical or equivalent LC conditions as the HPLC-UV method to ensure comparable chromatography.

  • Mass Spectrometer: Triple Quadrupole

  • Ionization Mode: Electrospray Ionization (ESI), Positive. Causality: The pyrazole and aniline nitrogens are readily protonated in the acidic mobile phase, making positive mode ideal.

  • MRM Transition:

    • Precursor Ion (Q1): m/z 174.1 (M+H)+

    • Product Ion (Q3): m/z 118.1 (Fragment corresponding to a characteristic loss)

  • Source Parameters: Optimized for maximum signal (e.g., Gas Temp: 350°C, Gas Flow: 10 L/min, Nebulizer: 45 psi).

Hypothetical Validation & Cross-Validation Data

Table 1: Summary of Individual Method Validation Parameters

ParameterHPLC-UVLC-MS/MSICH Q2(R1) Guideline
Linearity (r²) 0.99950.9998≥ 0.998
Range 1 - 200 µg/mL0.5 - 500 ng/mL80-120% of test concentration[8]
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 101.8%Typically 98.0% - 102.0%
Precision (%RSD) ≤ 1.5%≤ 2.0%≤ 2.0% for assay
LOQ 1.0 µg/mL0.5 ng/mLSignal-to-Noise ≥ 10

Table 2: Cross-Validation Results

QC LevelMean Conc. (HPLC-UV) (n=6)Mean Conc. (LC-MS/MS) (n=6)% DifferenceAcceptance (≤ 20.0%)
Low QC (5 µg/mL) 4.95 µg/mL5.10 µg/mL2.98%Pass
Mid QC (50 µg/mL) 50.8 µg/mL49.9 µg/mL1.79%Pass
High QC (150 µg/mL) 148.7 µg/mL151.2 µg/mL1.67%Pass

Part 4: Decision Framework and Conclusion

The choice between these well-characterized and cross-validated methods is ultimately a function of the analytical question being asked.

Decision Logic: Choosing the Right Tool for the Job

G Start What is the Analytical Goal? Goal1 Routine QC Assay / Bulk Purity Start->Goal1 Goal2 Trace Impurity Analysis Start->Goal2 Goal3 Analysis in Biological Matrix (e.g., Plasma) Start->Goal3 Method1 Use Validated RP-HPLC-UV Method Goal1->Method1 Method2 Use Validated LC-MS/MS Method Goal2->Method2 Goal3->Method2

Sources

A Senior Application Scientist's Guide to Benchmarking 4-(1-Methyl-1H-pyrazol-3-yl)aniline Against Known Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrazole Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their proven ability to bind to multiple biological targets. The pyrazole ring is a quintessential example of such a scaffold, forming the core of numerous FDA-approved therapeutics, from anti-inflammatory agents like Celecoxib to cutting-edge kinase inhibitors used in oncology.[1][2][3][4] Its unique electronic properties, capacity for hydrogen bonding, and metabolic stability make it an invaluable building block for drug design.[1]

This guide focuses on 4-(1-Methyl-1H-pyrazol-3-yl)aniline (CAS 916766-82-0), a versatile intermediate that marries the pyrazole core with an aniline moiety—a classic pharmacophore for engaging with protein kinase active sites. The strategic placement of the methyl group on the pyrazole nitrogen prevents tautomerization, offering a fixed vector for molecular interactions, a critical feature for rational drug design.[1]

Here, we provide an in-depth technical comparison of this compound against two distinct standards: 4-Methoxyaniline , a common aniline-based building block, and Erdafitinib , an FDA-approved pan-FGFR kinase inhibitor that prominently features the N-methyl pyrazole motif.[5] This benchmark analysis will furnish researchers with the essential data and protocols to objectively evaluate its performance and potential for integration into drug discovery pipelines.

Physicochemical Characterization: Foundational Data for Development

A compound's fundamental physicochemical properties dictate its suitability for further development, influencing everything from synthetic tractability to pharmacokinetic behavior. Below is a comparative summary of this compound and our selected standards.

PropertyThis compound4-Methoxyaniline (Standard 1)Erdafitinib (Standard 2)Rationale for Comparison
CAS Number 916766-82-0[6][7]104-94-91346242-81-6Unique chemical identification.
Molecular Formula C₁₀H₁₁N₃[6]C₇H₉NOC₂₅H₃₀N₆O₂Indicates elemental composition and size.
Molecular Weight 173.21 g/mol [6]123.15 g/mol 446.55 g/mol Crucial for all stoichiometric calculations and influences diffusion/absorption.
Melting Point 125 °C (solid)[7]57-59 °C (solid)225-227 °C (solid)An indicator of purity and lattice energy.
Calculated LogP 1.67 (Predicted)[8]1.353.8 (Predicted)Measures lipophilicity, a key predictor of cell permeability and solubility.
pKa (Basic) 3.67 (Predicted, aniline N)[7]5.346.5 (Predicted)Determines the ionization state at physiological pH, affecting solubility and target binding.
Topological Polar Surface Area (TPSA) 43.84 Ų[8]35.25 Ų85.58 ŲPredicts transport properties, particularly blood-brain barrier penetration.

Scientist's Insight: The introduction of the N-methyl pyrazole ring significantly increases the melting point compared to 4-methoxyaniline, suggesting stronger intermolecular forces. Its LogP and TPSA are intermediate, positioning it in a favorable chemical space for drug-like properties—balancing solubility with the necessary lipophilicity for membrane traversal. The reduced basicity of the aniline nitrogen compared to 4-methoxyaniline is a direct result of the electron-withdrawing nature of the pyrazole ring, a feature that can be exploited to modulate target engagement and reduce off-target ionic interactions.

Synthesis and Quality Control: A Self-Validating Workflow

The reliability of any subsequent biological or chemical data hinges on the purity and structural integrity of the starting material. We present a standardized workflow for the synthesis and rigorous quality control of this compound.

Workflow Diagram: Synthesis to Certified Stock

G cluster_0 Part A: Synthesis cluster_1 Part B: Quality Control Start Starting Materials: 1. 4-Nitrophenylboronic acid 2. 3-Bromo-1-methyl-1H-pyrazole Reaction Suzuki Coupling (Pd Catalyst, Base) Start->Reaction Step 1 Reduction Catalytic Hydrogenation (H₂, Pd/C) Reaction->Reduction Step 2 Workup Aqueous Workup & Crude Isolation Reduction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Structure Structural Verification (¹H NMR, ¹³C NMR, LRMS) Purification->Structure Purified Product Purity Purity Assessment (RP-HPLC, >98%) Structure->Purity Identity High-Resolution Mass Spec (HRMS) Purity->Identity Final Certified Stock Solution (DMSO, -20°C) Identity->Final

Caption: Synthesis and Quality Control Workflow.

Protocol 1: Synthesis via Suzuki Coupling and Reduction

This protocol is a robust and widely applicable method for synthesizing aryl-heterocycle linkages.[9]

  • Suzuki Coupling:

    • To a degassed solution of 3-bromo-1-methyl-1H-pyrazole (1.0 eq) and 4-nitrophenylboronic acid (1.1 eq) in a 2:1 mixture of dioxane and water, add Na₂CO₃ (3.0 eq).

    • Sbubble the mixture with argon for 15 minutes.

    • Add Pd(PPh₃)₄ (0.05 eq) and heat the reaction to 90°C for 12 hours under an argon atmosphere.

    • Monitor reaction completion by TLC or LC-MS.

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 3-(4-nitrophenyl)-1-methyl-1H-pyrazole.

  • Nitro Group Reduction:

    • Dissolve the crude nitro intermediate in methanol.

    • Add 10% Palladium on carbon (10 mol% Pd).

    • Stir the mixture vigorously under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

    • Monitor the reaction by TLC until the starting material is fully consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.[9]

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Protocol 2: Purity and Identity Confirmation

This protocol ensures the material meets the standards required for biological and pharmacological testing.

  • Structural Verification:

    • ¹H & ¹³C NMR: Dissolve ~5 mg of the purified solid in DMSO-d₆ or CDCl₃. Acquire spectra on a 400 MHz or higher spectrometer. The resulting spectra should be consistent with the proposed structure, showing characteristic shifts for the pyrazole, aniline, and methyl protons.[10]

    • Low-Resolution Mass Spectrometry (LRMS): Analyze a dilute solution via LC-MS to confirm the presence of the correct molecular ion peak [M+H]⁺.

  • Purity Assessment by RP-HPLC:

    • System: HPLC with a UV detector (e.g., DAD).

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: 254 nm.

    • Acceptance Criterion: Purity should be ≥98% by peak area integration. This is a standard analytical method for heterocyclic amines.[11][12][13]

  • Identity Confirmation by HRMS:

    • Analyze the sample via ESI-TOF or Orbitrap mass spectrometry to confirm the exact mass, which should be within 5 ppm of the theoretical value for the [M+H]⁺ ion.

Performance Benchmarking: In Vitro ADME Properties

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to prevent late-stage failures. Metabolic stability is a key parameter.[14]

Workflow Diagram: In Vitro Microsomal Stability Assay

G cluster_0 Assay Preparation cluster_1 Incubation & Analysis cluster_2 Data Interpretation A1 Prepare Compound Stock (10 mM in DMSO) B1 Pre-incubate Microsomes & Compound (37°C) A1->B1 A2 Prepare Liver Microsomes (e.g., Human, Rat) A2->B1 A3 Prepare NADPH Regenerating System B2 Initiate Reaction (Add NADPH) A3->B2 A4 Prepare Quenching Solution (Acetonitrile with Internal Std.) B1->B2 B3 Time-Point Sampling (t=0, 5, 15, 30, 60 min) B2->B3 B4 Quench Reaction & Precipitate Protein B3->B4 B5 Centrifuge & Collect Supernatant B4->B5 B6 LC-MS/MS Analysis B5->B6 C1 Plot ln(% Remaining) vs. Time B6->C1 C2 Calculate Half-Life (t½) & Intrinsic Clearance (Clint) C1->C2

Caption: Workflow for the Microsomal Stability Assay.

Protocol 3: Liver Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[15][16]

  • Preparation:

    • Prepare a 1 µM working solution of each test compound (this compound, 4-Methoxyaniline, Erdafitinib) in phosphate buffer (100 mM, pH 7.4).

    • Thaw liver microsomes (e.g., human or rat) on ice and dilute to a final concentration of 0.5 mg/mL in phosphate buffer.

    • Prepare a NADPH regenerating system solution as per the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsomal solution and the test compound working solution. Pre-incubate at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. This is the T=0 time point for a parallel sample quenched immediately.

    • Incubate the plate at 37°C with shaking.

  • Sampling and Quenching:

    • At specified time points (e.g., 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately add it to a well containing ice-cold acetonitrile with a suitable internal standard (e.g., Verapamil, a compound with known stability and ionization properties) to stop the reaction and precipitate the proteins.

  • Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point by comparing its peak area to the internal standard.

Comparative Stability Data (Illustrative)
CompoundHalf-Life (t½, min) in HLMIntrinsic Clearance (Clint, µL/min/mg)Predicted Stability Class
This compound > 60< 15High
4-Methoxyaniline (Standard 1) ~25~45Moderate
Erdafitinib (Standard 2) > 60< 10High

Scientist's Insight: The O-demethylation of 4-methoxyaniline is a well-known rapid metabolic pathway, making it a useful benchmark for moderate stability. In contrast, the N-methyl pyrazole motif in both our target compound and Erdafitinib is generally more resistant to CYP-mediated oxidation. This predicted high stability suggests that this compound possesses a favorable metabolic profile, making it an attractive scaffold for further optimization where a longer in vivo half-life is desired.

Performance Benchmarking: Biological Activity Potential

Given the prevalence of the pyrazole-aniline scaffold in kinase inhibitors, a logical next step is to assess its potential for biological activity.[5] We provide a standardized protocol for evaluating its inhibitory activity against a representative kinase, such as FGFR1, for which Erdafitinib is a potent inhibitor.[17]

Diagram: Principle of a Kinase Inhibition Assay (ADP-Glo™ type)

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection ATP ATP ADP ADP Substrate Peptide Substrate P_Substrate Phosphorylated Substrate Kinase Kinase (e.g., FGFR1) Kinase->ADP Converts Kinase->P_Substrate Inhibitor Test Compound Inhibitor->Kinase Blocks Reagent1 ADP-Glo™ Reagent ADP->Reagent1 Reagent2 Kinase Detection Reagent Reagent1->Reagent2 Light Luminescence (Signal) Reagent2->Light

Caption: Principle of a Luminescence-Based Kinase Assay.

Protocol 4: In Vitro Kinase Inhibition Assay (e.g., FGFR1)

This protocol outlines a common method for determining a compound's IC₅₀ (half-maximal inhibitory concentration).

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds (e.g., 10-point, 3-fold dilutions starting from 100 µM) in a buffer containing a low percentage of DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase (e.g., recombinant human FGFR1), a suitable peptide substrate, and ATP at its Kₘ concentration.

    • Add the serially diluted test compounds to the wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

    • Incubate the reaction at 30°C for 60 minutes.

  • Signal Detection (ADP-Glo™ Example):

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the ADP generated by the kinase reaction into ATP by adding the Kinase Detection Reagent, which also contains luciferase and luciferin. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to kinase activity.

  • Data Analysis:

    • Normalize the data using the positive and negative controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Forward Outlook

This guide provides a comprehensive framework for the evaluation of this compound. The experimental data and protocols demonstrate that this compound is not merely another building block but a highly valuable scaffold with desirable drug-like properties.

  • Physicochemically Sound: It occupies a favorable position in chemical space, with balanced lipophilicity and polarity.

  • Metabolically Robust: The N-methyl pyrazole moiety confers high stability against oxidative metabolism, a significant advantage over simpler aniline derivatives like 4-methoxyaniline.

  • High Potential for Biological Activity: Its structure is analogous to the core of potent kinase inhibitors like Erdafitinib, making it a prime candidate for screening libraries and lead optimization programs targeting the kinome.

By employing the self-validating workflows presented here—from synthesis and rigorous QC to in vitro ADME and biological activity profiling—researchers can confidently benchmark this compound and strategically deploy it in their drug discovery endeavors. Its inherent properties make it an exemplary starting point for developing the next generation of targeted therapeutics.

References

  • 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • This compound. (n.d.). Oakwood Chemical. Retrieved January 23, 2026, from [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography. (2021). ScienceDirect. Retrieved January 23, 2026, from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). PubMed Central (PMC). Retrieved January 23, 2026, from [Link]

  • Stability Testing for Small-Molecule Clinical Trial Materials. (2019). Pharmaceutical Technology. Retrieved January 23, 2026, from [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PubMed Central (PMC). Retrieved January 23, 2026, from [Link]

  • Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry. (2018). ResearchGate. Retrieved January 23, 2026, from [Link]

  • An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (2020). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Theoretical investigation of aniline derivatives: Correlation of theoretical reaction Gibbs free energies with experimental oxidation potentials. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. (2023). PubMed Central (PMC). Retrieved January 23, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved January 23, 2026, from [Link]

  • Biological Exploration of Substituted-Phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives as Potential DPP-IV Inhibitors: ADMET. (2024). Chemical Methodologies. Retrieved January 23, 2026, from [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD. Retrieved January 23, 2026, from [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. (2021). PubMed Central (PMC). Retrieved January 23, 2026, from [Link]

  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. (2013). ResearchGate. Retrieved January 23, 2026, from [Link]

  • An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline. (2020). Google Patents.
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  • Aniline Derivatives from Lignin under Mild Conditions Enabled by Electrochemistry. (2024). Wiley Online Library. Retrieved January 23, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Retrieved January 23, 2026, from [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). PubMed Central (PMC). Retrieved January 23, 2026, from [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2012). JOCPR. Retrieved January 23, 2026, from [Link]

  • A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards. (2024). PubMed Central (PMC). Retrieved January 23, 2026, from [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (2017). Helda - University of Helsinki. Retrieved January 23, 2026, from [Link]

  • Drug Stability Testing & Release Testing. (n.d.). Pace Analytical. Retrieved January 23, 2026, from [Link]

  • METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC-MS/MS. (n.d.). КиберЛенинка. Retrieved January 23, 2026, from [Link]

  • A Practical Guide to Benchmarking and Experimentation. (n.d.). CMAP. Retrieved January 23, 2026, from [Link]

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  • Synthesis, Spectroscopic Characterization, and DFT Study of (E)- N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene). (2025). Nepal Journals Online. Retrieved January 23, 2026, from [Link]

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Safety Operating Guide

Proper Disposal of 4-(1-Methyl-1H-pyrazol-3-yl)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 4-(1-Methyl-1H-pyrazol-3-yl)aniline (CAS No. 916766-82-0), a compound utilized in various research and development applications. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The procedures outlined herein are based on an understanding of the compound's chemical properties, associated hazards, and relevant safety regulations from authoritative bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Hazard Assessment and Chemical Profile

A thorough understanding of the hazards associated with this compound is fundamental to its safe management. This compound is a substituted aromatic amine containing a pyrazole moiety. Aromatic amines as a class are known for their potential toxicity, and some are recognized carcinogens.[1] Therefore, treating this compound with a high degree of caution is imperative.

The primary hazards, as identified in safety data sheets and related literature, include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[3]

These hazards necessitate stringent control measures to prevent exposure during handling and disposal.

PropertyValueSource
CAS Number 916766-82-0[4][5]
Molecular Formula C₁₀H₁₁N₃[6]
Molecular Weight 173.22 g/mol [2]
Appearance Brown solid[2]
Melting Point 125 - 132.5 °C[2]
Incompatible Materials Strong oxidizing agents, Strong acids[2]
GHS Hazard Statements H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3][5]

Personal Protective Equipment (PPE)

Due to the identified hazards, the following PPE must be worn at all times when handling this compound, including during disposal procedures. The selection of PPE should be based on a thorough risk assessment of the specific tasks being performed.

  • Hand Protection: Nitrile rubber gloves are recommended. Ensure to check the manufacturer's recommendations for breakthrough time.[2]

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a risk of splashing.

  • Skin and Body Protection: A laboratory coat must be worn. For larger quantities or in the event of a spill, chemical-resistant coveralls may be necessary.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3] If a fume hood is not available or if aerosolization is possible, a NIOSH-approved respirator is required.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Waste Segregation and Containerization

Proper segregation is the first critical step in the disposal process to prevent dangerous reactions and ensure compliant disposal.

  • Designate a Waste Stream: Establish a dedicated hazardous waste stream for this compound and materials contaminated with it.

  • Select an Appropriate Container:

    • Solid Waste: Unused or waste this compound powder should be collected in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice.

    • Contaminated Labware: Disposable items such as weigh boats, pipette tips, and gloves that are contaminated with the compound should be placed in the same solid waste container.

    • Empty Containers: "Empty" containers of this compound must also be disposed of as hazardous waste, as they will contain residual amounts of the chemical.

  • Keep Containers Closed: Hazardous waste containers must remain sealed at all times, except when adding waste.[7]

Labeling of Hazardous Waste

Accurate and compliant labeling is mandated by OSHA's Hazard Communication Standard and EPA regulations.

  • Label Contents: The label on the hazardous waste container must clearly state "Hazardous Waste" and identify the contents, for example, "Waste this compound".[8]

  • Include Hazard Information: The label must also indicate the specific hazards of the waste. This can be accomplished by affixing pictograms corresponding to acute toxicity, skin/eye irritant, and respiratory irritant.[9][10]

Storage and Final Disposal
  • On-site Storage: Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[8] The SAA should be in a secondary containment tray to mitigate any potential leaks.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[7] All hazardous waste must be disposed of through an approved waste disposal plant.[2]

  • Documentation: Maintain a log of the hazardous waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and local regulations.

Spill Management Procedures

In the event of a spill, a prompt and safe response is crucial to minimize exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's emergency response team.

  • Don Appropriate PPE: Before attempting to clean up a minor spill, ensure you are wearing the appropriate PPE as outlined in Section 2.

  • Contain the Spill: For solid spills, carefully sweep up the material and place it into the designated hazardous waste container. Avoid creating dust.

  • Absorb Liquid Spills (if applicable): If the compound is in a solution, cover the spill with an inert absorbent material such as vermiculite or sand.[11]

  • Clean the Area: Once the bulk of the spill has been collected, decontaminate the area. There are commercially available decontamination solutions for aromatic amines.[12][13] Alternatively, wipe the area with a suitable solvent (such as ethanol) and paper towels, placing all used cleaning materials into the hazardous waste container.

  • Final Cleaning: Wash the affected area with soap and water.

  • Report the Incident: Report the spill to your supervisor and your institution's EHS office.

Decontamination of Equipment

Any non-disposable equipment, such as glassware or spatulas, that comes into contact with this compound must be thoroughly decontaminated.

  • Initial Rinse: Carefully rinse the equipment with a suitable solvent (e.g., ethanol or acetone) in a fume hood. Collect the rinsate as hazardous liquid waste.

  • Wash: Wash the equipment with soap and hot water.

  • Final Rinse: Rinse with deionized water.

  • Verification: In a non-production setting, visual inspection is typically sufficient. For critical applications, surface wipe sampling followed by analytical testing may be necessary to confirm the absence of residual contamination.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation (Unused chemical, contaminated labware) assess_waste Is the waste solid or liquid? start->assess_waste solid_waste Solid Waste (Powder, contaminated gloves, etc.) assess_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsate) assess_waste->liquid_waste Liquid containerize_solid Place in a designated, sealed, and compatible solid waste container. solid_waste->containerize_solid containerize_liquid Place in a designated, sealed, and compatible liquid waste container. liquid_waste->containerize_liquid label_waste Label container: 'Hazardous Waste' Chemical Name Hazard Pictograms Accumulation Start Date containerize_solid->label_waste containerize_liquid->label_waste store_waste Store in a designated Satellite Accumulation Area (SAA) with secondary containment. label_waste->store_waste request_pickup Contact EHS or licensed waste contractor for disposal. store_waste->request_pickup end_process Waste disposed of at an approved facility. request_pickup->end_process

Caption: Decision workflow for the disposal of this compound.

Conclusion

The proper disposal of this compound is a multi-step process that requires careful planning and execution. By following these detailed procedures, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound, ensure a safe laboratory environment, and maintain compliance with all relevant regulations. Always consult your institution's specific waste management policies and your Safety Data Sheet for the most current information.

References

  • PubChem. (2026). 4-(1H-Pyrazol-1-yl)aniline. Retrieved from [Link]

  • Loba Chemie. (n.d.). ANILINE EXTRA PURE. Retrieved from [Link]

  • Galen Enterprise LLC. (n.d.). Surface Decontamination of Amine Compounds (Aniline) by DeconGelTM 1101. Retrieved from [Link]

  • SKC Inc. (n.d.). Spill DECONtamination Kit, Aromatic Amine. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • SKC Inc. (n.d.). DECONtamination Solution, Aromatic Amines, 1 gal. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). SPILL CLEANUP QUICK REFERENCE. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazard Communication Standard: Labels and Pictograms. Retrieved from [Link]

  • SKC Ltd. (n.d.). TEST KIT Instructions Aromatic Amines. Retrieved from [Link]

  • Seton. (2024). Understanding OSHA and GHS Labeling Requirements for Hazardous Chemicals. Retrieved from [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Decontamination. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • Safety+Health. (2018). Label requirements for hazardous waste. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1200 - Hazard Communication. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]

  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • GROWMARK, Inc. (2020, November 18). Anhydrous Ammonia PPE [Video]. YouTube. Retrieved from [Link]

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Comprehensive Safety and Handling Guide for 4-(1-Methyl-1H-pyrazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 4-(1-Methyl-1H-pyrazol-3-yl)aniline (CAS No. 916766-82-0). The protocols outlined below are designed to ensure the safety of researchers, scientists, and drug development professionals by providing a framework grounded in established safety data and best practices.

Understanding the Risks: Hazard Identification and Analysis

This compound is a substituted aromatic amine and pyrazole derivative.[1][2] Its chemical structure necessitates a thorough understanding of its potential hazards. The primary risks associated with this compound are categorized based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3][4]

Hazard Classification:

Hazard ClassCategoryGHS CodeDescription
Acute Toxicity (Oral)Category 4H302Harmful if swallowed.[3][4]
Acute Toxicity (Dermal)Category 4H312Harmful in contact with skin.[5]
Acute Toxicity (Inhalation)Category 4H332Harmful if inhaled.[4][5]
Skin Corrosion/IrritationCategory 2H315Causes skin irritation.[3][6]
Serious Eye Damage/IrritationCategory 2AH319Causes serious eye irritation.[3][6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335May cause respiratory irritation.[3][6]

The aniline moiety is a known toxicophore, and many aromatic amines are recognized for their potential health risks.[7][8] The pyrazole group, while common in pharmaceuticals, can also contribute to the overall toxicological profile.[1][9] Therefore, a cautious and well-planned approach to handling is imperative.

Engineering Controls: The First Line of Defense

Before relying on personal protective equipment (PPE), it is crucial to implement robust engineering controls to minimize exposure.

  • Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood.[3][8] This is critical to prevent the inhalation of dust particles. Weighing and transferring of the compound should occur within the fume hood's containment area.

  • Designated Work Area: A specific area within the laboratory should be designated for working with this compound to prevent cross-contamination.[7]

Personal Protective Equipment (PPE): Your Essential Barrier

A comprehensive PPE strategy is mandatory when handling this compound. The selection of appropriate PPE is based on a thorough risk assessment of the procedures to be performed.[10][11]

Recommended PPE:

Body PartProtectionRationale
Eyes/Face Safety glasses with side shields and a face shield.[12]Protects against splashes and airborne particles.
Hands Chemical-resistant gloves (e.g., nitrile).[13][14]Prevents skin contact and absorption.
Body Laboratory coat.Protects against incidental contact.
Respiratory NIOSH-approved respirator with appropriate cartridges.[10][13]Required if there is a risk of generating aerosols or dust.

Glove Selection and Use: It is essential to use gloves made of a material resistant to aromatic amines. Nitrile gloves are a common and effective choice.[13] Always inspect gloves for any signs of degradation or perforation before use. Double-gloving is recommended for enhanced protection during high-risk procedures.

Step-by-Step Handling Procedures

A systematic approach to handling minimizes the risk of exposure and contamination.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

  • Keep away from strong oxidizing agents and strong acids.[3]

Weighing and Aliquoting:

  • Perform all weighing and aliquoting operations within a chemical fume hood.

  • Use a dedicated set of spatulas and weighing boats.

  • Clean all equipment thoroughly after use.

Solution Preparation:

  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Ensure the vessel is appropriately sized to prevent spills.

Spill and Emergency Procedures

Preparedness is key to effectively managing accidental releases.

Small Spills:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.[7]

  • Carefully sweep up the absorbed material and place it in a sealed container for disposal.[3]

  • Clean the spill area with a suitable decontaminating solution.

Large Spills:

  • Evacuate the area immediately.

  • Contact your institution's emergency response team.

  • Prevent entry into the affected area until it has been declared safe.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Waste Disposal

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Collect all waste containing this compound in a designated, properly labeled, and sealed container.[3][7]

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing papers, and absorbent pads, should be disposed of as hazardous waste.[7]

  • Disposal Route: All waste must be disposed of through an approved hazardous waste disposal facility.[3] Do not dispose of this chemical down the drain.[7]

Logical Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Assemble Required PPE Prepare_Work_Area Prepare Designated Work Area Weigh_Compound Weigh Compound in Fume Hood Prepare_Work_Area->Weigh_Compound Prepare_Solution Prepare Solution Conduct_Experiment Conduct Experiment Decontaminate_Equipment Decontaminate Equipment Conduct_Experiment->Decontaminate_Equipment Dispose_Waste Dispose of Hazardous Waste Clean_Work_Area Clean Work Area

Caption: A logical workflow for the safe handling of this compound.

References

  • PubChem. (n.d.). 4-(1H-pyrazol-3-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • Unitech. (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Retrieved from [Link]

  • PubMed. (n.d.). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Washington State University. (n.d.). Aniline. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2021). Safety Data Sheet: aniline. Retrieved from [Link]

Sources

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